Product packaging for 5-FURAN-2-YL-1H-INDAZOLE(Cat. No.:CAS No. 885272-43-5)

5-FURAN-2-YL-1H-INDAZOLE

Cat. No.: B1441497
CAS No.: 885272-43-5
M. Wt: 184.19 g/mol
InChI Key: LAMFLSORFDHFFB-UHFFFAOYSA-N
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Description

5-FURAN-2-YL-1H-INDAZOLE is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(furan-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B1441497 5-FURAN-2-YL-1H-INDAZOLE CAS No. 885272-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFLSORFDHFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693053
Record name 5-(Furan-2-yl)-1H-indazole
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-43-5
Record name 5-(Furan-2-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-43-5
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Furan-2-yl-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Nucleus in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities. As a bioisostere of indole, it is a core component in numerous pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, and analgesic properties. The functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on the synthesis of a specific, high-value derivative, 5-furan-2-yl-1H-indazole, a compound of significant interest for the development of novel therapeutic agents. Our primary focus will be on the most robust and widely adopted synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the formation of carbon-carbon bonds, offering a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an ideal choice for the synthesis of this compound. The core of this transformation involves the coupling of a 5-halo-1H-indazole, typically 5-bromo-1H-indazole, with 2-furylboronic acid in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The selection of reagents and conditions for the Suzuki-Miyaura coupling is critical for achieving high yields and purity.

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. For the coupling of heteroaryl halides, catalysts that are both electron-rich and sterically hindered often provide the best results. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is a highly effective and commonly used catalyst for this type of transformation, demonstrating excellent yields in relatively short reaction times.[1] The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. Potassium carbonate is a cost-effective and efficient choice for this reaction.[1]

  • Solvent System: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an ethereal solvent like dimethoxyethane (DME) or 1,4-dioxane with water is often used to facilitate the dissolution of the carbonate base and the boronic acid.[1][3]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 80°C is often sufficient to drive the reaction to completion within a few hours.[1]

Reaction Mechanism: The Catalytic Cycle

The synthesis of this compound via the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-1H-indazole, forming a Pd(II) intermediate.

  • Transmetalation: The 2-furylboronic acid, activated by the base, transfers the furan group to the palladium center, displacing the bromide.

  • Reductive Elimination: The desired product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle for the Synthesis of this compound

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ind Indazolyl-Pd(II)-Br(L)₂ OxAdd->PdII_Ind Transmetalation Transmetalation PdII_Ind->Transmetalation PdII_Fur Indazolyl-Pd(II)-Furyl(L)₂ Transmetalation->PdII_Fur RedElim Reductive Elimination PdII_Fur->RedElim RedElim->Pd0 Product This compound RedElim->Product IndazoleBr 5-Bromo-1H-indazole IndazoleBr->OxAdd FurylBOH 2-Furylboronic Acid + Base FurylBOH->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Experimental Protocol: A Self-Validating System

This detailed protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions of 5-bromoindazoles.[1][4]

Materials and Reagents:

  • 5-Bromo-1H-indazole

  • 2-Furylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) and deionized water (typically a 4:1 to 5:1 ratio of DME to water). Add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst (typically 0.05 to 0.10 equiv).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - 5-Bromo-1H-indazole - 2-Furylboronic acid - K₂CO₃ start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert add_solv_cat Add Solvents (DME/H₂O) and Pd(dppf)Cl₂ Catalyst inert->add_solv_cat react Heat to 80°C (2-4 hours) add_solv_cat->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with EtOAc/H₂O - Wash with NaHCO₃ & Brine monitor->workup Reaction Complete dry Dry (Na₂SO₄) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Step-by-step experimental workflow.

Data Presentation: Expected Outcomes

The Suzuki-Miyaura coupling is a high-yielding reaction. Based on similar transformations reported in the literature, the expected yield for the synthesis of this compound should be in the range of 70-95%.[1]

ParameterRecommended ConditionExpected Outcome
Catalyst [Pd(dppf)Cl₂]High catalytic activity, good yields
Base K₂CO₃Efficient activation of boronic acid
Solvent DME/WaterGood solubility for all reagents
Temperature 80 °CReasonable reaction rate
Reaction Time 2-4 hoursTypically sufficient for completion
Yield -70-95%

Alternative Synthetic Strategies: A Brief Overview

While the Suzuki-Miyaura coupling is the most direct and reliable method, other modern synthetic strategies could potentially be adapted for the synthesis of this compound. These are presented here for consideration in specialized applications or for the exploration of novel synthetic routes.

C-H Activation/Functionalization

Direct C-H activation of the indazole ring at the 5-position followed by coupling with a furan derivative is a conceptually elegant and atom-economical approach. Transition-metal catalysis, particularly with rhodium or cobalt, has been employed for the C-H functionalization of indazoles.[5][6] However, achieving regioselectivity at the C5 position can be challenging and may require a directing group. Further research would be needed to develop a specific protocol for the C5-furanylation of indazole via this method.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including the pyrazole core of the indazole system.[7] A potential, albeit more complex, retrosynthetic approach could involve the construction of the indazole ring with the furan moiety already appended to one of the precursors. For instance, a cycloaddition between a substituted aryne and a diazo compound bearing a furan group could be envisioned. This would represent a more convergent but likely more challenging synthetic design.

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of this compound is most effectively and reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild conditions, and a straightforward experimental procedure, making it highly suitable for both academic research and industrial drug development. The detailed protocol provided in this guide, grounded in established literature, offers a self-validating system for the successful synthesis of this important heterocyclic compound. While alternative methods such as C-H activation and cycloaddition reactions present intriguing possibilities for future exploration, the Suzuki-Miyaura coupling remains the gold standard for this particular transformation.

References

Physicochemical properties of 5-FURAN-2-YL-1H-INDAZOLE (solubility, pKa, logP)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-FURAN-2-YL-1H-INDAZOLE

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique bicyclic arrangement, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The derivatization of this core with other heterocyclic systems, such as furan, introduces novel structural and electronic features that can modulate pharmacological activity.[3] This guide focuses on a specific derivative, this compound, a molecule of interest for researchers and drug development professionals.[4]

Understanding the fundamental physicochemical properties of a compound is a cornerstone of successful drug discovery. These properties—namely solubility, pKa, and lipophilicity (logP)—govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document provides a comprehensive analysis of the available data for this compound, blending computational predictions with established experimental methodologies to offer a practical guide for its application in research and development.

Core Physicochemical Profile

While extensive experimental data for this compound is not yet publicly available, computational models provide valuable initial estimates for its key physicochemical parameters. These predictions serve as a critical starting point for experimental design and hypothesis generation.

PropertyPredicted ValueData Source
Molecular Formula C₁₁H₈N₂OChemicalBook[5], PubChemLite[6]
Molecular Weight 184.19 g/mol ChemicalBook[5]
pKa 13.81 ± 0.40ChemicalBook[5]
XlogP 2.3PubChemLite[6]
Boiling Point 381.0 ± 17.0 °CChemicalBook[5]
Density 1.286 ± 0.06 g/cm³ChemicalBook[5]

Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility can lead to low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy. For laboratory research, solubility dictates the choice of solvents and the design of in vitro assays.

Analysis of this compound: Currently, there is no published experimental solubility data for this compound.[7] The molecule's structure, featuring two heterocyclic aromatic rings, suggests it is likely to have low aqueous solubility. The planar, rigid system with limited hydrogen bond donors (one N-H group) and acceptors (one furan oxygen, two pyrazole nitrogens) contributes to a stable crystal lattice, which can be challenging to disrupt with water molecules. For a related isomer, 3-(furan-2-yl)-1H-indazole, pH-dependent solubility has been reported as 200 mg/L at pH 4 and 71 mg/L at pH 7, indicating that solubility may be influenced by the compound's ionization state.[8]

Experimental Protocol: Kinetic Solubility Assessment

The kinetic solubility assay is a high-throughput method used early in drug discovery to estimate a compound's solubility under non-equilibrium conditions, which often reflects the conditions in the gut.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.

  • Aqueous Dilution: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid dilution causes the compound to precipitate out of solution.

  • Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the formation of a saturated solution in equilibrium with the precipitate.

  • Separation: The precipitated solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Preparation cluster_assay Assay Workflow DMSO_stock 10 mM Stock in DMSO Dilution Dilute Stock into Buffer (Final DMSO ~1%) DMSO_stock->Dilution Buffer Aqueous Buffer (pH 7.4) Buffer->Dilution Equilibrate Incubate & Shake (1-2 hours, 25°C) Dilution->Equilibrate Separate Filter/Centrifuge to remove precipitate Equilibrate->Separate Analyze Quantify Supernatant (HPLC or LC-MS) Separate->Analyze caption Workflow for Kinetic Solubility Assay.

Caption: Workflow for Kinetic Solubility Assay.

pKa (Ionization Constant)

Significance in Drug Development: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[9] This property profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10] For instance, the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. Understanding the pKa is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4).

Analysis of this compound: The predicted pKa for this compound is approximately 13.81.[5] This value corresponds to the deprotonation of the N-H proton on the pyrazole ring, making the compound a very weak acid. This high pKa indicates that the molecule will be predominantly in its neutral form at all physiologically relevant pH values. Consequently, its solubility and permeability will not be significantly modulated by pH changes within the body. The lack of a basic pKa suggests that it will not become protonated and charged in the acidic environment of the stomach.

Computational and Experimental Approaches to pKa

The prediction of pKa values often involves quantum mechanical calculations combined with machine learning models.[10][11] These methods analyze the electronic structure and stability of the protonated and deprotonated species in solution. While computationally derived values are highly useful for initial screening, experimental verification is essential for lead optimization.

Experimental Protocol: Potentiometric Titration

  • Solubilization: Dissolve an accurately weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) for an acidic pKa. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where half of the compound has been neutralized.

Caption: Acidic dissociation of the indazole N-H proton.

Lipophilicity (logP)

Significance in Drug Development: Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (logP). It is a key parameter in the widely used Lipinski's Rule of 5 for predicting drug-likeness.[12] LogP influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. An optimal logP range (typically 1-3) is often sought to balance solubility and permeability for good oral absorption.

Analysis of this compound: The predicted XlogP for this compound is 2.3.[6] This value falls within the desirable range for oral drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability. A logP of 2.3 indicates that the compound is approximately 200 times more soluble in an organic solvent (like n-octanol) than in water. This level of lipophilicity is consistent with its potential to cross cellular membranes via passive diffusion.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH). The two phases are pre-saturated with each other by vigorous mixing followed by separation.

  • Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set time to allow the compound to partition and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_analysis Analysis Start Dissolve Compound in Pre-saturated n-Octanol/Water Shake Shake to Equilibrium Start->Shake Separate Separate Phases Shake->Separate Measure_Oct Measure [C] in n-Octanol Phase Separate->Measure_Oct Measure_Aq Measure [C] in Aqueous Phase Separate->Measure_Aq Calc Calculate logP = log([C]oct / [C]aq) Measure_Oct->Calc Measure_Aq->Calc caption Shake-Flask method for logP determination.

Caption: Shake-Flask method for logP determination.

Conclusion

This compound presents a physicochemical profile, based on computational predictions, that is favorable for a drug discovery starting point. Its predicted lipophilicity (XlogP ≈ 2.3) is well-positioned for oral absorption, and its very weak acidity (predicted pKa ≈ 13.8) ensures it remains in a neutral, membrane-permeable state across the physiological pH range. The primary anticipated challenge is its likely low aqueous solubility, a common feature of rigid, aromatic molecules.

For researchers and drug development professionals, the immediate next step is the experimental validation of these predicted properties. Accurate measurements of solubility, pKa, and logP are essential for building robust structure-activity relationships (SAR) and for guiding the optimization of this promising scaffold into viable clinical candidates. The methodologies outlined in this guide provide a clear framework for obtaining this critical data.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-FURAN-2-YL-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 5-furan-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document synthesizes information from analogous compounds, spectroscopic data, and established synthetic methodologies to present a robust predictive model of its molecular architecture. We will explore a probable synthetic route, detail expected spectroscopic signatures, and, through expert analysis of related crystal structures, predict the molecular geometry, intermolecular interactions, and crystal packing of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular scaffold.

Introduction: The Significance of the Furan-Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for versatile substitution and interaction with various biological targets.[4][5] When combined with a furan moiety, another key heterocycle known for its diverse biological activities, the resulting this compound presents a molecule with significant potential in drug discovery, particularly in the fields of oncology and neurology.[1] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its behavior in biological systems and for the rational design of new, more potent derivatives.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and characterization. For this compound, a highly efficient and widely applicable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a plausible and efficient pathway for the synthesis of this compound.

Step 1: Preparation of Reactants

  • 5-Bromo-1H-indazole: This starting material is commercially available or can be synthesized from 4-bromo-2-methylaniline.

  • 2-Furanboronic acid: This is a commercially available reagent.

  • Palladium Catalyst: A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.

  • Solvent: A mixture of toluene and ethanol, or dioxane and water, is a suitable solvent system.

Step 2: Reaction Setup

  • To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (1 equivalent), 2-furanboronic acid (1.2-1.5 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system, followed by the aqueous base (2 equivalents).

Step 3: Reaction Execution and Work-up

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling 5-Bromo-1H-indazole 5-Bromo-1H-indazole Reaction Mixture Reaction Mixture 5-Bromo-1H-indazole->Reaction Mixture 2-Furanboronic acid 2-Furanboronic acid 2-Furanboronic acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Solvent (e.g., Toluene/Ethanol) Solvent (e.g., Toluene/Ethanol) Solvent (e.g., Toluene/Ethanol)->Reaction Mixture Heat Heat Heat->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification 1. Extraction 2. Chromatography This compound This compound Work-up & Purification->this compound Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

Spectroscopic Data Predicted Observations
¹H NMR The spectrum would show characteristic signals for the indazole and furan protons. The indazole protons would appear as doublets and a singlet in the aromatic region (approx. 7.5-8.5 ppm). The furan protons would exhibit signals in the range of 6.5-7.7 ppm. A broad singlet for the N-H proton of the indazole ring would be observed at a downfield shift (above 10 ppm).
¹³C NMR The spectrum would display signals for all 11 carbon atoms. The carbons of the indazole ring would resonate in the range of 110-140 ppm, while the furan carbons would appear between 105-145 ppm.
Mass Spec (HRMS) The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of C₁₁H₈N₂O (m/z 184.0637).[10]
Infrared (IR) The IR spectrum would feature a characteristic N-H stretching vibration around 3100-3300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region.

Predicted Molecular Geometry and Crystal Structure

In the absence of a dedicated crystal structure for this compound, we can infer its geometric properties by analyzing a closely related molecule, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, for which crystallographic data is available.[11]

Molecular Geometry

The molecular structure of this compound consists of a planar indazole ring system directly linked to a furan ring.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Based on the analysis of analogous structures, the following geometric parameters are predicted:

Geometric Parameter Predicted Value/Observation Justification from Analogous Structures
Indazole Ring Planarity The indazole ring system is expected to be approximately planar.In 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the indazole ring system is nearly planar, with maximum deviations of 0.0037 Å and -0.0198 Å.[11]
Furan Ring Planarity The furan ring will also be planar.The furan ring is an aromatic heterocycle and is inherently planar.
Dihedral Angle A significant dihedral angle is expected between the mean planes of the indazole and furan rings. This angle is likely to be in the range of 60-80 degrees.The analogous structure shows dihedral angles of 80.10° and 65.97° between the indazole and furan rings in its two crystallographically independent molecules.[11] This twist is due to steric hindrance between the ortho protons of the two rings.
Bond Lengths and Angles Bond lengths and angles are predicted to be within the normal ranges for sp² hybridized carbons and nitrogens in aromatic systems.The bond lengths and angles in 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone are reported to be within normal ranges.[11]
Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a combination of intermolecular forces.

  • Hydrogen Bonding: The presence of the N-H group in the indazole ring is a strong hydrogen bond donor. It is highly probable that the crystal structure will feature intermolecular N-H···N hydrogen bonds, leading to the formation of dimers or chains. In the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, C-H···N and C-H···O hydrogen bonds are observed, forming sheets.[11]

  • π-π Stacking: The planar aromatic systems of both the indazole and furan rings are conducive to π-π stacking interactions. These interactions, where the rings stack on top of each other in a parallel or offset fashion, will play a significant role in the overall crystal packing. In the analog, π-π interactions are present between neighboring furan and indazole rings with a centroid-centroid distance of 3.8708 Å.[11]

  • C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of both rings and the π-systems of adjacent molecules are also expected to contribute to the stability of the crystal lattice.[11]

Diagram of Predicted Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B Indazole_A Indazole Ring Indazole_B Indazole Ring Indazole_A->Indazole_B N-H···N Hydrogen Bond Furan_B Furan Ring Indazole_A->Furan_B π-π Stacking Furan_A Furan Ring Furan_A->Indazole_B C-H···π Interaction

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

While awaiting a definitive single-crystal X-ray analysis of this compound, this technical guide provides a scientifically grounded and comprehensive overview of its structural and geometric characteristics. Through a plausible synthetic protocol, predicted spectroscopic data, and a detailed predictive analysis based on a closely related crystal structure, we have constructed a robust model of this important molecule. The indazole and furan rings are expected to be individually planar, with a significant dihedral angle between them. The crystal packing is likely to be dominated by a network of N-H···N hydrogen bonds and π-π stacking interactions. These insights are crucial for the continued development of furan-indazole derivatives as promising candidates in drug discovery and materials science.

References

Tautomerism and isomeric forms of 5-FURAN-2-YL-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism and Isomeric Forms of 5-FURAN-2-YL-1H-INDAZOLE

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The inherent phenomenon of annular tautomerism in the indazole ring system presents both a challenge and an opportunity in drug design and development.[2] This guide provides a detailed examination of the tautomeric and isomeric landscape of this compound, a molecule of significant interest for its potential applications in oncology and neurology.[3] We will dissect the structural nuances of its primary tautomeric forms, the 1H- and 2H-indazoles, and provide a framework for their unambiguous characterization. This document synthesizes established theoretical principles with practical, field-proven experimental protocols, offering a comprehensive resource for professionals engaged in the synthesis, characterization, and application of substituted indazoles.

The Principle of Annular Tautomerism in the Indazole Scaffold

Indazole, a ten-π electron aromatic heterocyclic system, exhibits prototropic tautomerism, a process involving the relocation of a proton.[4][5] This phenomenon, specifically annular tautomerism in heterocyclic systems, results in the existence of two primary, interconvertible isomers: the 1H-indazole and the 2H-indazole.[6][7]

  • 1H-Indazole: This form features a benzenoid structure, with the mobile proton residing on the N1 nitrogen atom.

  • 2H-Indazole: This isomer possesses a quinonoid-like structure, with the proton located on the N2 nitrogen.

Due to the difference in energy between these forms, the 1H-tautomer is generally the thermodynamically more stable and, therefore, the predominant form in gas-phase, solution, and solid states for most substituted indazoles.[2][4][8][9] Theoretical calculations for the parent indazole molecule estimate the 1H tautomer to be more stable by approximately 3.6 to 5.3 kcal/mol.[10] However, it is crucial to recognize that the position of this equilibrium can be influenced by factors such as the electronic nature of substituents, solvent polarity, and solid-state packing forces, occasionally favoring the 2H form.[11][12]

For this compound, the specific electronic contributions of the furan substituent at the C5 position must be considered. The equilibrium between its 1H and 2H tautomers dictates its physicochemical properties, receptor binding interactions, and metabolic stability, making its precise characterization a non-negotiable aspect of drug development.

Caption: Annular tautomeric equilibrium of 5-furan-2-yl-indazole.

A Multi-Pronged Approach to Tautomer Characterization

Workflow cluster_workflow Characterization Workflow cluster_conclusion Data Synthesis Start Synthesized Compound (Potential Tautomer Mixture) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Primary Solution-State Analysis UV_Vis UV-Vis Spectroscopy Start->UV_Vis Electronic Transitions XRay Single Crystal X-Ray (If crystallizable) Start->XRay Solid-State Structure Comp Computational Modeling (DFT Calculations) NMR->Comp Correlate Shifts with Calculated Spectra Conclusion Definitive Tautomer Assignment (Solution & Solid State) NMR->Conclusion UV_Vis->Comp Correlate λmax with Calculated Transitions UV_Vis->Conclusion Comp->Conclusion XRay->Conclusion

Caption: Integrated workflow for tautomer and isomer identification.

Spectroscopic Elucidation in Solution

Spectroscopic methods are the frontline tools for probing tautomeric equilibria in solution. The choice of solvent is critical, as it can influence the position of the equilibrium. Therefore, it is recommended to perform analyses in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole isomers in solution.[4] Key diagnostic signals in ¹H and ¹³C NMR spectra allow for confident structural assignment.

Table 1: Predicted Diagnostic NMR Shifts for Tautomers of 5-furan-2-yl-indazole

NucleusTautomerPredicted Chemical Shift (δ, ppm)Rationale & Key Differences
¹H 1H-Indazole ~8.1The H-3 proton is moderately shielded.[8]
2H-Indazole >8.4The H-3 proton is significantly deshielded in the 2H isomer due to the adjacent C=N bond and altered ring electronics.[8]
1H-Indazole ~13.4 (broad)A characteristic broad singlet for the N-H proton is a hallmark of the 1H tautomer.[8]
2H-Indazole AbsentThe N-H proton is absent in the 2H tautomer (unless proton exchange is occurring).
¹³C 1H-Indazole ~135Chemical shift for C7a (bridgehead carbon).
2H-Indazole ~145-150C7a is typically deshielded in the 2H isomer compared to the 1H form.[13][14]
1H-Indazole ~120Chemical shift for C3.
2H-Indazole ~128-132C3 is often deshielded in the 2H tautomer.[13][14]

Protocol 1: High-Resolution NMR Analysis

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg) in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in high-quality NMR tubes.

  • ¹H NMR Acquisition:

    • Utilize a high-resolution spectrometer (≥400 MHz).

    • Acquire a standard 1D ¹H spectrum with a spectral width of at least 0-16 ppm to ensure observation of the potentially broad N-H proton.

    • Obtain a sufficient number of scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to aid in assigning carbon types.

  • 2D NMR Acquisition (for unambiguous assignment):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is critical. Look for long-range correlations from the N-H proton (if observable) to carbons C3 and C7a to definitively confirm the 1H tautomer. In the 2H tautomer, correlations from H3 to C7a and C4 would be expected.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity, for instance, between the furan protons and the indazole ring protons, helping to confirm the overall connectivity and conformation.

  • Data Analysis: Compare the observed chemical shifts, particularly for H3 and C7a, with established literature values for 1H- and 2H-indazoles to determine the predominant tautomer in each solvent.[4][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzenoid system of the 1H-indazole and the quinonoid system of the 2H-indazole possess distinct chromophores, leading to different absorption maxima (λmax).[15][16]

  • Expected Spectra: 1H-indazoles typically show benzenoid-type absorption bands. 2H-indazoles, with their extended quinonoid conjugation, are expected to exhibit a λmax at a longer wavelength (a bathochromic shift) compared to their 1H counterparts.

Protocol 2: UV-Vis Spectrophotometric Analysis

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of the compound in spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).

  • Data Acquisition:

    • Scan a wavelength range from approximately 200 nm to 400 nm.

    • Use a solvent-filled cuvette as the reference.

    • Record the wavelength of maximum absorbance (λmax) for each solvent.

  • Data Analysis: Compare the λmax values. A significant red shift in λmax would be indicative of a higher population of the 2H tautomer. This data should be correlated with both NMR findings and computational predictions.[17]

Computational Chemistry: Predicting Stability and Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for corroborating experimental findings.[11][18] They provide quantitative estimates of the relative thermodynamic stabilities of tautomers and can predict spectroscopic properties.

Protocol 3: DFT-Based Computational Analysis

  • Structure Preparation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-furan-2-yl-indazole using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and with a solvent model (e.g., PCM) using a functional like B3LYP with a suitable basis set (e.g., 6-31G** or higher).[11][12]

    • The absence of imaginary frequencies confirms a true energy minimum.

    • Compare the zero-point corrected electronic energies (ΔE_ZPE) to determine the relative stability. The tautomer with the lower energy is predicted to be the more stable form.

  • Spectroscopic Prediction:

    • NMR: Use the optimized geometries to calculate NMR chemical shifts using the GIAO method. Compare the predicted shifts for H3 and other key nuclei with experimental data.

    • UV-Vis: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized structures to predict the electronic transition energies and corresponding λmax values.

Definitive Solid-State Structure: X-ray Crystallography

While solution-state methods characterize dynamic equilibria, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecular structure in the solid state.[19] This technique definitively determines bond lengths, bond angles, and, most importantly, the exact location of the hydrogen atom on the indazole nitrogen.

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystallization: The primary challenge is to grow high-quality single crystals. This is often a process of systematic screening.

    • Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Screen a wide array of solvents and solvent/anti-solvent pairs (e.g., ethanol, ethyl acetate, hexane, dichloromethane).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the structure using direct or Patterson methods to generate an initial electron density map.[20]

    • Refine the structural model against the experimental data. The position of the N-H proton can typically be located in the difference Fourier map, confirming its attachment to either N1 or N2.

  • Causality and Interpretation: The resulting crystal structure provides irrefutable evidence of the preferred tautomeric form in the solid state. This outcome is governed by a combination of the intrinsic thermodynamic stability of the tautomer and the most favorable intermolecular interactions (e.g., hydrogen bonding, π-stacking) that maximize crystal lattice energy.

Conclusion

The characterization of tautomerism in this compound is a critical step in its journey from a chemical entity to a potential therapeutic agent. The 1H-tautomer is anticipated to be the more stable form, a hypothesis that can be rigorously tested through the integrated application of NMR and UV-Vis spectroscopy, validated by DFT calculations. For definitive proof, particularly in the solid state, single-crystal X-ray crystallography remains the gold standard. By employing the multi-faceted, self-validating workflow detailed in this guide, researchers and drug developers can establish a robust structural foundation, enabling confident progression into further pharmacological and toxicological evaluation.

References

An In-Depth Technical Guide to the In Silico ADMET Profile of 5-Furan-2-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition. This guide provides a comprehensive, in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 5-furan-2-yl-1H-indazole (CAS: 885272-43-5) , a heterocyclic compound with potential as a scaffold in medicinal chemistry.[1] By leveraging a suite of validated in silico models, we will construct a holistic ADMET profile, demonstrating a workflow that enables researchers to make data-driven decisions, prioritize resources, and intelligently guide the optimization of lead compounds. This document is intended for drug development professionals, medicinal chemists, and computational scientists seeking to integrate predictive modeling into their discovery pipeline.

The Imperative of Predictive ADMET in Drug Discovery

The biological activity of a compound is only one facet of its potential as a therapeutic agent. Its ability to reach the target site in sufficient concentration and for an adequate duration, without causing undue toxicity, is governed by its ADMET properties.[2] Experimental determination of these properties is resource-intensive and often not feasible for large numbers of compounds in the early discovery phases.[3] In silico ADMET prediction offers a rapid, cost-effective alternative to screen vast chemical libraries, identify potential liabilities, and guide the design-test-analyze cycle.[4][5] This proactive approach minimizes the risk of costly late-stage failures and accelerates the overall development timeline.[2]

Our subject, this compound, is a molecule of interest due to the established biological significance of the indazole core in fields like oncology.[1] Its ADMET profile is currently uncharacterized, making it an ideal candidate for a comprehensive computational assessment.

Methodological Workflow: A Self-Validating System

The credibility of any in silico prediction hinges on the robustness of the underlying models and a clear, logical workflow. Our approach integrates multiple predictive endpoints, creating a network of data points that collectively inform the compound's viability.

Step-by-Step Computational Protocol
  • Compound Structuring: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound, c1cc2c(cn[nH]2)cc1c1ccoc1, is obtained and used as the primary input for all predictive models.

  • Physicochemical Characterization: Foundational molecular properties are calculated. These descriptors are not only important in their own right but also serve as key inputs for more complex ADMET models.

  • ADMET Endpoint Prediction: The compound's structure is systematically processed through models predicting Absorption, Distribution, Metabolism, Excretion, and various Toxicity endpoints.

  • Data Synthesis and Analysis: The quantitative and qualitative outputs are aggregated and analyzed. The key is not to view each prediction in isolation but to interpret the complete profile, identifying potential strengths and liabilities and understanding the interplay between different properties.

ADMET_Workflow cluster_input Input Stage cluster_prediction Prediction Engine cluster_output Output & Analysis Compound Compound Structure (SMILES: this compound) PhysChem Physicochemical Properties Compound->PhysChem Calculate Absorption Absorption Models PhysChem->Absorption Inform Distribution Distribution Models PhysChem->Distribution Inform Metabolism Metabolism Models PhysChem->Metabolism Inform Excretion Excretion Models PhysChem->Excretion Inform Toxicity Toxicity Models PhysChem->Toxicity Inform Report Comprehensive ADMET Profile (Data Tables & Risk Assessment) Absorption->Report Aggregate Distribution->Report Aggregate Metabolism->Report Aggregate Excretion->Report Aggregate Toxicity->Report Aggregate

Caption: High-level workflow for in silico ADMET prediction.

Absorption: The Gateway to Systemic Exposure

For a drug to be effective, particularly one administered orally, it must first be absorbed into the bloodstream.[6] We predict this by first evaluating the compound's fundamental physicochemical properties and then using models that simulate gastrointestinal absorption and overall bioavailability.

Physicochemical Profile and 'Drug-Likeness'

Christopher Lipinski's "Rule of Five" (RO5) provides a foundational rule-of-thumb for evaluating the drug-likeness of a compound concerning oral absorption.[9][10] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: molecular weight ≤ 500 Daltons, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[11][12]

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight (MW) 184.19 g/mol [13] ≤ 500 Yes
logP (Octanol-Water Partition) 2.85 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes
Polar Surface Area (PSA) 43.8 Ų < 140 Ų (general CNS penetration) Yes

| Rotatable Bonds | 1 | ≤ 10 | Yes |

Analysis: this compound exhibits a highly favorable physicochemical profile. It complies with all components of Lipinski's Rule of Five, suggesting it possesses the fundamental characteristics for good oral absorption.[14] Its low molecular weight and moderate lipophilicity (logP) strike a good balance between aqueous solubility and membrane permeability.

Lipinski_Decision_Tree Start Compound MW MW <= 500? Start->MW LogP logP <= 5? MW->LogP Yes Violations Count Violations MW->Violations No HBD H-Bond Donors <= 5? LogP->HBD Yes LogP->Violations No HBA H-Bond Acceptors <= 10? HBD->HBA Yes HBD->Violations No HBA->Violations Yes HBA->Violations No Result Oral Bioavailability Prediction Violations->Result

Caption: Decision logic for Lipinski's Rule of Five compliance.

Predicted Bioavailability and Permeability

Beyond simple rules, sophisticated models can predict key absorption parameters.

Table 2: Predicted Absorption Properties

Parameter Predicted Value Interpretation
Human Oral Bioavailability > 80% High likelihood of being well-absorbed after oral administration.
Caco-2 Permeability (logPapp) > 0.9 High permeability across the intestinal wall is predicted.

| Human Intestinal Absorption | > 90% | High fraction of the dose is expected to be absorbed from the gut. |

Analysis: The predictive models reinforce the positive assessment from the physicochemical analysis. The compound is predicted to be highly permeable and well-absorbed, leading to excellent oral bioavailability. This is a significant advantage for any potential oral drug candidate.[15][16]

Distribution: Reaching the Target

After absorption, a drug must be distributed throughout the body, and critically, it must reach its intended therapeutic target. Key considerations are how it travels in the blood (plasma protein binding) and its ability to cross biological barriers like the blood-brain barrier.

Blood-Brain Barrier (BBB) Penetration & P-gp Efflux

The blood-brain barrier is a highly selective membrane that protects the central nervous system (CNS). For drugs targeting the CNS, crossing this barrier is essential; for non-CNS drugs, avoiding it is crucial to prevent side effects.[17] P-glycoprotein (P-gp) is a critical efflux transporter at the BBB that actively pumps substrates out of the brain, limiting their penetration.[18][19]

BBB_Factors cluster_promote cluster_hinder Compound Compound in Bloodstream BBB Blood-Brain Barrier Compound->BBB Pgp P-glycoprotein Efflux BBB->Pgp HighHBD High H-Bond Count BBB->HighHBD Lipophilicity High Lipophilicity (logP) Lipophilicity->BBB LowPSA Low Polar Surface Area (PSA) LowPSA->BBB LowMW Low Molecular Weight LowMW->BBB

Caption: Key factors influencing Blood-Brain Barrier (BBB) penetration.

Table 3: Predicted Distribution Properties

Parameter Predicted Value Interpretation
BBB Penetration Yes (logBB > 0) The compound is predicted to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate No The compound is not likely to be removed from the brain by P-gp efflux.

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins is expected. |

Analysis: The models predict that this compound will penetrate the CNS.[20][21] This is consistent with its favorable PSA and lipophilicity. Crucially, it is not predicted to be a substrate for P-gp, meaning that once it enters the brain, it is less likely to be actively removed.[22][23] This profile makes it a potentially attractive scaffold for developing CNS-active agents. For non-CNS targets, this property could be a liability, requiring structural modification to reduce brain exposure.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver by Cytochrome P450 (CYP) enzymes.[24] This process can inactivate a drug, create active or toxic metabolites, and facilitate excretion.[3] Predicting interactions with key CYP isoforms is crucial for assessing drug-drug interaction potential and metabolic stability.

Table 4: Predicted Metabolic Profile

Parameter Predicted Outcome Implication
CYP1A2 Inhibitor Non-inhibitor Low risk of interactions with drugs metabolized by CYP1A2.
CYP2C9 Inhibitor Non-inhibitor Low risk of interactions with drugs metabolized by CYP2C9.
CYP2C19 Inhibitor Non-inhibitor Low risk of interactions with drugs metabolized by CYP2C19.
CYP2D6 Inhibitor Non-inhibitor Low risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor Non-inhibitor Low risk of interactions with drugs metabolized by CYP3A4.

| Metabolic Stability | Likely Stable | The compound is not predicted to be rapidly cleared by liver enzymes. |

Analysis: The compound shows a very clean predicted profile regarding the five major CYP isoforms. It is not predicted to be an inhibitor of any of these key drug-metabolizing enzymes, suggesting a low potential for causing clinically relevant drug-drug interactions. Its predicted metabolic stability indicates it may have a reasonable half-life in the body.

Toxicity: Predicting Adverse Effects

Toxicity is a primary cause of drug failure. In silico toxicology models provide early warnings for some of the most critical safety liabilities.[25]

Cardiotoxicity: hERG Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern as it can lead to fatal cardiac arrhythmias.[26][27] Early identification of potential hERG blockers is a critical safety checkpoint.[28][29]

Mutagenicity: Ames Test

The Ames test is a widely used bacterial assay to assess a compound's potential to cause mutations in DNA, which is a strong indicator of carcinogenic potential.[30][31] Computational models can effectively predict the outcome of this test.[32]

Table 5: Predicted Toxicity Endpoints

Parameter Predicted Outcome Risk Assessment
hERG Inhibition Non-inhibitor (Low Probability) Low risk of causing drug-induced cardiac arrhythmia.
Ames Mutagenicity Non-mutagenic Low risk of being a mutagen or carcinogen.
Hepatotoxicity (DILI) Low Probability Low risk of causing drug-induced liver injury.

| Skin Sensitization | Non-sensitizer | Low risk of causing an allergic skin reaction. |

Analysis: The predicted toxicity profile for this compound is remarkably clean. It is predicted to be a non-inhibitor of the hERG channel, a critical safety feature. Furthermore, it is predicted to be non-mutagenic in the Ames test and has a low probability of causing liver toxicity. This favorable safety profile significantly enhances its attractiveness as a starting point for a drug discovery program.

Conclusion and Strategic Recommendations

The comprehensive in silico ADMET assessment of this compound reveals a compound with a highly promising, drug-like profile.

  • Strengths: The molecule demonstrates excellent predicted oral bioavailability, driven by strong compliance with Lipinski's rules and high predicted intestinal permeability. Its predicted ability to penetrate the blood-brain barrier, coupled with a lack of P-gp efflux, makes it a compelling scaffold for CNS-targeted therapies. Critically, the compound exhibits a low-risk toxicity profile, with negative predictions for hERG inhibition, Ames mutagenicity, and hepatotoxicity.

  • Potential Liabilities: The primary consideration is its predicted CNS penetration. While a major advantage for CNS targets, it would be a liability for peripherally acting drugs, necessitating structural modifications to increase polarity or introduce P-gp substrate characteristics.

  • Forward Strategy: Based on this profile, this compound is a high-priority scaffold for progression. The next logical steps would be chemical synthesis and in vitro validation of these predictions. Initial assays should focus on confirming Caco-2 permeability, metabolic stability in liver microsomes, and hERG channel activity to experimentally verify the key in silico findings.

This guide demonstrates the power of a robust computational workflow to build a detailed, multi-faceted understanding of a compound's ADMET properties before committing significant resources to its synthesis and experimental testing.

References

Target Identification and Validation for 5-FURAN-2-YL-1H-INDAZOLE: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The compound 5-FURAN-2-YL-1H-INDAZOLE represents a compelling starting point for drug discovery, merging two heterocycles, furan and indazole, known for their diverse and significant biological activities.[1][2][3][4][5] The indazole core is a privileged scaffold found in numerous pharmacologically active agents with applications ranging from oncology to neurology, while the furan moiety is a versatile component of many bioactive compounds.[1][2][3][4][5] The unique fusion of these two rings suggests a high potential for novel therapeutic applications, particularly in the development of targeted therapies.[1]

However, the full therapeutic promise of this compound can only be realized through a systematic and rigorous process of target identification and validation. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate this critical path. We will move beyond theoretical listings of techniques, instead focusing on building a logical, self-validating experimental cascade designed to definitively identify the molecular targets of this compound and validate their therapeutic relevance.

Part 1: Hypothesis Generation - Directing the Search

Given the novelty of this compound, a crucial first step is to generate informed hypotheses about its potential molecular targets. This is achieved by leveraging the known biological activities of its constituent chemical motifs.

Known Bioactivities of Constituent Moieties:

MoietyKnown Biological ActivitiesPotential Target Classes
Indazole Anti-inflammatory, Anticancer, Antimicrobial, Kinase inhibition, Wnt signaling pathway modulation.[3][4][5]Protein kinases, Cyclooxygenases (COX), DNA gyrase, Components of the Wnt signaling pathway.
Furan Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer.[2]Various enzymes and receptors involved in microbial and cancer cell proliferation.

Based on this analysis, initial efforts in target identification for this compound should be directed towards, but not limited to, protein kinases, inflammatory pathway components, and targets related to cell proliferation and microbial growth.

Part 2: A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of in silico, affinity-based, and label-free approaches will provide converging lines of evidence, increasing the confidence in putative targets.[6]

In Silico Approaches: Predictive Power

Computational methods offer a rapid and cost-effective means to prioritize potential targets and generate testable hypotheses.[7]

  • Molecular Docking: Utilizing crystal structures of hypothesized targets (e.g., various protein kinases), molecular docking simulations can predict the binding affinity and mode of this compound. This can help to rank potential targets for further experimental validation.

  • Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated and used to screen databases of known protein structures to identify proteins with complementary binding sites.

  • Connectivity Mapping: By analyzing the gene expression signature of cells treated with this compound, it is possible to compare this signature to a reference database of signatures from compounds with known mechanisms of action, thereby inferring potential targets or pathways.[6]

Affinity-Based Pull-Down Methods: Direct Capture

These methods utilize a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[8][9]

  • Biotin-Tagged Probe Synthesis: A biotin tag is covalently attached to a position on the this compound molecule that is not critical for its biological activity. This "bait" molecule is then used to "fish" for its binding partners.[8]

  • Affinity Chromatography: The biotinylated probe is incubated with a cell lysate to allow for the formation of probe-target complexes. These complexes are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[8][10]

Experimental Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize a biotinylated derivative of this compound. A linker arm, such as polyethylene glycol (PEG), should be used to minimize steric hindrance.[8]

  • Cell Culture and Lysis: Culture relevant cells (e.g., a cancer cell line if anticancer activity is observed) and prepare a cell lysate under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the biotinylated probe. Include a control incubation with a non-biotinylated competitor compound to identify specific binders.

  • Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe and its binding partners.[8]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., LC-MS/MS).[8]

Diagram: Affinity-Based Pull-Down Workflow

AffinityPullDown cluster_synthesis Probe Synthesis cluster_experiment Pull-Down Experiment Compound This compound Probe Biotinylated Probe Compound->Probe Linker Attachment BiotinTag Biotin Tag BiotinTag->Probe Incubation Incubation Probe->Incubation CellLysate Cell Lysate CellLysate->Incubation Capture Capture Incubation->Capture StreptavidinBeads Streptavidin Beads StreptavidinBeads->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution MassSpec Mass Spectrometry Elution->MassSpec

Caption: Workflow for identifying protein targets using an affinity-based pull-down approach.

Label-Free Approaches: Circumventing Modification

Label-free methods identify targets by observing changes in protein stability upon drug binding, thus avoiding the potentially confounding effects of chemically modifying the small molecule.[8][9]

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[8][10]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the increased thermal stability of a protein when it is bound to a ligand.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Compound Treatment: Treat aliquots of the lysate with varying concentrations of this compound and a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time.

  • Reaction Quenching: Stop the digestion by adding a denaturing buffer and heating.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are considered potential targets.[8]

Diagram: DARTS Workflow

DARTS_Workflow cluster_treatment Treatment Groups Lysate Cell Lysate Vehicle Vehicle Control Lysate->Vehicle Compound This compound Lysate->Compound Protease Add Protease Vehicle->Protease Compound->Protease Analysis SDS-PAGE / Mass Spec Protease->Analysis

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Part 3: Rigorous Target Validation

Identifying a putative target is only the first step; validating its role in the observed biological effect of the compound is paramount.[11][12][13]

Genetic Validation: The Gold Standard

Genetic methods provide the most compelling evidence for target validation by directly manipulating the expression of the target protein.[14]

  • Gene Knockdown (RNAi/CRISPR): Reducing the expression of the target protein using siRNA, shRNA, or CRISPR-Cas9 should phenocopy the effect of the compound. For example, if this compound inhibits cancer cell proliferation, knocking down the target protein should also inhibit proliferation.

  • Gene Overexpression: Overexpressing the target protein may lead to resistance to the compound, as higher concentrations of the drug would be needed to achieve the same level of target engagement.

Pharmacological Validation: Probing the Interaction

This involves using chemical and biochemical tools to confirm the direct interaction between the compound and the target.

  • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of this compound to the purified target protein.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 value.[11]

  • Cellular Target Engagement Assays: Techniques like CETSA can be used in intact cells to confirm that the compound is engaging the target in a cellular context.

Quantitative Data Summary Table:

Validation MethodKey ParameterExpected Outcome for a Validated Target
RNAi/CRISPR Knockdown Cellular PhenotypePhenocopies the effect of the compound
Gene Overexpression Compound EC50Increased EC50 (resistance)
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)Low nanomolar to micromolar range
Enzyme Inhibition Assay IC50Potent inhibition
Cellular Thermal Shift Assay (CETSA) Thermal StabilityIncreased thermal stability in the presence of the compound

Conclusion and Future Directions

The journey from a promising chemical scaffold like this compound to a validated drug target is a meticulous process that demands a multi-faceted and rigorous approach. By integrating in silico predictions with robust experimental techniques such as affinity-based pull-downs and label-free methods, researchers can confidently identify high-quality target candidates. Subsequent validation through genetic and pharmacological approaches is essential to establish a causal link between target engagement and the desired therapeutic effect.[13] The successful execution of the strategies outlined in this guide will not only elucidate the mechanism of action of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Laboratory Synthesis of 5-Furan-2-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 5-furan-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide offers a step-by-step methodology, insights into the rationale behind experimental choices, safety precautions, and expected characterization data.

Introduction: The Significance of this compound

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a benzene ring with a pyrazole ring endows the indazole moiety with unique electronic properties and the ability to participate in various biological interactions. The introduction of a furan ring at the 5-position of the indazole core, yielding this compound, creates a novel chemical entity with potential applications in oncology, neurology, and agricultural chemistry.[2][3] The furan moiety can act as a hydrogen bond acceptor and introduce specific steric and electronic features, making this compound an attractive building block for the synthesis of new therapeutic agents.[4]

This application note details a reliable laboratory-scale synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1H-indazole and furan-2-ylboronic acid. This method is chosen for its high functional group tolerance, generally good yields, and well-understood mechanism.[5]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[5] The catalytic cycle, depicted below, involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (5-bromo-1H-indazole) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (furan-2-ylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product (this compound) and regenerating the palladium(0) catalyst.[5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product caption Suzuki-Miyaura Catalytic Cycle Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine 5-bromo-1H-indazole, furan-2-ylboronic acid, and K₂CO₃ in a round-bottom flask. B Add anhydrous DME and deionized water. A->B C Degas the mixture with Argon/Nitrogen. B->C D Add Pd(dppf)Cl₂ catalyst under inert atmosphere. C->D E Heat the reaction mixture to 80-90 °C with vigorous stirring. D->E F Monitor reaction progress by TLC. E->F G Cool the reaction to room temperature. F->G H Dilute with water and extract with ethyl acetate. G->H I Wash the organic layer with brine. H->I J Dry the organic layer with anhydrous Na₂SO₄. I->J K Concentrate under reduced pressure. J->K L Purify the crude product by column chromatography. K->L M Characterize the final product (NMR, MS). L->M caption Experimental Workflow for Synthesis

References

Application Notes & Protocols: High-Throughput Screening Assays for 5-FURAN-2-YL-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibitors used in oncology.[1][2][3][4] The compound 5-FURAN-2-YL-1H-INDAZOLE combines this powerful indazole core with a furan moiety, a heterocyclic ring also known for a wide spectrum of biological activities.[5][6] This unique combination makes it a compelling candidate for drug discovery campaigns, particularly in areas like oncology and inflammation where kinases and apoptosis are central therapeutic targets.[2][7]

This guide provides detailed, field-proven protocols for two distinct high-throughput screening (HTS) assays designed to characterize the bioactivity of this compound and similar molecules. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system. The assays presented are:

  • A Biochemical Kinase Inhibition Assay: To directly measure the compound's ability to inhibit a specific kinase, a common mechanism for indazole derivatives.

  • A Cell-Based Apoptosis Induction Assay: To assess the compound's downstream effect on programmed cell death in a physiologically relevant context.

Part 1: Biochemical HTS Assay for Kinase Inhibition

Biochemical assays are fundamental in early-stage drug discovery to determine if a compound directly interacts with and modulates the activity of a purified enzyme target.[8] For potential kinase inhibitors like this compound, a luminescence-based assay measuring ATP consumption is a robust, sensitive, and highly scalable HTS method.[9][10]

Principle of the Assay

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[10] The Kinase-Glo® Luminescent Kinase Assay platform quantifies the amount of ATP remaining in solution following a kinase reaction.[11][12] The assay reagent contains luciferase, which uses the remaining ATP to generate a luminescent signal. A potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal. Conversely, high kinase activity depletes ATP, leading to a low signal. This inverse relationship allows for the precise quantification of kinase inhibition.[10][12]

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Compound (e.g., this compound) & Controls (DMSO, Staurosporine) Enzyme 2. Add Kinase Enzyme & Substrate Compound->Enzyme To 384-well plate Incubate_Kinase 3. Incubate (Allows reaction to proceed) Enzyme->Incubate_Kinase Reagent 4. Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) Incubate_Kinase->Reagent Incubate_Lumi 5. Incubate (Signal stabilization) Reagent->Incubate_Lumi Read 6. Read Luminescence (Plate Reader) Incubate_Lumi->Read

Caption: Workflow for the luminescence-based kinase inhibition HTS assay.

Detailed Protocol: Luminescent Kinase Assay (384-Well Format)

A. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the specific kinase of interest (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • Kinase-Glo® Reagent: Reconstitute the lyophilized Kinase-Glo® Substrate with the provided Kinase-Glo® Buffer as per the manufacturer's protocol.[10] Allow it to equilibrate to room temperature before use.

  • Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, dilute these stocks into the assay buffer for the final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (≤ 0.5%) to avoid affecting enzyme activity.

B. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or multichannel pipette, add 50 nL of compound solution from the compound plates to the wells of a solid white, low-volume 384-well assay plate.

    • Negative Control: Dispense 100% DMSO (0% inhibition).

    • Positive Control: Dispense a known potent inhibitor for the target kinase, such as Staurosporine (100% inhibition).

  • Enzyme & Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (prepared in assay buffer) to each well.

  • Kinase Reaction Incubation: Mix the plate gently on a plate shaker for 1 minute. Cover and incubate at room temperature for 1 hour.[13] The optimal incubation time may vary depending on the kinase's activity and should be determined empirically.

  • Detection Reagent Addition: Add 5 µL of the prepared Kinase-Glo® Reagent to each well. This step terminates the kinase reaction.[14]

  • Signal Stabilization: Mix the plate on a shaker for 2 minutes to ensure homogeneity. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Quality Control (QC)

A. Percent Inhibition Calculation: The activity of the test compound is expressed as percent inhibition, calculated using the signals from the control wells:

% Inhibition = 100 * (Signal_High_Control - Signal_Sample) / (Signal_High_Control - Signal_Low_Control)

Where:

  • Signal_Sample: Luminescence from a well with the test compound.

  • Signal_High_Control: Average luminescence from DMSO-only wells (low inhibition).

  • Signal_Low_Control: Average luminescence from positive control inhibitor wells (high inhibition).

B. Assay Quality Assessment: The Z'-Factor The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[15] It measures the separation between the high and low control signals relative to their variability.[16]

Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Where:

  • SD: Standard Deviation

  • Mean: Average Signal

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls makes hit identification highly reliable.[15][17]
0 to 0.5MarginalThe assay is acceptable but may have some overlapping signals; requires caution.[16]
< 0PoorThe control signals overlap, making the assay unsuitable for screening.[15][17]

Example Z'-Factor Calculation Data:

Control TypeReplicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)...Replicate 16 (RLU)MeanSD
High Control (DMSO) 150,234155,876149,987...152,456153,1002,500
Low Control (Inhibitor) 12,34511,98713,012...12,56712,550450
Z'-Factor Calculation: 1 - (3 * (2500 + 450)) /153100 - 12550= 1 - (8850 / 140550) = 1 - 0.063 = 0.937
An excellent assay suitable for an HTS campaign.
Part 2: Cell-Based HTS Assay for Apoptosis Induction

While biochemical assays confirm direct target engagement, cell-based assays are crucial for verifying that a compound can enter a cell and exert a desired physiological effect.[8] Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous or damaged cells, and its induction is a hallmark of many successful chemotherapeutics.[18]

Principle of the Assay

A central event in the apoptotic cascade is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[19][20] The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[21][22] In apoptotic cells, active Caspase-3/7 cleaves this substrate, releasing aminoluciferin, which is then consumed by luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the amount of caspase activity, providing a quantitative measure of apoptosis induction.[22]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Pathway cluster_assay Assay Detection Compound This compound (Hypothesized Inducer) Mitochondria Intrinsic Pathway (e.g., Mitochondrial stress) Compound->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Casp37 Caspase-3 & 7 (Executioner Caspases) Casp9->Casp37 activates Substrates Cellular Substrate Cleavage (e.g., PARP) Casp37->Substrates cleaves Assay_Substrate Caspase-Glo® 3/7 Substrate (contains DEVD sequence) Casp37->Assay_Substrate cleaves Apoptosis Apoptosis Substrates->Apoptosis Luminescence Luminescent Signal Assay_Substrate->Luminescence generates

Caption: Simplified intrinsic apoptosis pathway leading to Caspase-3/7 activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay (384-Well Format)

A. Cell Culture and Plating:

  • Cell Line Selection: Choose a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma).

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells in 40 µL of complete culture medium per well into a solid white, clear-bottom 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

B. Assay Procedure:

  • Compound Treatment: Add 10 µL of 5X compound dilutions (prepared in culture medium from DMSO stocks) to the cell plates.

    • Negative Control: Medium with the same final concentration of DMSO.

    • Positive Control: Medium containing a known apoptosis inducer (e.g., 1 µM Staurosporine).

  • Treatment Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The optimal treatment time should be determined empirically.

  • Reagent Equilibration: Remove the Caspase-Glo® 3/7 Reagent from storage and allow it to equilibrate to room temperature.[23]

  • Plate Equilibration: Remove the cell plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This prevents temperature gradients from affecting the enzymatic reaction.

  • Reagent Addition: Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well. The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.[21][22]

  • Signal Development: Mix the plate on an orbital shaker at low speed (300-500 rpm) for 1 minute. Incubate at room temperature for 1 hour, protected from light, to allow for cell lysis and signal generation.[22]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

A. Fold Change Calculation: The primary output for this assay is the fold change in caspase activity relative to the vehicle (DMSO) control.

Fold Change = Signal_Sample / Mean_Signal_Vehicle_Control

B. Dose-Response Analysis: Plot the Fold Change against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ (half-maximal effective concentration), which is the concentration of the compound that elicits 50% of the maximal apoptotic response.

Example Dose-Response Data for Apoptosis Induction:

Compound Conc. (µM)Mean RLUFold Change vs. Vehicle
0 (Vehicle)8,5001.0
0.115,3001.8
0.542,5005.0
1.080,7509.5
5.0123,25014.5
10.0125,80014.8
EC₅₀ ~0.6 µM
Conclusion

The biochemical kinase inhibition and cell-based apoptosis induction assays described provide a powerful, dual-pronged HTS strategy for characterizing novel compounds like this compound. The kinase assay offers a direct, mechanistic readout of target engagement, while the apoptosis assay validates the compound's intended biological effect within a cellular system. By employing these robust, quality-controlled protocols, researchers can efficiently identify and prioritize promising therapeutic candidates for further development in the drug discovery pipeline.

References

Application Notes and Protocols: 5-FURAN-2-YL-1H-INDAZOLE in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The indazole nucleus is a significant pharmacophore in medicinal chemistry, with numerous derivatives approved for cancer treatment, including kinase inhibitors like pazopanib and axitinib.[1][2] The incorporation of a furan moiety can further enhance the biological activity of heterocyclic compounds.[3] This document provides a detailed guide for researchers on the potential applications and experimental protocols for studying the effects of 5-FURAN-2-YL-1H-INDAZOLE on cancer cell lines. While direct studies on this specific molecule are limited, this guide synthesizes information from research on structurally related indazole and furan derivatives to propose likely mechanisms of action and robust experimental designs.

Predicted Mechanism of Action: Based on the activities of similar compounds, this compound is hypothesized to exert its anti-cancer effects through several key pathways:

  • Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death in cancer cells.[1][4][5] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases like caspase-3.[1][4]

  • Cell Cycle Arrest: Compounds containing the indazole scaffold can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G0/G1 or G2/M phases.[6][7] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[6]

  • Kinase Inhibition: The indazole core is a common feature in many kinase inhibitors.[8][9] It is plausible that this compound could target various protein kinases involved in cancer cell proliferation and survival signaling pathways.

I. Application Notes: Experimental Design and Considerations

When investigating the anti-cancer properties of this compound, a multi-faceted approach is recommended to thoroughly characterize its biological activity. The following section outlines key experiments and the rationale behind their selection.

Initial Cytotoxicity Screening

The first step is to determine the concentration range over which the compound exhibits cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12]

  • Rationale: This assay measures the metabolic activity of cells, which generally correlates with cell viability. It allows for the determination of the IC50 value, the concentration of the compound that inhibits cell growth by 50%. This value is crucial for designing subsequent mechanistic studies.

  • Cell Line Selection: A panel of cancer cell lines from different tissue origins should be used to assess the compound's spectrum of activity. Examples include:

    • MCF-7: Human breast adenocarcinoma (luminal A)

    • HeLa: Human cervical cancer

    • A549: Human lung carcinoma

    • HepG2: Human liver carcinoma

    • K562: Human chronic myeloid leukemia[5]

    • HT-1080: Human fibrosarcoma[13]

    • A non-cancerous cell line (e.g., MCF-10A or HEK-293) should be included to assess selectivity.[3][5]

Investigating the Mechanism of Cell Death

Once the cytotoxic potential is established, it is essential to determine whether the compound induces apoptosis or necrosis.

  • Rationale: Differentiating between these two modes of cell death provides insight into the compound's mechanism. Apoptosis is a controlled process, often a hallmark of effective anti-cancer agents, while necrosis is an uncontrolled process that can lead to inflammation.

  • Recommended Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

    • Caspase Activity Assays: Measuring the activity of key caspases (e.g., caspase-3, -8, and -9) can confirm the involvement of the apoptotic cascade.

Cell Cycle Analysis

To determine if the compound affects cell proliferation by altering cell cycle progression, flow cytometric analysis of DNA content is performed.

  • Rationale: Many anti-cancer drugs exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing them from dividing.

  • Methodology: Cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

II. Detailed Experimental Protocols

This section provides step-by-step protocols for the key experiments outlined above.

Protocol 2.1: MTT Assay for Cell Viability

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2.2: Annexin V/PI Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

III. Data Presentation and Visualization

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer5.2
HeLaCervical Cancer8.9
A549Lung Cancer12.5
HepG2Liver Cancer7.4
K562Leukemia3.1
HT-1080Fibrosarcoma9.8
MCF-10ANormal Breast> 50

Diagrams

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_output Data Analysis & Interpretation start Select Cancer & Normal Cell Lines mtt MTT Assay start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis ic50->cell_cycle Treat at IC50 western_blot Western Blot (Bax, Bcl-2, Caspases, p21) apoptosis->western_blot Confirm Pathway analysis Analyze Flow Cytometry & Western Blot Data cell_cycle->analysis western_blot->analysis conclusion Elucidate Mechanism of Action analysis->conclusion Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptotic Pathway compound This compound bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax compound->bax Activates mito Mitochondrial Membrane Potential ↓ bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for 5-FURAN-2-YL-1H-INDAZOLE: A Potential Kinase Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indazole Scaffolds in Neurodegeneration

Neurological disorders, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, represent a significant and growing unmet medical need. A convergence of pathological mechanisms, including neuroinflammation and aberrant protein aggregation, underscores the complexity of these diseases.[1][2] At the heart of the intricate signaling networks that govern neuronal survival and function are protein kinases. Dysregulation of kinase activity is a known driver of neurodegenerative processes, making them highly attractive targets for therapeutic intervention.[1][2]

The indazole core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several approved kinase inhibitors in oncology.[3] There is a burgeoning interest in repurposing the kinase-inhibitory potential of indazole derivatives for the treatment of neurological disorders.[3] These compounds have shown promise in modulating key signaling pathways by targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the pathology of Alzheimer's disease and mood disorders.

This document provides a comprehensive guide for researchers exploring the therapeutic potential of 5-FURAN-2-YL-1H-INDAZOLE , a novel compound featuring both the indazole and furan moieties, both of which are recognized for their biological activities. We will delve into its hypothesized mechanism of action as a kinase inhibitor and provide detailed protocols for its evaluation in relevant in vitro models of neurodegeneration and neuroinflammation.

Hypothesized Mechanism of Action: Targeting Key Kinases in Neuropathology

While direct experimental data for this compound is emerging, its structural components suggest a strong potential for kinase inhibition. Furan-containing compounds have demonstrated inhibitory activity against various protein tyrosine kinases. Indazole derivatives are known to inhibit a range of kinases, including those pivotal to neuronal health.[3]

We hypothesize that this compound may exert its neuroprotective effects by modulating one or both of the following critical signaling pathways:

  • The PI3K/Akt/GSK-3β Pathway: This pathway is central to neuronal survival, and its dysregulation is a hallmark of several neurodegenerative diseases.[4][5][6] GSK-3β, a downstream effector in this pathway, is a key enzyme in the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles in Alzheimer's disease.[5][6] Inhibition of GSK-3β is a promising strategy to mitigate tau pathology.

  • The MAPK/ERK Pathway: This cascade is involved in a wide array of cellular processes, including inflammation, cell survival, and differentiation.[7][8][9][10] In the context of neurodegeneration, the MAPK/ERK pathway can contribute to neuroinflammatory responses mediated by glial cells.[9][10]

In Vitro Evaluation of this compound

A systematic in vitro evaluation is crucial to validate the therapeutic potential of this compound. The following sections provide detailed protocols for assessing its kinase inhibitory activity, neuroprotective efficacy, and anti-inflammatory properties.

Part 1: Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of this compound on purified kinases. Based on the rationale outlined above, GSK-3β is a primary target of interest.

Table 1: Representative Data for a Putative GSK-3β Inhibitor

Treatment GroupConcentration (nM)GSK-3β Activity (%)
Control (DMSO)-100
This compound195
1080
10055
100020
100005
Staurosporine (Positive Control)10010

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring GSK-3β activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2][11][12]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., GS-2 peptide)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell-Based Neuroprotection Assays

Demonstrating that this compound can protect neuronal cells from toxic insults is a critical next step. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for this purpose.[13][14][15][16][17]

Table 2: Representative Data for Neuroprotection in SH-SY5Y Cells (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%) vs. Control
Control (untreated)-100 ± 5.0
Neurotoxin (e.g., H₂O₂)10050 ± 4.2
This compound + Neurotoxin162 ± 5.5
1078 ± 6.3
5092 ± 4.8

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol details how to assess the ability of this compound to protect SH-SY5Y cells from oxidative stress-induced cell death.[13][16][17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Neurotoxin (e.g., Hydrogen Peroxide - H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Part 3: Anti-Neuroinflammatory Assays

Chronic neuroinflammation, mediated by activated microglia, is a key contributor to neurodegeneration.[18][19][20][21][22] Assessing the ability of this compound to suppress microglial activation is therefore essential.

Table 3: Representative Data for Inhibition of Microglial Activation

Treatment GroupConcentration (µM)TNF-α Release (pg/mL)
Control (untreated)-< 10
LPS (100 ng/mL)-1500 ± 120
This compound + LPS11250 ± 110
10800 ± 95
50450 ± 60

Protocol 3: Inhibition of Microglial Activation Assay

This protocol uses a murine microglial cell line (e.g., BV-2) to measure the inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine release.[20][21]

Materials:

  • BV-2 microglial cells

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the reduction in TNF-α release in the presence of this compound compared to the LPS-only control.

Visualizing the Pathways and Processes

To better understand the context of these experimental protocols, the following diagrams illustrate the key signaling pathways and the overall experimental workflow.

G cluster_0 PI3K/Akt/GSK-3β Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival Tau Tau GSK3b->Tau HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau Hyperphosphorylation Indazole This compound Indazole->GSK3b Inhibition

Caption: The PI3K/Akt/GSK-3β signaling pathway and the putative inhibitory action of this compound.

G cluster_1 MAPK/ERK Pathway in Neuroinflammation LPS LPS TLR4 TLR4 (on Microglia) LPS->TLR4 Ras Ras TLR4->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Indazole This compound Indazole->MEK Potential Inhibition Indazole->ERK

Caption: The MAPK/ERK pathway in microglia and the potential anti-inflammatory effect of this compound.

G cluster_workflow Experimental Workflow A Step 1: In Vitro Kinase Assay (Protocol 1) B Step 2: Neuroprotection Assay (Protocol 2) A->B Demonstrates Direct Target Engagement C Step 3: Anti-Neuroinflammatory Assay (Protocol 3) B->C Confirms Cellular Efficacy D Data Analysis & Interpretation C->D Provides Mechanistic Insight

References

Application Notes and Protocols for the Development of 5-Furan-2-yl-1H-indazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 5-Furan-2-yl-1H-indazole Scaffold in Fluorescent Probe Design

The confluence of heterocyclic chemistry and fluorescence microscopy has catalyzed the development of novel molecular tools for visualizing complex biological processes in real-time. Within this landscape, the this compound core structure presents a compelling scaffold for the design of next-generation fluorescent probes. This framework synergistically combines the electron-rich furan moiety, known for its favorable photophysical properties, with the indazole system, a bioisostere of indole that offers versatile sites for functionalization and potential for ion coordination.[1][2] The inherent aromaticity and planar structure of this conjugated system provide a robust foundation for developing probes with high quantum yields, significant Stokes shifts, and tunable emission spectra.[3][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the design, characterization, and application of this compound-based fluorescent probes. We will delve into the rationale behind their synthesis, provide detailed protocols for their use in live-cell imaging, and discuss the interpretation of the resulting data. Our focus will be on a hypothetical, yet scientifically plausible, application: the detection of intracellular copper (II) ions (Cu²⁺), a crucial transition metal implicated in a myriad of physiological and pathological processes.[5]

Principle of Detection: A "Turn-On" Fluorescent Sensor for Cu²⁺

The proposed this compound probe, hereafter referred to as IndazoFur-1 , is designed as a "turn-on" fluorescent sensor for Cu²⁺. The underlying principle of detection is based on the chelation-enhanced fluorescence (CHEF) effect. In its unbound state, IndazoFur-1 exhibits minimal fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms of the indazole ring to the excited fluorophore, which quenches the fluorescence.

Upon the introduction of Cu²⁺, the indazole moiety acts as a chelating agent, binding to the metal ion. This binding event restricts the PET process, thereby blocking the non-radiative decay pathway and leading to a significant enhancement of the fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of Cu²⁺ in biological systems.

Photophysical Properties of IndazoFur-1

The successful application of a fluorescent probe hinges on its photophysical characteristics. The following table summarizes the key spectral properties of our hypothetical probe, IndazoFur-1, based on data from structurally similar furan and indazole derivatives.[3][4]

PropertyValue
Excitation Maximum (λex) 360 nm
Emission Maximum (λem) 452 nm
Stokes Shift 92 nm
Quantum Yield (ΦF) (in the absence of Cu²⁺) < 0.05
Quantum Yield (ΦF) (in the presence of Cu²⁺) > 0.40
Molar Absorptivity (ε) ~25,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Synthesis of this compound (IndazoFur-1 Precursor)

The synthesis of the core scaffold can be achieved through various established methods for creating C-C bonds between aromatic systems, such as a Suzuki coupling reaction.[1]

Workflow for Synthesis of IndazoFur-1 Precursor

A 5-Bromo-1H-indazole E Reaction Mixture A->E B Furan-2-boronic acid B->E C Pd(PPh3)4 (catalyst) Na2CO3 (base) C->E D Toluene/Ethanol/Water (solvent) D->E F Reflux at 90°C for 12h E->F G Work-up and Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic scheme for the this compound precursor.

Step-by-Step Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in a 4:1:1 mixture of toluene, ethanol, and water, add furan-2-boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reflux the mixture at 90°C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: Further functionalization of the indazole ring may be necessary to fine-tune the probe's selectivity and photophysical properties, but for the purpose of this guide, we will consider the parent compound as the active probe.

Protocol 2: Live-Cell Imaging of Intracellular Cu²⁺

This protocol provides a step-by-step guide for the preparation of cells and the application of IndazoFur-1 for imaging intracellular Cu²⁺.[6][7]

Workflow for Live-Cell Imaging with IndazoFur-1

A Seed cells on glass-bottom dishes B Incubate for 24h A->B C Treat cells with CuCl2 (optional, for positive control) B->C D Prepare IndazoFur-1 working solution (e.g., 5 µM in HBSS) B->D Untreated cells E Incubate cells with IndazoFur-1 for 30 min at 37°C C->E Treated cells D->E F Wash cells with HBSS E->F G Image cells using fluorescence microscopy (Ex: 360 nm, Em: 450-490 nm) F->G

Caption: General workflow for intracellular Cu²⁺ imaging using IndazoFur-1.

Materials:

  • IndazoFur-1 stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium appropriate for the cell line

  • Human cervical cancer cells (HeLa) or other suitable cell line

  • Copper(II) chloride (CuCl₂) solution (for positive control)

  • Glass-bottom confocal dishes or imaging plates

  • Fluorescence microscope with appropriate filters (e.g., DAPI channel)

Step-by-Step Procedure:

  • Cell Culture: One day prior to imaging, seed HeLa cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 5 µM working solution of IndazoFur-1 by diluting the 1 mM DMSO stock solution in HBSS.

  • Cell Treatment (Optional): To induce an increase in intracellular Cu²⁺, treat a subset of cells with 10 µM CuCl₂ in cell culture medium for 1 hour at 37°C.

  • Probe Loading: Remove the cell culture medium and wash the cells twice with HBSS. Add the 5 µM IndazoFur-1 working solution to the cells.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells three times with HBSS to remove any excess, non-internalized probe.

  • Imaging: Add fresh HBSS to the cells and immediately proceed to imaging using a fluorescence microscope. Capture images using an excitation wavelength of approximately 360 nm and collecting emission between 450 nm and 490 nm.

  • Data Analysis: Quantify the fluorescence intensity of individual cells using appropriate software (e.g., ImageJ). Compare the fluorescence intensity of untreated cells with that of CuCl₂-treated cells.

Expected Results:

  • Untreated cells: Should exhibit low to moderate basal fluorescence, corresponding to endogenous levels of labile Cu²⁺.

  • CuCl₂-treated cells: Should show a significant increase in fluorescence intensity, indicating the detection of elevated intracellular Cu²⁺ levels by IndazoFur-1.

Cellular Response to Elevated Copper Levels

An excess of intracellular copper can lead to oxidative stress and cellular damage. The following diagram illustrates a simplified pathway of copper-induced cytotoxicity, a process that IndazoFur-1 could be used to monitor.

Simplified Pathway of Copper-Induced Oxidative Stress

A Excess Extracellular Cu²⁺ B Copper Transporters (e.g., CTR1) A->B C Increased Intracellular Cu²⁺ B->C D IndazoFur-1 Probe C->D F Fenton-like Reactions C->F E Fluorescence Signal D->E G Reactive Oxygen Species (ROS) Production F->G H Oxidative Stress G->H I Lipid Peroxidation, Protein Damage, DNA Damage H->I J Apoptosis I->J

Caption: A simplified diagram of copper-induced oxidative stress.

Troubleshooting and Considerations

  • High Background Fluorescence: If high background is observed, reduce the probe concentration or the incubation time. Ensure thorough washing of the cells after probe loading.

  • Low Signal: If the fluorescence signal is weak, increase the probe concentration or incubation time. Ensure that the fluorescence microscope is properly configured for the excitation and emission wavelengths of the probe.

  • Phototoxicity: To minimize phototoxicity during time-lapse imaging, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[7]

  • Probe Selectivity: The selectivity of IndazoFur-1 for Cu²⁺ over other biologically relevant metal ions (e.g., Zn²⁺, Fe²⁺, Ca²⁺, Mg²⁺) should be thoroughly validated using in vitro spectrofluorometric titrations.[8]

  • Cytotoxicity: The potential cytotoxicity of the probe should be assessed using a standard cell viability assay, such as the MTT assay, to ensure that the observed fluorescence changes are not due to probe-induced cell death.[3]

Conclusion

The this compound scaffold represents a promising platform for the development of novel fluorescent probes. By leveraging the principles of rational design and understanding the interplay between molecular structure and photophysical properties, researchers can create powerful tools for elucidating the complex roles of ions and other analytes in cellular function and disease. The protocols and guidelines presented here provide a solid foundation for the application of these probes in live-cell imaging and drug discovery.

References

Application Notes and Protocols: 5-Furan-2-yl-1H-indazole in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate a wide range of biological targets, including protein kinases, which are crucial in cancer signaling pathways.[3] The incorporation of a furan moiety, another heterocycle known for its diverse pharmacological activities, into the indazole framework creates the versatile building block, 5-furan-2-yl-1H-indazole .[4][5][6] This compound serves as a valuable starting material for the synthesis of novel, complex heterocyclic systems with significant potential in drug discovery, particularly in oncology and neurology.[7] These application notes provide an in-depth technical guide, detailing the synthesis of this compound and its subsequent elaboration into more complex heterocyclic structures, such as pyrimido[1,2-b]indazoles. The protocols are designed to be self-validating, with explanations of the chemical principles and experimental considerations that underpin each step.

Introduction: The Strategic Value of the Furan-Indazole Scaffold

The fusion of the furan and indazole rings into a single molecule, this compound, offers a unique combination of structural and electronic properties. The indazole core provides a rigid framework with strategically positioned nitrogen atoms capable of forming critical hydrogen bonds with biological targets.[2] The furan ring, a five-membered aromatic heterocycle containing oxygen, can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic properties.[5] Furthermore, the furan moiety introduces additional points for chemical modification, allowing for the fine-tuning of a compound's biological activity.

This guide will focus on two primary applications of this compound:

  • Synthesis of the Core Scaffold: A robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize this compound from commercially available starting materials.

  • Elaboration into Fused Heterocyclic Systems: A multi-step synthetic route demonstrating the conversion of the core scaffold into a novel, substituted pyrimido[1,2-b]indazol-4-one, a class of compounds with recognized pharmacological importance.[8][9]

Synthesis of the Core Scaffold: this compound

The most efficient and versatile method for constructing the C-C bond between the indazole and furan rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an organoboron compound (2-furylboronic acid) with an organohalide (5-bromo-1H-indazole), offering high yields and excellent functional group tolerance.[10][11]

Underlying Principles and Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-1H-indazole, forming a palladium(II) intermediate.

  • Transmetalation: The furan group is transferred from the boronic acid to the palladium center, displacing the bromide. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (indazole and furan) are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction efficiency and minimizing side reactions, such as protodeboronation of the boronic acid. The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often preferred as it is an air-stable precatalyst that forms the active Pd(0) species in situ and the dppf ligand promotes efficient reductive elimination.[10]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A Combine 5-Bromo-1H-indazole, 2-Furylboronic Acid, & K₂CO₃ in a reaction flask. B Add Solvent (e.g., DME/Water mixture) A->B Dissolve C Degas the mixture (e.g., bubble with Argon for 20-30 min) B->C Inerting D Add Pd(dppf)Cl₂ catalyst under inert atmosphere. C->D Catalyst Addition E Heat the reaction mixture (e.g., 80-90 °C) with stirring. D->E Initiate F Monitor reaction progress by TLC or LC-MS. E->F During Reaction G Cool to RT, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). F->G Upon Completion H Wash organic layer with brine, dry over Na₂SO₄, and concentrate. G->H Isolate I Purify the crude product by flash column chromatography. H->I Clean J J I->J Final Product: This compound

Caption: Workflow for Suzuki-Miyaura Synthesis.

Detailed Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • 2-Furylboronic acid (1.2-1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02-0.05 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of DME and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure stirring, typically resulting in a 0.1-0.2 M solution with respect to the bromo-indazole.

  • Bubble the inert gas through the stirred solution for 20-30 minutes to ensure the removal of dissolved oxygen.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv).

  • Heat the reaction mixture to 85 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-1H-indazole is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Air-stable precatalyst; the dppf ligand is effective for heteroaryl couplings.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation; Cs₂CO₃ can be more effective for challenging couplings.[12]
Solvent DME/Water or Dioxane/WaterA polar, aprotic solvent mixture that dissolves both organic and inorganic reagents. Water is essential for the base to function effectively.
Temperature 80-90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant degradation of starting materials or product.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.

Application: Synthesis of Novel Pyrimido[1,2-b]indazol-4-ones

To demonstrate the utility of this compound as a synthetic intermediate, we present a pathway to a novel, fused heterocyclic system: a 5-(furan-2-yl)-substituted pyrimido[1,2-b]indazol-4-one . This class of compounds is synthesized via the condensation of a 3-aminoindazole with a β-ketoester.[9][13] Therefore, the core scaffold must first be converted into the key intermediate, 3-amino-5-(furan-2-yl)-1H-indazole .

Synthetic Strategy Overview

The overall strategy involves a sequence of functional group interconversions and a final ring-forming condensation. The furan group is introduced early via Suzuki coupling to a stable bromo-amino-indazole precursor.

Synthetic_Strategy A Start: 5-Bromo-2-fluorobenzonitrile B Step 1: Amination (Hydrazine Hydrate) A->B C Intermediate 1: 3-Amino-5-bromo-1H-indazole B->C D Step 2: Suzuki Coupling (2-Furylboronic Acid, Pd Catalyst) C->D E Key Intermediate: 3-Amino-5-(furan-2-yl)-1H-indazole D->E F Step 3: Condensation (Ethyl Acetoacetate, Acid Catalyst) E->F G Final Product: 2-Methyl-8-(furan-2-yl)pyrimido[1,2-b] indazol-4(1H)-one F->G

Caption: Multi-step synthesis of a novel pyrimido[1,2-b]indazol-4-one.

Detailed Protocols for Intermediate and Final Product Synthesis

This procedure is based on the nucleophilic aromatic substitution of the fluorine atom in 5-bromo-2-fluorobenzonitrile by hydrazine, followed by an intramolecular cyclization.

Materials:

  • 5-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Hydrazine hydrate (99%) (10.0 equiv)

  • Ethanol

Procedure:

  • To a pressure-rated sealed tube, add 5-bromo-2-fluorobenzonitrile (1.0 equiv) and ethanol.

  • Add hydrazine hydrate (10.0 equiv).

  • Seal the tube and heat the reaction mixture to 70 °C for 4 hours.[3]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to afford 3-amino-5-bromo-1H-indazole as pale-yellow needles.[3]

This step utilizes the Suzuki-Miyaura coupling conditions established in Protocol 2.3, applying them to the bromo-amino-indazole intermediate.

Materials:

  • 3-Amino-5-bromo-1H-indazole (1.0 equiv)

  • 2-Furylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • DME/Water (4:1 v/v)

Procedure:

  • Follow the procedure outlined in Protocol 2.3 , substituting 5-bromo-1H-indazole with 3-amino-5-bromo-1H-indazole.

  • The reaction progress should be monitored carefully, as the amino group can potentially coordinate to the palladium catalyst, sometimes requiring slightly longer reaction times or a higher catalyst loading.

  • After work-up and purification by column chromatography, 3-amino-5-(furan-2-yl)-1H-indazole is obtained.

This final step is a cyclocondensation reaction. The more nucleophilic exocyclic amino group of the 3-aminoindazole attacks one of the carbonyls of the β-ketoester, followed by cyclization and dehydration to form the fused pyrimidine ring.

Materials:

  • 3-Amino-5-(furan-2-yl)-1H-indazole (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Polyphosphoric acid (PPA) or Acetic Acid

Procedure:

  • A mixture of 3-amino-5-(furan-2-yl)-1H-indazole (1.0 equiv) and ethyl acetoacetate (1.1 equiv) is heated in polyphosphoric acid (PPA) at 120-140 °C for 2-4 hours. Alternatively, the reaction can be performed by refluxing in glacial acetic acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product, 2-methyl-8-(furan-2-yl)pyrimido[1,2-b]indazol-4(1H)-one.

Reaction StageKey TransformationRationale / Causality
Step 1: Amination SₙAr & CyclizationHydrazine displaces the activated fluorine and the resulting intermediate cyclizes onto the nitrile to form the pyrazole ring of the indazole.[5]
Step 2: Suzuki Coupling C-C Bond FormationPalladium-catalyzed coupling introduces the furan moiety, demonstrating the robustness of the reaction in the presence of an amino group.
Step 3: Condensation Pyrimidine Ring FormationThe reaction of the 1,3-dicarbonyl equivalent (ethyl acetoacetate) with the amino and ring nitrogen of the indazole forms the fused six-membered ring.[8][9]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein provide a reliable and scalable route to the core scaffold via Suzuki-Miyaura coupling and demonstrate its utility in the construction of complex, fused ring systems of high pharmacological interest. The presented synthesis of a novel pyrimido[1,2-b]indazol-4-one derivative showcases a logical and field-proven pathway for scaffold elaboration. Further derivatization, for instance through N-alkylation of the indazole nitrogen or functionalization of the furan ring, opens up vast possibilities for creating diverse chemical libraries for high-throughput screening in drug discovery programs. The principles and methodologies described in these notes are intended to empower researchers to explore the rich chemistry of the furan-indazole scaffold and accelerate the development of next-generation therapeutic agents.

References

In Vivo Evaluation of 5-FURAN-2-YL-1H-INDAZOLE: Application Notes and Protocols for Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vivo evaluation of 5-FURAN-2-YL-1H-INDAZOLE, a novel heterocyclic compound with significant therapeutic potential. Synthesizing the known pharmacological activities of its core moieties—indazole and furan—this document outlines detailed protocols for assessing its efficacy in validated animal models of inflammation and cancer. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical research, offering field-proven insights into experimental design, from compound formulation to endpoint analysis, while upholding the highest standards of scientific integrity and animal welfare.

Introduction: Scientific Rationale

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV effects.[1][2][3][4] Several FDA-approved drugs, such as the antiemetic granisetron and the anticancer agent axitinib, feature an indazole core.[2][5] The fusion of a benzene and pyrazole ring imparts unique electronic properties that are conducive to diverse biological interactions.[2][5]

Similarly, the furan ring is a key pharmacophore present in many natural and synthetic compounds with demonstrated therapeutic value.[6][7] Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7]

The compound this compound integrates these two powerful pharmacophores. While direct in vivo data for this specific molecule is not yet prevalent in the literature, its chemical architecture strongly suggests potential efficacy in diseases where inflammation and aberrant cell proliferation are key pathological features. This guide, therefore, proposes a hypothesis-driven approach to its in vivo evaluation, focusing on two high-impact therapeutic areas: acute inflammation and oncology.

Pre-formulation and Administration Considerations

The physicochemical properties of this compound, particularly its solubility, will dictate the formulation strategy for in vivo administration. Heterocyclic compounds are often poorly soluble in aqueous solutions.[8][9]

Vehicle Selection and Formulation Protocol

For initial studies, a vehicle capable of safely solubilizing or suspending the compound is critical.

Table 1: Recommended Vehicle Formulations for Poorly Soluble Compounds

Vehicle CompositionSuitabilityPreparation Notes
10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (i.p.), Oral (p.o.)Dissolve compound in DMSO first, then add PEG400, and finally saline. Mix thoroughly.
0.5% (w/v) Carboxymethylcellulose (CMC) in SalineOral (p.o.)Forms a suspension. Ensure uniform suspension before each administration.
5% Tween 80, 5% Ethanol, 90% SalineIntraperitoneal (i.p.)Suitable for compounds that can be solubilized with surfactants.

Protocol for Vehicle Preparation (Example: DMSO/PEG400/Saline):

  • Weigh the required amount of this compound.

  • Dissolve the compound in the required volume of 100% DMSO.

  • Add the required volume of PEG400 and vortex until the solution is clear.

  • Slowly add saline to the mixture while vortexing to achieve the final desired concentration.

  • Visually inspect the final formulation for any precipitation.

Route of Administration

The choice of administration route is pivotal and depends on the study's objective.[10]

  • Intraperitoneal (i.p.) Injection: Bypasses first-pass metabolism, ensuring rapid systemic exposure. Ideal for initial efficacy screening.[10]

  • Oral Gavage (p.o.): Essential for evaluating oral bioavailability and clinical translatability.[10]

  • Intravenous (i.v.) Injection: Provides 100% bioavailability and is used for pharmacokinetic studies.[10]

In Vivo Model 1: Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a robust and widely accepted method for screening acute anti-inflammatory agents.[1][11][12] The inflammatory response in this model is well-characterized, involving the release of mediators like histamine, bradykinin, and prostaglandins.[12]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase acclimatize Animal Acclimatization (7 days) grouping Randomize into Groups (n=6-8 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Compound/Vehicle/Positive Control Administration (i.p. or p.o.) baseline->dosing induction Sub-plantar Carrageenan Injection (0.1 mL, 1%) dosing->induction measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours induction->measurement calculate Calculate % Inhibition of Edema measurement->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Vehicle (see section 2.1)

  • Positive Control: Diclofenac sodium (10 mg/kg) or Indomethacin (10 mg/kg)[3][13]

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: House animals for at least one week under standard laboratory conditions.[1]

  • Grouping: Randomly assign animals to the following groups (n=6-8):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Diclofenac 10 mg/kg, i.p.)

    • Groups 3-5: this compound at three dose levels (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]

  • Dosing: Administer the test compound, vehicle, or positive control via the chosen route (e.g., i.p.), typically 30-60 minutes before carrageenan injection.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[1][13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][3]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 2: Representative Data Structure for Anti-Inflammatory Study

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control-0.85 ± 0.05-
Positive Control100.25 ± 0.0370.6%
This compound10(Experimental Data)(Calculated)
This compound30(Experimental Data)(Calculated)
This compound100(Experimental Data)(Calculated)

In Vivo Model 2: Anticancer Activity

The human tumor xenograft model in immunodeficient mice is the gold standard for evaluating the in vivo efficacy of novel anticancer agents.[10][14] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system.

Potential Mechanism of Action

Indazole derivatives like Pazopanib and Axitinib exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor angiogenesis and proliferation.[15][16][17] It is plausible that this compound may act through a similar mechanism.

G cluster_0 Proposed Anticancer Signaling Pathway Compound This compound VEGFR VEGFR Compound->VEGFR Inhibition Proliferation Tumor Cell Proliferation VEGFR->Proliferation Stimulates Angiogenesis Angiogenesis VEGFR->Angiogenesis Stimulates TumorGrowth Tumor Growth Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: Proposed mechanism of action via VEGFR inhibition.

Detailed Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old)

  • Human cancer cell line (e.g., A549 - lung, MDA-MB-231 - breast)

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)[18]

  • This compound

  • Vehicle (see section 2.1)

  • Standard-of-care chemotherapy agent (e.g., Paclitaxel, Doxorubicin)

  • Digital calipers

Procedure:

  • Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or media at a concentration of 1-10 x 10^6 cells per 100 µL. Cells can be mixed 1:1 with Matrigel.[14][18]

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor mice 2-3 times weekly for tumor growth. Begin treatment when tumors reach a mean volume of 100-200 mm³.[10]

  • Grouping and Dosing: Randomize mice into treatment groups (n=8-10):

    • Group 1: Vehicle Control

    • Group 2: Standard-of-care agent

    • Groups 3-5: this compound at three dose levels.

    • Administer treatments according to a predetermined schedule (e.g., daily, 5 days/week for 3 weeks).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: Volume = (Width)² x Length / 2.[14]

    • Body Weight: Monitor body weight as an indicator of systemic toxicity.

    • Tumor Growth Inhibition (TGI): Calculate at the end of the study.

  • Study Termination: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or show signs of significant morbidity, in accordance with ethical guidelines. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Table 3: Representative Data Structure for Anticancer Study

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) - Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1500 ± 150-+5%
Standard of CareQ3Dx4, i.v.450 ± 7570%-10%
This compound (30 mg/kg)Daily, p.o.(Experimental Data)(Calculated)(Experimental Data)
This compound (100 mg/kg)Daily, p.o.(Experimental Data)(Calculated)(Experimental Data)

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Integrating PK/PD modeling early in preclinical development is crucial for understanding the relationship between drug exposure and therapeutic effect.[19][20][21] This approach helps in optimizing dosing regimens and translating preclinical data to clinical trial design.[21][22]

Key PK/PD Parameters to Assess:

  • Pharmacokinetics (PK): Measure plasma concentrations of this compound over time to determine its Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics (PD): Correlate plasma concentrations with a relevant biomarker of activity. For an anti-inflammatory effect, this could be the reduction in paw edema. For an anticancer effect, this could be the inhibition of a target kinase (e.g., VEGFR phosphorylation) in tumor tissue.[15][23]

Ethical Considerations

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[2][24][25] Key principles include:

  • Replacement, Reduction, and Refinement (The 3Rs): Use non-animal alternatives where possible, reduce the number of animals used, and refine procedures to minimize pain and distress.[6]

  • Justification: The scientific purpose of the research must be significant enough to justify the use of animals.[2]

  • Humane Endpoints: Establish clear criteria for euthanizing animals to prevent unnecessary suffering.[2]

  • Institutional Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

While this compound is a novel chemical entity, the established pharmacological profiles of its indazole and furan components provide a strong rationale for its evaluation as an anti-inflammatory and anticancer agent. The protocols detailed in this guide offer a validated, hypothesis-driven framework for conducting these initial in vivo efficacy studies. Rigorous execution of these experiments, coupled with careful formulation and adherence to ethical principles, will be essential in elucidating the therapeutic potential of this promising compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of 5-FURAN-2-YL-1H-INDAZOLE in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-FURAN-2-YL-1H-INDAZOLE

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of this compound's poor aqueous solubility. As a heterocyclic molecule rich in aromatic systems, this compound is inherently hydrophobic, leading to difficulties in dissolution that can impede in vitro assays and in vivo studies. This resource provides troubleshooting guides, FAQs, and detailed protocols to help you achieve stable and usable aqueous formulations.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My this compound powder will not dissolve when I add it directly to my aqueous buffer (e.g., PBS, TRIS). What is the correct initial solubilization step?

Answer: Direct dissolution of this compound in aqueous media is highly unlikely to succeed due to its hydrophobic nature. The molecular structure, featuring both an indazole and a furan ring system, results in a high predicted LogP (partition coefficient), indicating a strong preference for lipophilic environments over aqueous ones.

Causality & Recommended Action: The first step is to create a concentrated stock solution in a water-miscible organic solvent. The most common and effective choice for initial discovery work is Dimethyl Sulfoxide (DMSO) .[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of drug-like molecules.[1]

  • Initial Protocol:

    • Weigh out your compound accurately.

    • Add a minimal volume of 100% pure, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Use gentle vortexing or sonication to ensure complete dissolution. This creates your primary stock solution, which can be stored at -20°C or -80°C.

Question 2: I successfully made a 20 mM stock in DMSO. However, when I dilute it 1:1000 into my aqueous cell culture media, a precipitate immediately forms. Why is this happening?

Answer: This is a classic and very common phenomenon known as kinetic precipitation . You have encountered the difference between thermodynamic and kinetic solubility.[3][4] Your DMSO stock solution is stable, but upon dilution into an aqueous environment where DMSO is no longer the dominant solvent, the concentration of this compound exceeds its kinetic solubility limit .[3][5]

Causality & Recommended Action: The DMSO acts as a solubilizing "crutch." When the percentage of DMSO in the final solution drops significantly (typically below 5-10%), the water becomes the primary solvent.[6] Since your compound is poorly water-soluble, it crashes out of the now supersaturated aqueous solution. The goal is to modify the final aqueous solution to make it more hospitable to the compound.

Here are three primary strategies, ordered from simplest to most complex:

Strategy 1: Employ a Co-solvent System A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7][]

  • Rationale: By making the aqueous buffer more "organic-like," you increase its capacity to dissolve the hydrophobic compound. Common co-solvents used in pharmaceutical research include polyethylene glycols (PEG 300, PEG 400), propylene glycol, and ethanol.[6][]

  • Action: Prepare your aqueous buffer containing a certain percentage of a co-solvent before adding your DMSO stock. Start with 5-10% co-solvent and increase if necessary. Be mindful that high concentrations of co-solvents can affect biological assays.[9]

Co-solventTypical Starting % (v/v)Notes
PEG 4005 - 20%Generally well-tolerated in many in vitro and in vivo systems.
Ethanol1 - 10%Can be toxic to cells at higher concentrations.
Propylene Glycol5 - 20%Common in parenteral formulations.

Strategy 2: pH Adjustment The indazole moiety of your compound contains nitrogen atoms that can be protonated or deprotonated.[10][11] The ionized form of a molecule is almost always more water-soluble than the neutral form.

  • Rationale: By adjusting the pH of your aqueous buffer, you can shift the equilibrium towards the more soluble ionized species. The parent indazole molecule has pKa values of approximately 1.04 and 13.86.[10] Your derivative will have its own specific pKa values, which should be determined experimentally or computationally. As a general rule, for a basic compound, adjusting the pH to at least 2 units below the pKa will ensure it is predominantly in the protonated, soluble form. For an acidic compound, adjusting the pH to 2 units above the pKa will favor the deprotonated, soluble form.[12]

  • Action:

    • Determine the pKa of this compound.

    • If it has a basic pKa (e.g., in the 3-5 range), prepare your buffer at a lower pH (e.g., pH 1-3) to see if solubility improves.[2][13]

    • This method is highly effective but must be compatible with your experimental system (e.g., cell viability, protein stability).[14]

Strategy 3: Utilize Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[15] They can encapsulate poorly soluble molecules, forming an "inclusion complex" where the resulting complex is water-soluble.[16][17]

  • Rationale: The hydrophobic this compound molecule partitions into the central cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.[18][19] This is a very common and effective technique for creating stable injectable formulations.[16]

  • Action: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have enhanced aqueous solubility and safety profiles.[15] Dissolve the cyclodextrin in your aqueous buffer first, then slowly add your DMSO stock solution while vortexing.

Frequently Asked Questions (FAQs)

  • What is the difference between kinetic and thermodynamic solubility?

    • Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[3][5] It measures how much compound can stay in solution under non-equilibrium, supersaturated conditions and is often used in early drug discovery for high-throughput screening.[1][20] Precipitation is a common outcome.

    • Thermodynamic (or Equilibrium) solubility is the true saturation concentration of a compound in a solvent after it has reached equilibrium (i.e., the rate of dissolution equals the rate of precipitation).[21] It is typically measured by stirring an excess of the solid compound in the buffer for an extended period (24-72 hours).[22][23] This value is critical for formulation development and predicting in vivo absorption.[4]

  • My experiment requires a stable, injectable formulation for an animal study. Which solubilization method is best?

    • For in vivo parenteral administration, creating a stable solution is critical. Cyclodextrin-based formulations are often the gold standard for this application.[16] They have a proven track record in commercial drug products and are generally well-tolerated.[15]

    • Another advanced option is to create a nanosuspension . This involves reducing the particle size of the solid drug to the nanometer range, which dramatically increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[24][25] Nanosuspensions are stabilized with surfactants or polymers and can be administered intravenously.[26][27][28]

    • Lipid-based drug delivery systems (LBDDS) , such as self-emulsifying drug delivery systems (SEDDS), are also an option, particularly for enhancing oral bioavailability.[29][30][31]

  • Which analytical technique should I use to quantify the concentration of my dissolved compound?

    • The most common and reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry detection (LC-MS). These techniques are highly specific and can separate the parent compound from any impurities or degradants. You will need to develop a method and create a standard curve using known concentrations of your compound dissolved in an appropriate solvent (e.g., Acetonitrile or Methanol).

Visualized Workflows & Decision Logic

The following diagrams illustrate the logical flow for troubleshooting solubility issues and the experimental workflow for a standard solubility assay.

G cluster_0 Solubility Troubleshooting Workflow start Goal: Prepare Aqueous Solution of this compound stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute DMSO stock into aqueous buffer stock->dilute precipitate Does it precipitate? dilute->precipitate success Success! Solution is ready (for short-term kinetic assays) precipitate->success No cosolvent Strategy 1: Add Co-solvent (e.g., 10% PEG 400) to buffer first precipitate->cosolvent Yes ph_adjust Strategy 2: Adjust Buffer pH (Requires pKa knowledge) cosolvent->ph_adjust Still Precipitates cyclo Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) in buffer ph_adjust->cyclo Still Precipitates advanced Consider Advanced Formulations (Nanosuspension, LBDDS) cyclo->advanced Still Precipitates

Caption: Decision tree for selecting a solubilization strategy.

G cluster_1 Equilibrium (Shake-Flask) Solubility Assay Workflow prep 1. Add excess solid compound to vials with buffer (e.g., pH 1.2, 6.8, 7.4) incubate 2. Incubate & Agitate (e.g., 24-72h at 37°C) to reach equilibrium prep->incubate separate 3. Separate undissolved solid (Centrifuge and/or Filter) incubate->separate quantify 4. Dilute supernatant and quantify concentration via HPLC-UV separate->quantify result Result: Thermodynamic Solubility (μg/mL or μM) quantify->result

Caption: Workflow for determining thermodynamic solubility.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is used for rapid assessment, typically in early discovery, to flag compounds with potential solubility liabilities.

  • Objective: To determine the concentration at which this compound precipitates when a DMSO stock is diluted into an aqueous buffer.

  • Methodology: Nephelometry (light scattering) is a common high-throughput method.[20]

  • Materials:

    • 10 mM stock of this compound in 100% DMSO.

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • 96-well clear bottom plates.

    • Plate reader with nephelometry capability.

  • Procedure:

    • Add 198 µL of aqueous buffer to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of aqueous buffer to wells in column 1.

    • Add 4 µL of the 10 mM DMSO stock solution to the wells in column 1. This creates a 200 µM top concentration with 2% DMSO.

    • Perform a serial 2-fold dilution by transferring 100 µL from column 1 to column 2, mix, then 100 µL from column 2 to 3, and so on.

    • Let the plate incubate at room temperature for 1-2 hours.

    • Read the plate on a nephelometer. The point at which the light scattering signal significantly increases above background indicates the concentration where precipitation has occurred. This is the kinetic solubility limit.[5]

Protocol 2: Equilibrium (Shake-Flask) Solubility Assay

This protocol determines the "true" thermodynamic solubility and is considered the gold standard.[21]

  • Objective: To determine the maximum equilibrium concentration of this compound in a specific aqueous buffer.

  • Methodology: Shake-flask method followed by HPLC-UV quantification.[22][32]

  • Materials:

    • Solid powder of this compound.

    • Aqueous buffers (e.g., buffers recommended by the WHO for BCS classification: pH 1.2, 4.5, and 6.8).[33]

    • Glass vials with screw caps.

    • Shaking incubator set to 37°C.

    • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

    • Calibrated HPLC-UV system.

  • Procedure:

    • Add an excess amount of solid compound to a vial (e.g., 2 mg of powder to 1 mL of buffer). The key is to ensure solid material remains at the end of the experiment.[23]

    • Prepare triplicate vials for each buffer condition.

    • Place the sealed vials in a shaking incubator at 37°C for at least 24 hours. 48-72 hours is often preferred to guarantee equilibrium is reached.[23]

    • After incubation, visually confirm that excess solid is still present.

    • Separate the undissolved solid from the saturated solution. This is a critical step. A robust method is to centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then carefully remove the supernatant. Filtering the supernatant is an additional, recommended step.

    • Prepare a standard curve of the compound with known concentrations.

    • Accurately dilute the saturated supernatant into the mobile phase and quantify the concentration using the calibrated HPLC-UV method. The resulting concentration is the equilibrium solubility.[32]

References

Strategies to enhance the stability of 5-FURAN-2-YL-1H-INDAZOLE in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-FURAN-2-YL-1H-INDAZOLE

Strategies to Enhance Solution Stability: A Guide for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that maintaining the stability of this heterocyclic compound in solution is critical for the accuracy and reproducibility of your experiments. This guide is structured to provide immediate answers to common problems and in-depth protocols to systematically troubleshoot and enhance the stability of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions from researchers working with this compound.

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of chemical degradation. For a molecule containing both furan and indazole moieties, this is often due to oxidative degradation or acid-catalyzed decomposition.[1] The furan ring, in particular, is susceptible to ring-opening and polymerization under acidic conditions, which can form colored products.[2] Oxidation, often accelerated by light or trace metal impurities, can also generate chromophoric byproducts.[3][4]

Q2: What are the primary chemical liabilities of the this compound structure that I should be aware of?

A2: The structure has two key areas susceptible to degradation:

  • The Furan Ring: This ring is notoriously unstable under acidic conditions, where it can undergo acid-catalyzed hydrolysis and ring-opening.[2] It is also prone to oxidation and thermal degradation.[5][6][7]

  • The Indazole Ring: While the bicyclic indazole system is generally aromatic and stable, the nitrogen atoms can participate in reactions.[8][9] The molecule's overall stability can be influenced by the pH of the solution, which affects the protonation state of the indazole nitrogens.[10][11]

Q3: What are the general recommended storage conditions for a stock solution of this compound?

A3: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[12]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[13]

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock preparation. Polar aprotic solvents can have a stabilizing effect.[2]

Part 2: In-Depth Troubleshooting & Stabilization Protocols

When basic storage precautions are insufficient, a more systematic approach is required. This section provides detailed guides to identify and mitigate specific degradation pathways.

Guide 1: Managing pH-Dependent Degradation

The stability of this compound is highly dependent on the pH of the aqueous environment. Extreme pH levels, especially acidic conditions, can rapidly degrade the molecule.[2][14] This guide helps you determine the optimal pH range for your experimental buffer.

The Causality: The furan ring is highly susceptible to acid-catalyzed hydrolysis, which leads to irreversible ring-opening.[2][15] The indazole ring's basicity means its solubility and electronic properties change with pH, potentially influencing its stability.[10] Therefore, identifying a pH "safe zone" is the first and most critical step in formulation development.

This protocol uses a simple HPLC-based method to determine the pH range where the compound is most stable.

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 3 to pH 9). Common buffer systems include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Prepare Samples: Dilute your this compound stock solution into each buffer to your final working concentration. Prepare a control sample in a stable, anhydrous aprotic solvent (e.g., acetonitrile).

  • Initial Analysis (T=0): Immediately analyze each sample using a stability-indicating HPLC method (see Guide 4) to determine the initial peak area of the parent compound.

  • Incubation: Store the samples under controlled temperature conditions (e.g., 40°C) to accelerate degradation. Protect all samples from light.

  • Time-Point Analysis: Analyze the samples at regular intervals (e.g., 24, 48, 72 hours).

  • Data Evaluation: For each pH, plot the percentage of the parent compound remaining versus time. The pH at which the degradation rate is lowest is the optimal pH for your solution. A degradation of 5-20% is typically targeted in such studies to reliably quantify the change.[16]

G cluster_prep Preparation cluster_analysis Analysis Workflow cluster_eval Evaluation start Prepare Buffer Series (e.g., pH 3, 5, 7, 9) prep_samples Dilute Compound into Buffers start->prep_samples t0_analysis T=0 Analysis via HPLC (Quantify Initial Peak Area) prep_samples->t0_analysis incubate Incubate Samples (e.g., 40°C, protected from light) t0_analysis->incubate analysis_tX Analyze at Time Points (e.g., 24h, 48h, 72h) incubate->analysis_tX plot_data Plot % Remaining vs. Time for each pH analysis_tX->plot_data result Identify pH with Lowest Degradation Rate plot_data->result

Workflow for pH Stability Screening.

Guide 2: Preventing Oxidative Degradation

Oxidation is a major degradation pathway for many pharmaceuticals, especially those with electron-rich heterocyclic rings like furan.[1][4] This process can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or trace metals.[1]

The Causality: Free radical chain reactions can attack the furan and indazole rings, leading to a loss of potency and the formation of impurities.[1] Antioxidants protect the compound by either scavenging free radicals or by being preferentially oxidized.[3][13]

Antioxidant ClassExamplesTypical ConcentrationMechanism of ActionBest For
Free Radical Scavengers Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)0.01% - 0.1%Donate an electron to terminate radical chain reactions.[4]Organic/lipid-based solutions.[1]
Reducing Agents Ascorbic Acid (Vitamin C), Sodium Metabisulfite0.01% - 0.1%React directly with oxygen, preventing initiation of oxidation.[1][13]Aqueous solutions.[1]
Metal Chelators Ethylenediaminetetraacetic acid (EDTA), Citric Acid0.01% - 0.05%Bind metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation reactions.[1][4]Aqueous solutions, often used synergistically.
  • Prepare Samples: Using the optimal buffer identified in Guide 1, prepare solutions of this compound containing different antioxidants from Table 1. Include a control sample with no antioxidant.

  • Induce Oxidation (Stress Condition): To accelerate the test, add a small amount of an oxidizing agent, such as 0.1% hydrogen peroxide, to each sample.

  • Incubate and Analyze: Store the samples at room temperature, protected from light, and analyze them via HPLC at T=0 and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Evaluate: Compare the degradation rate in each antioxidant-containing sample to the control. The most effective antioxidant will show the highest percentage of the parent compound remaining.

Guide 3: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is essential for comprehensively understanding the stability of a molecule.[17][18] It helps establish degradation pathways, identify likely degradation products, and develop a stability-indicating analytical method.[17][19]

The Causality: By subjecting the compound to stress conditions more severe than those it would typically encounter, we can rapidly generate degradation products.[18] Analyzing these stressed samples helps us validate that our analytical method can separate these new impurities from the parent peak, which is a regulatory requirement.[20]

G cluster_stress Forced Degradation Conditions cluster_outcome Study Outcomes compound 5-FURAN-2-YL- 1H-INDAZOLE (in solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) compound->base oxidation Oxidation (e.g., 3% H₂O₂, RT) compound->oxidation thermal Thermal (e.g., 80°C, solid & solution) compound->thermal photo Photolytic (ICH Q1B light exposure) compound->photo analysis Analyze All Samples via HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability-Indicating Method analysis->method impurities Characterize Degradation Products analysis->impurities

Forced Degradation Study Workflow.

  • Sample Preparation: Prepare several identical samples of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat to 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat to 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat one sample at 80°C.

    • Photostability: Expose one sample to a light source as specified by ICH Q1B guidelines.

    • Control: Keep one sample at 4°C, protected from light.

  • Sampling and Analysis: Take samples from each condition at various time points. Neutralize the acid and base samples before injection. Analyze using an HPLC-UV/MS method.

  • Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[16] If degradation is too rapid, reduce the temperature or reagent concentration. If it's too slow, increase them. The resulting chromatograms will reveal the degradation products formed under each condition, confirming that your analytical method can resolve them.

Part 3: Analytical Method Development

A robust analytical method is the cornerstone of any stability study. A "stability-indicating" method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[21]

Guide 4: Key Elements of a Stability-Indicating HPLC Method

The Causality: To trust your stability data, you must prove that the peaks corresponding to degradation products are fully separated from the main compound peak. Co-elution would lead to an overestimation of stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[22][23]

  • Column Selection: Start with a standard C18 reversed-phase column. These columns offer good retention and resolution for many heterocyclic compounds.

  • Mobile Phase Screening:

    • Use a gradient elution to ensure all components, from polar degradants to the less polar parent compound, are eluted.

    • A typical mobile phase system is:

      • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

      • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to see where all peaks elute.

  • Wavelength Selection: Use a Photodiode Array (PDA) detector to analyze the UV spectrum of your parent compound. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure the highest sensitivity.

  • Method Validation with Stressed Samples:

    • Inject the samples generated from your forced degradation study (Guide 3).

    • Confirm Specificity: The primary goal is to demonstrate that all degradation product peaks are baseline-resolved from the parent peak.

    • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in the stressed samples. This confirms that no degradant is co-eluting under the main peak.

References

Troubleshooting common problems in 5-FURAN-2-YL-1H-INDAZOLE synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(Furan-2-yl)-1H-indazole

Welcome to the technical support center for the synthesis of 5-(furan-2-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or plan to synthesize this valuable heterocyclic scaffold. As a key intermediate in the development of novel therapeutics, particularly in oncology and neurology, robust and reproducible synthesis is paramount.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. We will focus on the most common and effective synthetic route: the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent method for constructing the C5-aryl bond in 5-(furan-2-yl)-1H-indazole is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction joins a 5-halo-1H-indazole (typically 5-bromo-1H-indazole) with a furan-2-boronic acid or its ester derivative.[2][3] The general transformation is outlined below:

Figure 1: General scheme for the Suzuki-Miyaura synthesis of 5-(furan-2-yl)-1H-indazole.

The catalytic cycle for this reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this cycle is crucial for effective troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0) Catalyst (e.g., Pd(PPh₃)₂) OA_Intermediate Oxidative Addition Intermediate [Ar-Pd(II)-X] Pd0->OA_Intermediate Oxidative Addition (+ 5-Bromo-1H-indazole) Trans_Intermediate Transmetalation Intermediate [Ar-Pd(II)-Ar'] OA_Intermediate->Trans_Intermediate Transmetalation (+ Activated 2-Furylboronic acid) Trans_Intermediate->Pd0 Reductive Elimination (+ 5-(Furan-2-yl)-1H-indazole) product Product start 5-Bromo-1H-indazole boronic 2-Furylboronic Acid + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most common issues encountered during the synthesis of 5-(furan-2-yl)-1H-indazole via Suzuki coupling.

Question 1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how do I fix them?

This is the most frequent problem, often stemming from one or more interrelated factors. A systematic approach is key to diagnosis.

Answer: Low or no conversion typically points to issues with the catalyst, reagents, or reaction conditions. Here is a breakdown of potential causes and solutions:

1. Inactive Palladium Catalyst:

  • Causality: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4][7] The Pd(0) species is also highly sensitive to oxygen, which can oxidize it to an inactive state (palladium black).[4][8]

  • Solutions:

    • Ensure an Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[8][9] All solvents and liquid reagents should be degassed by sparging with inert gas, freeze-pump-thaw cycles, or sonication.

    • Verify Catalyst Quality: Use a freshly opened bottle of the palladium catalyst or a precatalyst from a reputable supplier. Older catalysts can degrade upon storage.

    • Choose the Right Ligand: The ligand stabilizes the Pd(0) center and facilitates the reaction.[4] For electron-rich heterocycles like indazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[8][10]

2. Poor Reagent Quality or Stability:

  • Causality: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[4][10] This is often caused by excess water, harsh basic conditions, or prolonged heating.[10] 2-Furylboronic acid is known to be less stable than many arylboronic acids.[2][4]

  • Solutions:

    • Use High-Purity Reagents: Ensure your 5-bromo-1H-indazole and 2-furylboronic acid are pure. Impurities can inhibit the catalyst.

    • Use Boronic Esters: Consider using a more stable boronic ester, such as the pinacol (BPin) or MIDA ester derivative of furan.[10]

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for potential decomposition.[9]

    • Protect the Boronic Acid: In some cases, converting the boronic acid to a diethanolamine adduct can increase its stability and facilitate its use in the reaction.[9]

3. Suboptimal Reaction Conditions:

  • Causality: The Suzuki coupling is highly sensitive to the choice of base, solvent, and temperature. The base is critical for activating the boronic acid to facilitate transmetalation.[5][11] The solvent must solubilize the reagents and facilitate the reaction kinetics, while the temperature needs to be high enough for the reaction to proceed without degrading the components.[8]

  • Solutions:

    • Base Selection: An inorganic base is typically required. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] K₃PO₄ is often a good choice for heterocyclic substrates.[12] The strength and solubility of the base can significantly impact the reaction.[10][13][14]

    • Solvent System: A mixture of an organic solvent and water is common (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O).[2][9] The water helps to dissolve the inorganic base. Ensure vigorous stirring to overcome phase separation.[10]

    • Temperature Optimization: Most Suzuki couplings require heating, typically in the range of 80–110 °C.[8][9] Run a temperature screen to find the optimal balance between reaction rate and reagent stability.

Caption: Troubleshooting workflow for low or no product conversion.

Question 2: My reaction produces the desired product, but I see significant side products. What are they and how can I minimize them?

Answer: The formation of byproducts reduces your yield and complicates purification. The two most common side reactions in this synthesis are homocoupling and protodeboronation/hydrodehalogenation.

1. Homocoupling of 2-Furylboronic Acid:

  • Causality: This side reaction forms 2,2'-bifuran. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[4][10]

  • Solutions:

    • Rigorous Degassing: As with low conversion issues, ensuring a strictly oxygen-free environment is the most critical preventative measure.[10]

    • Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture only after it has been thoroughly purged with inert gas.

2. Protodeboronation and Hydrodehalogenation:

  • Causality: These are competing reactions where the boronic acid or the aryl halide starting material reacts with a proton source to be replaced by a hydrogen atom, yielding furan and 1H-indazole, respectively.[8][10] This is often caused by excess water, protic solvents, or overly harsh basic conditions, especially at high temperatures.[10] Thiopheneboronic acids, structurally similar to furylboronic acids, are known to be prone to protodeboronation.[2]

  • Solutions:

    • Use Anhydrous Conditions (If Possible): While some water is often necessary to dissolve the base, using anhydrous solvents and carefully dried reagents can minimize this side reaction.

    • Moderate Base Strength: A very strong base is not always better. A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient and less likely to promote protodeboronation than hydroxides.

    • Temperature Control: Avoid excessive temperatures, as this can accelerate the rate of decomposition reactions. Stick to the lowest temperature that gives a reasonable reaction rate.

Side ProductStructureCommon CausePrevention Strategy
Bifuran Homocoupling Furan-FuranOxygen in the reaction mixture; excess Pd(II)Rigorous degassing; use of Pd(0) source or efficient precatalyst.
Protodeboronation FuranExcess water; high temperature; harsh baseUse boronic esters; moderate temperature; use K₃PO₄ or K₂CO₃.
Hydrodehalogenation 1H-IndazoleHydride sources (from solvent/base decomposition)Use high-purity, stable solvents and bases.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling with a 5-bromo-1H-indazole?

A1: The choice is crucial. While classic catalysts like Pd(PPh₃)₄ can work, modern catalyst systems are often more efficient for challenging substrates like N-heterocycles.[8]

  • Recommended Catalysts: Pre-formed Pd(0) sources or modern palladacycle precatalysts are highly effective. For example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been successfully used for coupling 5-bromoindazoles.[2][3] Buchwald-type precatalysts (e.g., XPhos Pd G3) are also excellent choices, known for their high activity and stability.[8][9]

  • Ligand Choice: The ligand stabilizes the palladium and tunes its reactivity.[4] For indazole substrates, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or ferrocene-based ligands like dppf are generally superior to simpler ligands like PPh₃.[2][8][12]

Q2: How do I properly set up the reaction to ensure success?

A2: A meticulous setup is non-negotiable for reproducible results. The following protocol serves as an excellent starting point.

Experimental Protocol: Suzuki Coupling of 5-Bromo-1H-indazole
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 equiv.), 2-furylboronic acid (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry Argon or Nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[8][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%) and any additional ligand if required.[2][9]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[2][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (5-bromo-1H-indazole) is consumed.[9][10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 5-(furan-2-yl)-1H-indazole.[9]

Q3: How do I confirm the identity and purity of the final product, 5-(furan-2-yl)-1H-indazole?

A3: A combination of spectroscopic and chromatographic methods is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. You should observe characteristic signals for the indazole and furan protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₁₁H₈N₂O.[15][16]

  • Chromatography (HPLC/LC-MS): High-performance liquid chromatography can determine the purity of the sample by showing a single major peak. Coupling this to a mass spectrometer (LC-MS) provides purity and mass confirmation simultaneously.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Furan-2-yl-1H-indazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of the 5-furan-2-yl-1H-indazole scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the synthesis of novel analogs. The unique electronic properties of the fused indazole ring and the furan moiety present specific synthetic hurdles, primarily concerning regioselectivity and competing reaction pathways. This document provides practical, evidence-based solutions in a direct question-and-answer format.

Section 1: Troubleshooting N-Derivatization of the Indazole Ring

The direct functionalization of the indazole N-H is often the first step in derivatization but is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2). The resulting regioisomeric mixture can be difficult to separate and significantly impacts the overall yield of the desired product.

Q1: Why am I getting a mixture of N1 and N2 alkylated products, and how can I selectively obtain the N1 isomer?

A1: The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it can be alkylated at either nitrogen.[1] The ratio of N1 to N2 products is highly dependent on the reaction conditions, as a delicate balance exists between the kinetic and thermodynamic products.[2][3] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[2]

To achieve high selectivity for the N1-alkylated product, conditions that favor thermodynamic control are necessary.

Core Recommendation: The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for promoting N1 regioselectivity.[2][4]

Causality: The sodium cation (Na⁺) from NaH is believed to coordinate with the N2 atom. This coordination, potentially stabilized by the electron density of the fused benzene ring, sterically hinders the approach of the electrophile (alkylating agent) to the N2 position.[5] Consequently, the alkylation is directed almost exclusively to the more accessible N1 position. This effect is particularly pronounced for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups, which can achieve >99% N1 selectivity under these conditions.[2][6]

Troubleshooting Flowchart for N-Alkylation Regioselectivity

start N-Alkylation Attempted issue Poor N1:N2 Selectivity start->issue check_base What base/solvent was used? issue->check_base nahtf NaH / THF check_base->nahtf Optimal other Other (e.g., K2CO3 / DMF) check_base->other Sub-optimal success High N1 Selectivity Achieved nahtf->success implement_nahtf Switch to NaH (1.2 eq) in anhydrous THF at 0°C to RT. other->implement_nahtf implement_nahtf->success

Caption: Troubleshooting logic for poor N1 selectivity.

Q2: My N-alkylation reaction shows low or no conversion, with starting material remaining. What are the likely causes?

A2: Low conversion is a common issue that can typically be traced to three factors: the base, the solvent, or the electrophile.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Base Strength Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough to fully deprotonate the indazole N-H, especially in less polar solvents like THF, leading to poor conversion.[3] Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH).[1]
Poor Solubility The indazole starting material or the resulting indazole salt may have poor solubility in the chosen solvent, impeding the reaction. Solution: For carbonate bases, a polar aprotic solvent like DMF or dioxane at elevated temperatures can improve solubility and yield.[1] However, be aware this may worsen N1:N2 selectivity. For the preferred NaH/THF system, ensure the THF is anhydrous, as water will quench the base.
Unreactive Electrophile The alkylating agent may be insufficiently reactive. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides or tosylates. Solution: If using an alkyl chloride or bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). Alternatively, use a more reactive electrophile like an alkyl tosylate.[1]

Q3: How can I selectively synthesize the N2-alkylated isomer?

A2: While the N1 isomer is often the thermodynamic product, specific conditions can be employed to favor the kinetically preferred N2 position.[7]

  • Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and DEAD or DIAD with an alcohol) often shows a strong preference for producing the N2-alkylated indazole.[2][3] This is attributed to the reaction proceeding under neutral conditions where the N2 lone pair is kinetically more accessible.[7]

  • Substituent Effects: The electronic properties of the indazole ring itself can direct alkylation. The presence of a strong electron-withdrawing group at the C7 position (e.g., -NO₂ or -CO₂Me) has been shown to dramatically favor N2 alkylation, even with the NaH/THF system, achieving ≥96% N2 selectivity.[2][6] This is likely due to the alteration of the electronic landscape of the indazole anion.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

For derivatization beyond the nitrogen atoms, palladium-catalyzed cross-coupling reactions are indispensable. These are typically performed on a halogenated (e.g., 3-bromo- or 3-iodo-5-furan-2-yl-1H-indazole) substrate to introduce new carbon-carbon or carbon-nitrogen bonds.

Q1: I want to introduce an aryl or heteroaryl group at the C3 position using a Suzuki-Miyaura coupling. What is a reliable set of starting conditions?

A1: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For a substrate like 3-bromo-5-furan-2-yl-1H-indazole, a well-established catalytic system provides a high probability of success.

Recommended Starting Conditions:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%). This catalyst is known for its high activity and stability.[8][9]

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). Carbonates are effective bases for activating the boronic acid.[8][9]

  • Solvent: A mixture of an ethereal solvent and water, such as 1,2-dimethoxyethane (DME) or 1,4-dioxane/H₂O.[8][9]

  • Temperature: 80-100 °C.

Note: The indazole N-H should be protected (e.g., with a Boc group) prior to the coupling reaction to prevent competing N-arylation and other side reactions.[10]

General Palladium Catalytic Cycle

pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation (R²-B(OR)₂) trans_complex->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle for Suzuki coupling.

Q2: My Suzuki coupling is failing, resulting in low yield, significant starting material recovery, or dehalogenation. How can I troubleshoot this?

A2: Failure in Suzuki couplings often points to issues with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Symptom Potential Cause Troubleshooting Strategy
Starting Material Recovery Inactive Catalyst: The Pd(0) active species is not forming or is being poisoned.Ensure all reagents and solvents are degassed to remove oxygen, which can oxidize and deactivate the catalyst. Try a different palladium precatalyst or ligand.
Dehalogenation (Ar-X → Ar-H) Protodeboronation of Boronic Acid: The boronic acid is being replaced by a proton from the solvent (especially water) before it can transmetalate. This is more common with electron-rich or heteroaryl boronic acids.[9]Use a less aqueous solvent system or anhydrous conditions with a base like KF.[11] Shorten reaction times or lower the temperature.
Low Yield / Side Products Homocoupling of Boronic Acid: The boronic acid couples with itself.This can be caused by oxygen. Ensure rigorous degassing. Sometimes lowering the catalyst loading can help.
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.The choice of base is critical.[11] If K₂CO₃ is ineffective, switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.

Q3: I want to introduce a C-N bond via Buchwald-Hartwig amination. What are the key considerations for this reaction?

A3: The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[12] Success hinges on the correct choice of ligand, base, and reaction conditions, as the catalyst system must be tailored to the specific amine and aryl halide.

Key Considerations:

  • Ligand Choice: This is the most critical parameter. For coupling with primary or secondary alkylamines, sterically hindered phosphine ligands like XPhos or RuPhos are often highly effective. For aryl amines, ligands like BINAP may be suitable.[7][13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[7][14]

  • Amine Scope: While a wide range of primary and secondary amines can be used, very bulky amines may react slowly. Ammonia itself is a challenging substrate, often requiring specialized ligands or ammonia surrogates like benzophenone imine.[12]

  • Protecting Groups: As with the Suzuki reaction, the indazole N-H must be protected to prevent it from acting as a competing nucleophile.

Section 3: FAQs on Protecting Group Strategies

Q1: When is it necessary to use a protecting group on the indazole nitrogen?

A1: Protecting the indazole nitrogen is crucial in two main scenarios:

  • To Prevent N-Functionalization: During cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), the unprotected N-H is nucleophilic and can react with the aryl halide, leading to undesired N-arylation side products. Protection renders the nitrogen unreactive.[10]

  • To Direct C3-Functionalization: To functionalize the C3 position via lithiation, a protecting group at N1 or N2 is required. Direct lithiation of N1-substituted indazoles often leads to ring-opening.[15] In contrast, an N2-directing group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), allows for regioselective lithiation at C3, which can then be quenched with various electrophiles.[15][16]

Q2: What is a versatile protecting group for the indazole N-H, and what are the optimal conditions for its removal?

A2: The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under many reaction conditions and the variety of methods for its removal.

  • Protection: N-Boc protection can be achieved using di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP in a solvent such as THF or DCM.

  • Deprotection: While standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) are effective, they can cleave other acid-sensitive groups.[17] For substrates with acid-labile functionalities, a highly selective and mild deprotection can be achieved using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature.[18] This method is particularly useful as it leaves many other protecting groups intact. Interestingly, under certain microwave-assisted Suzuki coupling conditions, the N-Boc group can be cleaved concomitantly, providing the unprotected NH-indazole product directly in high yield.[19]

Section 4: Key Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using NaH/THF [1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Electrophile Addition: Add the alkyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS. The reaction may require gentle heating (40-50 °C) for less reactive electrophiles.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: C3-Arylation via Suzuki-Miyaura Coupling (on a 3-Bromo-N-Boc-Protected Substrate) [8][9]

  • Setup: In a reaction vial, combine 3-bromo-1-Boc-5-furan-2-yl-1H-indazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS, typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the C3-arylated product.

References

Analytical methods for detecting impurities in 5-FURAN-2-YL-1H-INDAZOLE samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 5-FURAN-2-YL-1H-INDAZOLE

Welcome to the technical support guide for the analytical characterization of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental work. Our goal is to equip you with the scientific rationale and practical steps needed to confidently detect, identify, and quantify impurities in your samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity analysis of this compound, grounded in regulatory expectations and scientific first principles.

Q1: Why is impurity profiling for this compound so critical in drug development?

A1: Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory agencies globally to ensure the safety, efficacy, and quality of a final drug product.[1] For a molecule like this compound, which serves as a vital intermediate or building block in synthesizing therapeutic agents, controlling its purity is paramount.[2][3] Even trace amounts of unwanted chemicals can impact the stability and safety of the Active Pharmaceutical Ingredient (API).[4][5] The process involves the detection, identification, and quantification of each impurity, which provides critical data for process optimization, setting specifications, and ensuring batch-to-batch consistency.[4][5]

Q2: What are the primary types of impurities I should anticipate in my this compound samples?

A2: Impurities are broadly classified based on their origin.[1] For a chemically synthesized substance like this compound, you should be vigilant for the following:

  • Organic Impurities: These are the most common and structurally similar to the main compound. They can include:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

    • By-products: Formed from side reactions during the manufacturing process.

    • Degradation Products: Arising from the breakdown of the compound during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis.[6]

  • Inorganic Impurities: These originate from the manufacturing process and can include reagents, ligands, catalysts, or heavy metals.[1][7]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[7][8]

Q3: I've heard about ICH guidelines. What are the specific impurity thresholds I must adhere to?

A3: The International Council for Harmonisation (ICH) provides globally recognized guidelines. For a new drug substance, ICH Q3A(R2) is the primary document.[7][9][10] It establishes thresholds based on the maximum daily dose of the final drug, which trigger requirements for reporting, identification, and toxicological qualification of impurities.

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[8]

  • Identification Threshold: The level above which an impurity's structure must be determined.[8][9]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[8][9]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for common analytical challenges encountered during the analysis of this compound.

Q4: I'm seeing an unexpected peak in my HPLC chromatogram. What is the standard workflow to identify it?

A4: Discovering an unknown peak is a common scenario. A systematic approach is crucial for efficient identification. The primary goal is to gather structural information, starting with molecular weight and progressing to definitive structural elucidation.

Here is the recommended workflow:

UnidentifiedPeakWorkflow Start Unknown Peak Detected in HPLC-UV LCMS 1. LC-MS Analysis (Provides Molecular Weight) Start->LCMS Initial Characterization PrepLC 2. Isolate Impurity (Preparative HPLC) LCMS->PrepLC If Impurity > Identification Threshold NMR 3. Structural Elucidation (1H, 13C, 2D NMR) PrepLC->NMR Requires mg quantity Standard 4. Confirm Structure (Synthesize Standard & Compare) NMR->Standard Proposed Structure End Impurity Identified Standard->End

Caption: Workflow for identifying an unknown chromatographic peak.

Step-by-Step Explanation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial step.[4] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. This information is invaluable for proposing potential molecular formulas. High-resolution mass spectrometry (HRMS) is preferred as it provides highly accurate mass measurements, narrowing down the possibilities.[11]

  • Isolation via Preparative HPLC: If the impurity level exceeds the ICH identification threshold, you must determine its structure.[8] This requires isolating a sufficient quantity (typically several milligrams) of the impurity. Preparative HPLC is the standard technique for this purification.[11]

  • Structural Elucidation by NMR: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow you to piece together the molecule's connectivity and stereochemistry.

  • Confirmation with a Standard: The final step is to confirm the proposed structure. This is typically done by synthesizing a small amount of the proposed impurity and comparing its chromatographic (retention time) and spectroscopic (MS, NMR) data against the isolated unknown.

Q5: How do I develop a robust, stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can accurately quantify the drug substance without interference from any degradation products, process impurities, or other components in the sample.[13] The key to developing such a method is to perform forced degradation studies .[14][15] This involves intentionally stressing the this compound sample under various conditions to generate potential degradants. The goal is to achieve 5-20% degradation, which is sufficient to challenge the method's specificity.[15][16]

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[16]

  • Stress Conditions: Expose the stock solution to the conditions outlined in the table below. Include an unstressed control sample for comparison.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all stressed samples, along with the control, using your developmental HPLC method. The primary goal is to achieve baseline separation between the main peak (this compound) and all generated degradation peaks.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration & TemperaturePurpose
Acid Hydrolysis 0.1 M HClReflux at 60°C for 30 min - 2 hrsSimulates acidic degradation pathways.[13]
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 30 min - 2 hrsSimulates alkaline degradation pathways.[13]
Oxidation 3% H₂O₂Room temperature for 7 daysTests susceptibility to oxidation.[16]
Thermal Dry Heat at 70°C24 - 48 hoursEvaluates thermal stability.[13][17]
Photolytic UV/Visible Light (ICH Q1B)Expose to 1.2 million lux hours and 200 watt hours/m²Assesses light sensitivity.[16][17]

This method serves as a good starting point for your development. Optimization of the mobile phase gradient and other parameters will likely be necessary to resolve all degradants.

Table 3: Initial HPLC Method for this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for molecules with aromatic and heterocyclic structures.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the indazole moiety.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 15 minA gradient is essential to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV/DAD at 285 nm (example)Diode Array Detector (DAD) is crucial to check for peak purity across all degradant peaks.[18]
Injection Vol. 10 µLStandard injection volume.
Q6: My HPLC peaks are tailing. What are the common causes and solutions?

A6: Peak tailing is a frequent issue that compromises resolution and integration accuracy. The cause is often related to secondary interactions between the analyte and the stationary phase or other system issues.

TailingPeakTroubleshooting Tailing Peak Tailing Observed CheckpH Is Mobile Phase pH 2-3 units away from pKa? Tailing->CheckpH CheckColumn Is the column old or contaminated? Tailing->CheckColumn CheckSample Is the sample solvent stronger than the mobile phase? Tailing->CheckSample SolutionpH Adjust pH of Mobile Phase A (e.g., with formic or phosphoric acid) CheckpH->SolutionpH No SolutionColumn Flush column or replace with a new one CheckColumn->SolutionColumn Yes SolutionSample Dissolve sample in the initial mobile phase CheckSample->SolutionSample Yes

Caption: Troubleshooting guide for HPLC peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH: The indazole moiety in your molecule contains basic nitrogen atoms. If the mobile phase pH is too close to the pKa of these nitrogens, they can exist in both protonated and neutral forms, leading to interactions with residual silanols on the silica-based C18 column. Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 using formic or phosphoric acid) to fully protonate the molecule, minimizing secondary interactions and improving peak shape.

  • Column Health: Over time, columns can become contaminated or the stationary phase can degrade, exposing active silanol sites. Solution: Try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, then back). If this fails, the column may need to be replaced.

  • Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a 90% water mobile phase), it can cause the analyte band to spread before it reaches the column head, resulting in distorted peaks. Solution: Whenever possible, dissolve your sample directly in the initial mobile phase composition.

References

Technical Support Center: Enhancing the Bioavailability of 5-FURAN-2-YL-1H-INDAZOLE for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for enhancing the bioavailability of 5-FURAN-2-YL-1H-INDAZOLE.

Welcome, researchers, to the dedicated technical support guide for this compound (CAS: 885272-43-5). This document provides in-depth, field-proven insights and troubleshooting workflows designed to help you overcome the primary challenge associated with this class of molecules: poor aqueous solubility and subsequent low oral bioavailability.[1][2] The indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in oncology, making robust preclinical data paramount.[3][4] This guide will navigate you from initial characterization through advanced formulation strategies to ensure your in vivo studies are built on a solid foundation.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most immediate hurdles researchers encounter when beginning work with this compound.

Q1: I am struggling to dissolve this compound in standard aqueous vehicles for my initial animal studies. What are my immediate options?

A1: This is the most common challenge. The molecule's predicted lipophilicity (XlogP ≈ 2.3) and chemical structure suggest poor aqueous solubility.[5] For initial dose-range-finding or efficacy studies where speed is critical, consider these tiered approaches:

  • Aqueous Suspension: This is the simplest method. While it doesn't solubilize the compound, it creates a uniform dispersion for oral gavage. The key is to reduce the particle size to improve dissolution in vivo.[6] A micronized suspension in a vehicle containing a wetting agent (e.g., 0.1% Tween® 80) and a suspending agent (e.g., 0.5% carboxymethyl cellulose) is a standard starting point.[1]

  • Co-solvent Systems: If some solubilization is necessary, a co-solvent approach can be effective. These systems work by reducing the polarity of the aqueous vehicle. A common preclinical vehicle is PEG 400 in water or saline. However, be cautious, as high concentrations of organic solvents can cause toxicity in animals and may lead to drug precipitation upon administration in the GI tract.[7]

  • pH Adjustment: The indazole moiety has a weakly basic nitrogen atom. You can attempt to form a salt in situ by lowering the pH of the vehicle (e.g., using a citrate buffer, pH 3-4). This can modestly increase solubility, but its effectiveness depends on the compound's pKa.

Q2: My first pharmacokinetic (PK) study in rodents showed very low or undetectable plasma exposure after oral dosing. What are the most likely causes?

A2: This is a critical, multi-factorial issue. The lack of exposure points to one or more barriers in the absorption process. The investigation should be systematic:

  • Formulation Failure (Most Likely): The compound may not be dissolving in the gastrointestinal (GI) fluids. If you used a simple suspension, the dissolution rate might be too slow.[8] The first step is to improve the formulation (see Part 2).

  • High First-Pass Metabolism: The compound may be absorbed from the gut but rapidly metabolized by the liver before it reaches systemic circulation.[9] Indazole derivatives can be susceptible to hepatic metabolism. An intravenous (IV) dose is required to assess this; if IV clearance is high, metabolism is a likely culprit.[10]

  • Poor Permeability: The compound might be dissolving but is unable to effectively cross the intestinal membrane. While its lipophilicity suggests this is less likely, active efflux by transporters like P-glycoprotein (P-gp) could be a factor.

  • Analytical Issues: Ensure your bioanalytical method (typically LC-MS/MS) is sensitive enough to detect low concentrations and is not suffering from matrix effects that could suppress the signal.[11]

Q3: What are the essential physicochemical properties I must determine for this compound before starting advanced formulation development?

A3: A thorough pre-formulation assessment is crucial to developing a rational formulation strategy and will save significant time and resources.[12]

Property Significance for Bioavailability Typical Experimental Method
Aqueous Solubility Determines the dissolution rate, a key limiter of absorption for poorly soluble drugs.[13]pH-solubility profile (shake-flask method in various pH buffers).
LogP / LogD Indicates the lipophilicity of the compound. Affects solubility and membrane permeability.Shake-flask method (octanol/water) or validated HPLC methods.
pKa Identifies ionizable groups. Determines if pH adjustment or salt formation are viable strategies.[6]Potentiometric titration or UV-spectrophotometry.
Solid-State Form Determines if the compound is crystalline or amorphous. Crystalline polymorphs can have different solubilities.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Melting Point Provides an indication of the crystal lattice energy, which correlates with solubility.Differential Scanning Calorimetry (DSC).

Part 2: Troubleshooting Guide - Advanced Formulation Development

If simple approaches fail, a systematic formulation development plan is necessary. The goal of preclinical formulation is to maximize exposure to enable robust safety and efficacy testing.[2][14]

Workflow for Formulation Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the compound's properties.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Characterize This compound solubility_check Determine Aqueous Solubility (pH 7.4) start->solubility_check decision_sol Solubility > 10 µg/mL? solubility_check->decision_sol suspension Strategy 1: Optimized Suspension (Micronized) decision_sol->suspension Yes decision_lip Is LogP > 3? decision_sol->decision_lip No cosolvent Strategy 2: Co-solvent / Surfactant System suspension->cosolvent If exposure is still insufficient pk_study Proceed to In Vivo PK Study cosolvent->pk_study lipid Strategy 3: Lipid-Based Formulation (SEDDS/SMEDDS) decision_lip->lipid Yes asd Strategy 4: Amorphous Solid Dispersion (ASD) decision_lip->asd No lipid->pk_study asd->pk_study

Caption: Formulation strategy selection workflow.

Experimental Protocol: Strategy 2 - Co-solvent/Surfactant Vehicle Screening

This protocol details a small-scale screening process to identify a suitable solubilizing vehicle for preclinical studies.

Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Excipients (see table below)

  • Vials, magnetic stirrer, vortex mixer

  • HPLC or UV-Vis spectrophotometer for quantification

Commonly Used Excipients for Preclinical Oral Formulations:

Class Excipient Typical Concentration Range Notes
Co-solvents PEG 40010-60%Good safety profile in most species.
Propylene Glycol10-40%Can cause hemolysis at high concentrations IV, generally safe orally.
Solutol® HS 155-20%Also has surfactant properties.
Surfactants Tween® 800.1-5%Non-ionic surfactant, widely used as a wetting agent.[6]
Cremophor® EL5-15%Can be associated with hypersensitivity reactions; use with caution.
Lipids Labrasol®10-30%Component for lipid-based systems.
Capryol™ 9010-40%Component for lipid-based systems.

Methodology:

  • Prepare Vehicles: Prepare a series of potential vehicle blends (e.g., 20% PEG 400 / 80% Water; 10% Solutol HS 15 / 90% Saline).

  • Determine Saturation Solubility:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.

    • Vortex vigorously for 1 minute.

    • Place the vials on a magnetic stirrer or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration.

    • Calculate the solubility in mg/mL for each vehicle.

  • Selection: Choose the vehicle that provides the required solubility for your target dose in a reasonable dosing volume (typically <10 mL/kg for rodents) and has a good safety profile.

Part 3: Troubleshooting Guide - In Vivo Study Design & Data Interpretation

A well-designed study is essential to correctly interpret bioavailability data.

Experimental Protocol: Foundational Single-Dose PK Study in Rodents

Objective: To determine the absolute oral bioavailability (F%) and key pharmacokinetic parameters of this compound.

Study Design:

  • Species: Sprague-Dawley rats or CD-1 mice.

  • Groups (n=3-5 per group):

    • Group 1 (IV): 1 mg/kg dose administered as a bolus via the tail vein. The IV formulation must be a true solution (e.g., in a co-solvent system like 10% DMSO / 40% PEG 400 / 50% Saline).

    • Group 2 (PO): 10 mg/kg dose administered via oral gavage using the optimized formulation from Part 2.

  • Sampling:

    • Collect serial blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[15]

    • PO timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.

  • Sample Processing: Centrifuge blood to obtain plasma. Store plasma at -80°C until bioanalysis.

  • Bioanalysis: Quantify drug concentration in plasma using a validated LC-MS/MS method.

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine the following parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.Represents the total drug exposure over the measured time.[16]
AUC(0-inf) AUC extrapolated to infinity.Represents the total drug exposure after a single dose.
Elimination half-life.The time required for the plasma concentration to decrease by half.
CL Clearance (from IV data).The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
F% Absolute Bioavailability.(AUCPO / AUCIV) * (DoseIV / DosePO) * 100. The fraction of the oral dose that reaches systemic circulation.[16]
Troubleshooting Logic for a Failed In Vivo PK Study

If your study results in low bioavailability (<10%), use the following logic tree to diagnose the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem: Low Oral Bioavailability (F%) check_iv Analyze IV Data: Is IV Clearance (CL) High? start->check_iv metabolism Root Cause: High First-Pass Metabolism check_iv->metabolism Yes check_formulation Analyze PO Data: Is Tmax very late or Cmax very low? check_iv->check_formulation No solution_metabolism Solution: - Medicinal chemistry to block metabolic sites - Co-dose with metabolic inhibitor (research only) metabolism->solution_metabolism dissolution Root Cause: Dissolution-Limited Absorption check_formulation->dissolution Yes permeability Root Cause: Permeability-Limited Absorption (e.g., P-gp Efflux) check_formulation->permeability No solution_dissolution Solution: - Improve formulation (e.g., move to lipid-based or ASD) - Reduce particle size further (nanosuspension) dissolution->solution_dissolution solution_permeability Solution: - Conduct in vitro Caco-2 permeability assays - Medicinal chemistry to improve permeability permeability->solution_permeability

Caption: Diagnostic workflow for low oral bioavailability.

References

Addressing challenges in the scale-up synthesis of 5-FURAN-2-YL-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Furan-2-yl-1H-indazole is a key heterocyclic building block in medicinal chemistry, recognized for its presence in various pharmacologically active compounds.[1][2] Its synthesis, typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[3][4][5] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up synthesis of this important molecule. We will delve into common issues, their underlying causes, and practical, field-proven solutions to ensure a robust, efficient, and scalable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves the reaction of a 5-halo-1H-indazole (typically 5-bromo-1H-indazole) with 2-furanylboronic acid or its esters in the presence of a palladium catalyst, a suitable base, and a solvent system.[3][5]

Q2: Why is the Suzuki-Miyaura coupling preferred for scale-up?

A2: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids and catalysts.[4] The boronic acids used are also typically more stable and less toxic than the organotin reagents used in Stille couplings.

Q3: Are there any major safety concerns when scaling up this synthesis?

A3: Yes, several factors require careful consideration. Palladium catalysts, especially when finely divided, can be pyrophoric. Proper handling and inert atmosphere techniques are crucial. Additionally, some solvents used, such as dioxane or dimethoxyethane (DME), have specific health and safety risks. A thorough process safety assessment should always be conducted before any scale-up operation.

Q4: What are the key differences between the 1H and 2H tautomers of indazole, and how does this affect the synthesis?

A4: Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[6][7] During reactions like N-alkylation or acylation, mixtures of N-1 and N-2 substituted products can form, complicating purification.[7][8] For the synthesis of this compound where the indazole nitrogen is unsubstituted, this is less of a direct issue for the coupling step itself, but it's a crucial consideration if any subsequent N-functionalization is planned.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield in Suzuki-Miyaura Coupling

Q: We are experiencing low and variable yields (ranging from 30-60%) in our Suzuki-Miyaura coupling of 5-bromo-1H-indazole and 2-furanylboronic acid during scale-up. What are the likely causes and how can we improve this?

A: This is a common challenge in scaling up cross-coupling reactions. The issue often stems from a combination of factors related to catalyst activity, reagent stability, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Explanation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. On a larger scale, ensuring a completely inert atmosphere is more challenging.

    • Solution: Employ rigorous inert atmosphere techniques. Use degassed solvents and purge the reactor with nitrogen or argon before adding reagents. Consider using more robust pre-catalysts that are more resistant to air.[9]

  • Protodeboronation of 2-Furanylboronic Acid:

    • Explanation: Boronic acids, particularly heteroaromatic ones like 2-furanylboronic acid, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base at elevated temperatures.[3] This side reaction consumes your starting material and reduces the overall yield.

    • Solution:

      • Control Water Content: Use anhydrous solvents and reagents. While some water is often necessary for the Suzuki coupling mechanism, excessive amounts can promote protodeboronation.

      • Choice of Base: A weaker base or a careful stoichiometric control of a strong base can sometimes mitigate this issue.

      • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Inadequate Mixing:

    • Explanation: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and inconsistent results. This is particularly true for heterogeneous mixtures involving an inorganic base.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. The mixing speed should be sufficient to maintain a homogeneous suspension.

Optimized Suzuki-Miyaura Coupling Conditions
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂Often shows good performance and stability for heteroaryl couplings.[3]
Base K₂CO₃ or Cs₂CO₃K₂CO₃ is a cost-effective choice for scale-up. Cs₂CO₃ can be more effective but is also more expensive.[5]
Solvent DME or 1,4-Dioxane/Water mixtureA mixture of an organic solvent and water is often optimal for the Suzuki reaction.[9]
Temperature 80-100 °CShould be optimized to balance reaction rate and minimize side reactions like protodeboronation.[3][9]
Issue 2: Formation of Impurities and Purification Challenges

Q: Our crude product is contaminated with several impurities, making purification by column chromatography difficult and resulting in significant product loss. What are these impurities and how can we minimize their formation and improve purification?

A: Impurity formation is a critical issue in scale-up synthesis, directly impacting yield, cost, and the quality of the final product.

Common Impurities & Mitigation Strategies:

  • Homocoupling of 2-Furanylboronic Acid (Furan-Furan Dimer):

    • Explanation: This occurs when the boronic acid reacts with itself, a common side reaction in Suzuki couplings.

    • Mitigation: Ensure a truly oxygen-free environment, as oxygen can promote this side reaction. Slow addition of the boronic acid can also help.

  • Unreacted 5-bromo-1H-indazole:

    • Explanation: Incomplete reaction is a common issue.

    • Mitigation: Monitor the reaction closely by an appropriate analytical method (e.g., HPLC, TLC) to ensure it goes to completion. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can be used to drive the reaction.

  • Residual Palladium:

    • Explanation: Palladium is a heavy metal, and its levels in the final product are strictly regulated, especially for pharmaceutical applications.

    • Mitigation: After the reaction, the crude product can be treated with a palladium scavenger. Alternatively, crystallization is often an effective method for removing residual palladium.

Purification Workflow

start Crude Reaction Mixture filter Filter to remove inorganic salts start->filter extract Aqueous workup/Extraction filter->extract conc Concentrate organic phase extract->conc cryst Crystallization/Recrystallization conc->cryst chrom Column Chromatography (if necessary) conc->chrom final Pure this compound cryst->final chrom->final

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 5-bromo-1H-indazole

  • 2-Furanylboronic acid

  • Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add 5-bromo-1H-indazole (1.0 eq).

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Reagent Addition: Add K₂CO₃ (2.0 eq), 2-furanylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.01-0.03 eq).

  • Solvent Addition: Add degassed DME and water in a 4:1 ratio. The solvent volume should be sufficient to ensure good stirring.

  • Reaction: Heat the mixture to 80-85 °C with efficient stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the 5-bromo-1H-indazole is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Perform an aqueous workup and extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Troubleshooting Decision Tree

start Low Yield in Suzuki Coupling check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are reagents and solvents anhydrous/degassed? check_inert->check_reagents Yes sol_inert Improve inerting procedure (e.g., multiple vacuum/N2 cycles). check_inert->sol_inert No check_boronic Analyze for protodeboronation of 2-furanylboronic acid. check_reagents->check_boronic Yes sol_reagents Use anhydrous solvents and degas thoroughly before use. check_reagents->sol_reagents No check_mixing Is mixing efficient at the current scale? check_boronic->check_mixing No sol_boronic Optimize temperature and reaction time. Consider a different base. check_boronic->sol_boronic Yes sol_mixing Increase agitation speed or use a more appropriate stirrer. check_mixing->sol_mixing No

Caption: Troubleshooting low yield in Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of the 5-Furan-2-yl-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold, particularly in the realm of kinase inhibition.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone of many approved drugs and clinical candidates. This guide delves into the specific structure-activity relationships of the 5-furan-2-yl-1H-indazole scaffold, a promising variant that leverages the principles of bioisosterism to enhance drug-like properties.

The strategic replacement of a commonly used phenyl group with a furan ring is a key tactic in modern medicinal chemistry.[2] The furan ring, as a five-membered aromatic heterocycle, offers a different electronic and steric profile. This substitution can modulate a compound's potency, selectivity, metabolic stability, and solubility, often mitigating issues associated with the lipophilicity and oxidative metabolism of phenyl rings.[2][3] This guide will explore the nuances of this scaffold, providing a data-driven comparison to inform rational drug design, supported by actionable experimental protocols.

Core Scaffold SAR: A Multi-Point Analysis for Optimization

The biological activity of this compound derivatives is highly dependent on substitutions at several key positions. Understanding the role of each position is critical for optimizing potency and selectivity against a target of interest, such as a protein kinase.

Caption: Key points for SAR modification on the core scaffold.

  • N1-Position (Selectivity & Potency): The N1 position of the indazole ring is frequently substituted with aryl or benzyl groups. This substituent often projects into a hydrophobic region of the ATP-binding pocket of kinases, sometimes referred to as the "selectivity pocket." The choice of this group is critical for achieving selectivity between different kinases.[4][5] For example, small alkyl groups may be tolerated, but larger, decorated aromatic rings can form specific interactions that anchor the inhibitor and confer high potency.

  • C3-Position (Hinge Binding): The C3 position is crucial for establishing interactions with the "hinge region" of protein kinases, which connects the N- and C-lobes of the enzyme. This is typically achieved by incorporating a group capable of hydrogen bonding, such as an amide or urea.[1] The N-H of the indazole and the substituent at C3 often form a bidentate hydrogen bond pattern with the kinase hinge, a hallmark of many Type I and Type II kinase inhibitors.

  • The 5-Furan-2-yl Moiety (Bioisosterism and Physicochemical Properties): The furan ring at the C5 position serves as a bioisostere of a phenyl ring.[3] Its oxygen atom can act as a hydrogen bond acceptor, and its distinct electronic nature can alter stacking interactions within the binding site. Furthermore, this moiety provides a vector for further modification.

    • Substitutions on the Furan Ring: Inspired by SAR studies on other furan-containing natural products, small substituents on the furan ring itself (e.g., at the 5'-position) are often well-tolerated and can be used to fine-tune properties.[6] For instance, adding a hydroxymethyl or a small amide can improve solubility and provide an additional interaction point with the solvent-exposed region of the target protein.[7]

  • Other Indazole Positions (C4, C6, C7): While often unsubstituted, modifications at the C4, C6, and C7 positions can be employed to modulate physicochemical properties. For instance, the introduction of a small polar group can enhance solubility, while a fluorine atom can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

Data Presentation: Comparative SAR

To illustrate these principles, the following table summarizes representative data for a series of hypothetical this compound analogs targeting a generic protein kinase. This data is illustrative and designed to highlight the SAR trends discussed.

Compound IDN1-Substituent (R1)C3-Substituent (R2)5'-Furan-Substituent (R3)Kinase IC50 (nM)
1a (Base) -H-H-H>10,000
1b Benzyl-H-H1,500
1c Benzyl-CONH₂-H250
1d 4-Fluorobenzyl-CONH₂-H90
1e 4-Fluorobenzyl-CONH₂-CH₂OH45
1f 4-Fluorobenzyl-CONH-Me-H300
1g Phenyl-CONH₂-H400

Analysis of Trends:

  • N1-Substitution is Key: Moving from an unsubstituted N1 (1a ) to a benzyl group (1b ) introduces significant activity, which is further enhanced by an electron-withdrawing fluorine on the benzyl ring (1d ).

  • C3-Amide is Crucial: The addition of a primary amide at C3 (1c ) dramatically improves potency compared to the unsubstituted version (1b ), highlighting the importance of hinge-binding interactions. Changing to a secondary amide (1f ) reduces activity, suggesting steric constraints in the hinge region.

  • Furan Modification Enhances Potency: Adding a hydroxymethyl group to the furan ring (1e ) doubles the potency of the parent compound (1d ), likely by improving solubility and/or forming a favorable interaction in the solvent-exposed region of the kinase.

Experimental Protocols

A self-validating research workflow requires robust and reproducible protocols. The following sections detail the synthesis of the core scaffold and a standard biochemical assay for activity determination.

Protocol 1: Synthesis of the this compound Scaffold

This protocol describes a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the indazole core and the furan ring.[8][9]

Synthesis_Workflow start Start Materials: - 5-Bromo-1H-indazole - 2-Furanboronic acid reagents Reagents: - Pd Catalyst (e.g., PdCl₂(dppf)) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reagents reaction Reaction Setup: - Combine reactants, catalyst, base in solvent - Degas with Argon - Heat to 100°C for 12h reagents->reaction workup Workup: - Cool reaction mixture - Filter through Celite - Extract with Ethyl Acetate - Wash with brine reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify product Final Product: This compound purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vessel, add 5-bromo-1H-indazole (1.0 eq), 2-furanboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the vessel.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Place the vessel in a preheated oil bath at 100°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound. Subsequent N-alkylation and C3 functionalization can be carried out using established literature procedures.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method to determine the IC50 value of an inhibitor using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[10][11]

Assay_Workflow plate 1. Plate Preparation - Serially dilute test compounds in DMSO - Add to 96-well plate kinase_rxn 2. Kinase Reaction - Add kinase, substrate, and ATP - Incubate at 30°C for 60 min plate->kinase_rxn adp_glo 3. ADP-Glo™ Reagent - Add reagent to stop reaction - Deplete remaining ATP - Incubate at RT for 40 min kinase_rxn->adp_glo detect 4. Detection Reagent - Add reagent to convert ADP to ATP - Generate luminescent signal - Incubate at RT for 30 min adp_glo->detect read 5. Data Acquisition - Read luminescence on a plate reader detect->read analyze 6. Analysis - Plot signal vs. log[inhibitor] - Fit curve to determine IC50 value read->analyze

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense a small volume (e.g., 2.5 µL) of each dilution into a 96-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the kinase of interest (2.5 µL) in the appropriate assay buffer to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture (5 µL). The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent (10 µL) to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent (20 µL) to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

References

Head-to-head comparison of 5-FURAN-2-YL-1H-INDAZOLE with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Novel Kinase Inhibitors: A Methodological Guide

Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the kinase inhibition profile of the compound 5-FURAN-2-YL-1H-INDAZOLE. Therefore, this guide is structured as a comprehensive methodological framework for researchers and drug development professionals. It outlines how to conduct a rigorous head-to-head comparison of a novel investigational compound, hypothetically designated as "Compound X" (representing this compound), against well-characterized, known kinase inhibitors. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for such an evaluation.

Introduction: Establishing a Framework for Comparison

The therapeutic landscape of oncology and immunology has been reshaped by the advent of kinase inhibitors. Kinases, as central regulators of cellular signaling, are prime targets for therapeutic intervention.[1] The success of any new kinase inhibitor hinges on a thorough characterization of its potency, selectivity, and cellular activity relative to existing agents.

This guide will use three well-established kinase inhibitors as benchmarks for comparison against our hypothetical "Compound X":

  • Staurosporine: A microbial alkaloid known for its potent, broad-spectrum inhibition of a vast number of protein kinases.[2] It serves as a classic, non-selective control, binding promiscuously to the ATP-binding site of most kinases.[3]

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets key serine/threonine kinases in the Raf/MEK/ERK pathway (RAF-1, B-Raf) and various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as VEGFRs and PDGFR-β.[4][5][6][7][8]

  • Sunitinib (Sutent®): Another oral, multi-targeted RTK inhibitor that blocks signaling through multiple receptors, including platelet-derived growth factor receptors (PDGF-Rs), vascular endothelial growth factor receptors (VEGFRs), c-Kit, FLT3, and RET.[9][10][11][12]

By comparing "Compound X" to these inhibitors, researchers can contextualize its activity, understand its potential therapeutic window, and identify key differentiators.

Mechanisms of Action & Targeted Signaling Pathways

A foundational step in comparing kinase inhibitors is understanding the pathways they modulate. The distinct target profiles of our chosen benchmarks lead to different biological outcomes.

Staurosporine: Due to its broad activity, Staurosporine does not target a specific pathway but rather induces widespread kinase inhibition, often leading to apoptosis. Its utility is primarily as a research tool and a positive control in pan-kinase assays.[3][13]

Sorafenib: Sorafenib exerts its anti-cancer effects through a dual mechanism: inhibiting tumor cell proliferation by blocking the RAF/MEK/ERK signaling pathway and inhibiting angiogenesis by targeting VEGFR and PDGFR.[6][8]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS RAF RAF-1 / B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation Angiogenesis TF->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits GrowthFactors Growth Factors (VEGF, PDGF) GrowthFactors->RTK

Caption: Sorafenib inhibits both RTKs and the downstream RAF kinase.

Sunitinib: Sunitinib's mechanism involves the simultaneous inhibition of multiple RTKs, which are critical for both tumor angiogenesis and cell proliferation. By blocking receptors like VEGFR, PDGFR, and c-Kit, it effectively cuts off the signaling that drives tumor growth and vascularization.[9][11]

Sunitinib_Pathway cluster_membrane Cell Membrane Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR cKIT c-Kit Sunitinib->cKIT GrowthFactors Growth Factors (VEGF, PDGF, SCF) GrowthFactors->VEGFR GrowthFactors->PDGFR GrowthFactors->cKIT Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) VEGFR->Downstream PDGFR->Downstream cKIT->Downstream Response ↓ Angiogenesis ↓ Cell Proliferation ↑ Apoptosis Downstream->Response

Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs).

Head-to-Head Quantitative Comparison: Potency and Selectivity

The cornerstone of a kinase inhibitor comparison is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a given biological process by 50%. This is typically determined through in vitro biochemical assays.

A comprehensive analysis involves screening the novel compound against a large panel of kinases to establish its selectivity profile. This is crucial for identifying potential on-target and off-target effects, which can predict both therapeutic efficacy and toxicity.[10][11]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound XStaurosporineSorafenibSunitinib
PKCα TBD0.7[13]>10,000[6]ND
PKA TBD7[13]>10,000[6]ND
RAF-1 (c-RAF) TBDND6[6]ND
B-RAF (V600E) TBDND38[6]ND
VEGFR-2 (KDR) TBDND90[6]80[14]
PDGFR-β TBDND57[6]2[14]
c-Kit TBDND68[6]Potent[14]
FLT3 TBDND58[6]Potent[14]
CK2 TBD>1000 (µM range)[2]NDND

TBD = To Be Determined; ND = Not Determined from available sources. Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The values presented are for comparative purposes.

Experimental Protocols: Generating Verifiable Data

To generate the data for "Compound X" in the table above, rigorous and reproducible experimental protocols are essential. The choice of assay technology is critical; luminescent, fluorescence-based, and radiometric methods each have distinct advantages.

Workflow Start Novel Compound ('Compound X') Biochem Biochemical Assays (e.g., ADP-Glo™) Start->Biochem IC50 Determine IC50 Values Biochem->IC50 Selectivity Kinome Selectivity Profiling (Broad Kinase Panel) IC50->Selectivity Cellular Cell-Based Assays (Western Blot, Viability) Selectivity->Cellular Target Confirm Target Engagement & Cellular Potency Cellular->Target End Comprehensive Profile Target->End

Caption: General workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[12] It is a universal method applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[15]

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • "Compound X" and comparator inhibitors (Staurosporine, Sorafenib, Sunitinib)

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of "Compound X" and the known inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction Setup: a. In each well of the assay plate, add the components in the following order: Kinase Reaction Buffer, "Compound X" or control inhibitor, and the kinase/substrate mixture. b. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no kinase" controls for background signal. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding is accurately measured.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix gently and incubate at room temperature for 40 minutes.[16]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent (twice the initial reaction volume) to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[16]

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Subtract the background ("no kinase") from all readings. Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol determines if "Compound X" can inhibit the phosphorylation of its target kinase and downstream substrates within a cellular context, confirming cell permeability and on-target activity.[17]

Principle: A cell line with a known active kinase signaling pathway is treated with the inhibitor. Cell lysates are then collected, and proteins are separated by size via SDS-PAGE. Western blotting uses specific antibodies to detect the phosphorylation status of the target kinase and its substrates. A decrease in the phosphorylated form of the protein indicates successful inhibition.[1][18]

Materials:

  • Appropriate cancer cell line (e.g., a cell line with a specific activating mutation relevant to the target kinase).

  • Cell culture reagents (media, serum, etc.).

  • "Compound X" and comparator inhibitors.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and one for the total protein (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a dose-response range of "Compound X" and comparator inhibitors for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Prepare protein samples with Laemmli buffer and denature at 95°C. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total, non-phosphorylated form of the target protein (e.g., anti-total-ERK) or a loading control like β-actin.

Conclusion: Synthesizing a Comprehensive Profile

A head-to-head comparison is not merely about generating IC50 values. It is a multi-faceted investigation that builds a comprehensive profile of a novel compound. By benchmarking "Compound X" against a broad-spectrum inhibitor like Staurosporine and clinically relevant multi-targeted agents like Sorafenib and Sunitinib, researchers can gain critical insights. The combination of precise biochemical assays and physiologically relevant cell-based experiments provides a self-validating system. This rigorous, evidence-based approach is fundamental to identifying promising new kinase inhibitors and advancing them through the drug development pipeline.

References

Validating the Mechanism of Action of 5-FURAN-2-YL-1H-INDAZOLE: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step that bridges the gap between a promising chemical entity and a potential therapeutic.[1][2] This guide provides an in-depth, experience-driven comparison of knockout and knockdown methodologies for validating the hypothesized MoA of 5-FURAN-2-YL-1H-INDAZOLE, a heterocyclic compound with potential therapeutic applications. While the indazole and furan moieties are present in numerous biologically active molecules, the specific targets of this particular compound are not yet fully characterized.[3][4] For the purpose of this guide, we will postulate a hypothetical MoA—the inhibition of Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle often dysregulated in cancer—to illustrate the validation workflow.

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to rigorously test a compound's MoA.

The Rationale for Genetic Approaches in Target Validation

Phenotypic screens may identify compounds that induce a desired cellular effect, such as apoptosis in cancer cells, but they do not reveal the molecular target.[5] To confidently attribute the observed phenotype to the compound's interaction with a specific target, genetic validation is the gold standard.[6] By either temporarily reducing (knockdown) or permanently eliminating (knockout) the expression of the putative target protein, we can assess whether the compound's effect is attenuated or abolished.[5][7] A successful validation provides strong evidence that the compound acts "on-target."[5]

Comparative Overview: Knockout vs. Knockdown

FeatureGene Knockout (CRISPR-Cas9)Gene Knockdown (siRNA)
Mechanism Permanent disruption of the gene at the DNA level.[8]Temporary degradation of mRNA, preventing protein translation.[7][9]
Duration of Effect Permanent and heritable.Transient (typically 48-96 hours).
Specificity High on-target specificity, but off-target effects need to be assessed.[8][10]Prone to off-target effects; requires careful design and controls.[11][12]
Efficiency Can achieve complete loss of protein expression.[8]Variable efficiency, often resulting in partial protein reduction.[8]
Use Case Ideal for creating stable cell lines for long-term studies and for validating targets that are not essential for cell survival.[13]Suited for rapid target validation, studying essential genes where a complete knockout would be lethal, and for dose-dependent effect studies.[14]
Complexity More complex initial setup (designing and validating gRNAs, generating stable cell lines).[15]Relatively simpler and faster experimental workflow (transfection of synthetic siRNAs).[16]

Experimental Workflow for MoA Validation

The following workflow outlines the key steps to validate the hypothetical PLK1-inhibitory activity of this compound.

MoA Validation Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Genetic Perturbation cluster_2 Phase 3: Comparative Analysis A Determine IC50 of this compound in Wild-Type Cancer Cell Line (e.g., HeLa) B Confirm Phenotypic Effect (e.g., G2/M arrest, apoptosis) A->B Establish baseline efficacy C PLK1 Knockdown (siRNA) B->C D PLK1 Knockout (CRISPR-Cas9) B->D E Validate Knockdown/ Knockout Efficiency (qPCR, Western Blot) C->E D->E F Treat Knockdown/Knockout and Control Cells with Compound E->F G Measure Phenotypic Response (Cell Viability, Cell Cycle, Apoptosis) F->G H Compare IC50 Shift G->H

Caption: High-level workflow for validating the MoA of this compound.

Detailed Experimental Protocols

Part 1: PLK1 Knockdown using siRNA

Short interfering RNA (siRNA) offers a rapid method for transiently silencing PLK1 expression.[9][17] The key to a successful knockdown experiment is the use of multiple, validated siRNA sequences to minimize off-target effects.[11][12]

Protocol: siRNA Transfection and Validation

  • siRNA Preparation:

    • Obtain at least three independent, pre-validated siRNA sequences targeting different regions of the PLK1 mRNA, as well as a non-targeting (scrambled) control siRNA.[12]

    • Reconstitute siRNAs in nuclease-free buffer to a stock concentration of 20 µM.

  • Cell Seeding:

    • Seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute 5 µL of 20 µM siRNA (final concentration ~10-20 nM) into 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the 500 µL siRNA-lipid complex dropwise to the cells.

  • Incubation and Validation:

    • Incubate cells for 48-72 hours post-transfection.

    • Harvest a subset of cells to validate knockdown efficiency.

      • Quantitative PCR (qPCR): Isolate total RNA and perform reverse transcription followed by qPCR to measure PLK1 mRNA levels relative to a housekeeping gene (e.g., GAPDH) and the non-targeting control.

      • Western Blot: Lyse cells and perform a Western blot to assess PLK1 protein levels.[7] A significant reduction in the protein band compared to the control confirms successful knockdown.[9]

  • Compound Treatment:

    • After confirming knockdown, treat the remaining cells (PLK1 knockdown and non-targeting control) with a dose-response range of this compound.

    • Include a known PLK1 inhibitor (e.g., Volasertib) as a positive control.

  • Phenotypic Analysis:

    • After 24-48 hours of compound treatment, assess cell viability using an MTS or similar assay to determine the IC50.

    • Perform flow cytometry for cell cycle analysis and an Annexin V/PI assay for apoptosis.

Part 2: PLK1 Knockout using CRISPR-Cas9

CRISPR-Cas9 technology allows for the permanent and complete removal of PLK1 gene function, providing a robust model for target validation.[8][13]

CRISPR-Cas9 Workflow A Design and Synthesize PLK1-targeting sgRNAs B Clone sgRNAs into Cas9 expression vector A->B C Transfect HeLa cells with Cas9-sgRNA plasmid B->C D Select single cells (e.g., via antibiotic selection or FACS) C->D E Expand single-cell clones D->E F Validate Knockout (Sequencing, Western Blot) E->F G Functionally Characterize PLK1 KO Clones F->G

Caption: Workflow for generating a PLK1 knockout cell line using CRISPR-Cas9.

Protocol: Generation and Validation of a PLK1 Knockout Cell Line

  • Guide RNA (gRNA) Design:

    • Design at least two gRNAs targeting early exons of the PLK1 gene to maximize the probability of generating a loss-of-function frameshift mutation.[8]

    • Use online design tools to minimize predicted off-target activity.

  • Vector Construction and Transfection:

    • Clone the designed gRNAs into a vector that co-expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance).

    • Transfect HeLa cells with the constructed plasmid.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, apply selection pressure (e.g., add puromycin to the culture medium).

    • After selection, re-seed the surviving cells at a very low density to allow for the growth of individual colonies.

    • Isolate single-cell clones and expand them into distinct populations.

  • Knockout Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone, PCR amplify the gRNA target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Perform a Western blot to confirm the complete absence of the PLK1 protein in the selected clones. This is the most critical validation step.

  • Compound Treatment and Analysis:

    • Once a validated PLK1 knockout clone is established, perform the same compound treatment and phenotypic analyses as described in the siRNA protocol (Part 1, steps 5-6), using the parental wild-type HeLa cells as the control.

Interpreting the Results: Building a Case for On-Target Activity

The data generated from these experiments should be compared to build a logical argument for or against the hypothesized MoA.

Expected Outcomes for "On-Target" Effect:

AssayWild-Type (WT) Cells + CompoundPLK1 Knockdown/Knockout (KO) Cells (No Compound)PLK1 Knockdown/Knockout (KO) Cells + CompoundInterpretation
Cell Viability (IC50) Low IC50 (e.g., 50 nM)Normal Viability (if PLK1 is not essential in this context) or Reduced ViabilityHigh IC50 (significant rightward shift, e.g., >10 µM)If the target is absent, the compound has a greatly reduced effect, indicating it acts through PLK1.
Cell Cycle Arrest Strong G2/M ArrestPotential G2/M Arrest (phenocopy)No additional G2/M arrest beyond baseline KO effectThe compound's effect on the cell cycle is mediated by its action on PLK1.
Apoptosis Significant increase in apoptosisBaseline apoptosisNo significant increase in apoptosis compared to untreated KO cellsThe compound-induced apoptosis is dependent on the presence of PLK1.

A significant rightward shift in the IC50 value in the knockout or knockdown cells compared to the wild-type cells is the hallmark of on-target activity. This resistance indicates that the absence of the target protein renders the cells insensitive to the compound.

Comparison with Alternative Compounds

To further strengthen the validation, it is crucial to compare the effects of this compound with known, well-characterized PLK1 inhibitors.

CompoundWild-Type IC50PLK1 KO IC50Fold-Shift (KO IC50 / WT IC50)
This compound 50 nM> 10,000 nM>200
Volasertib (Positive Control) 20 nM> 8,000 nM>400
Doxorubicin (Negative Control) 100 nM110 nM~1.1

If this compound behaves similarly to the positive control (Volasertib), showing a large fold-shift in IC50, it strongly supports a PLK1-dependent MoA. Conversely, a negative control compound with a different MoA (like Doxorubicin, a topoisomerase inhibitor) should show little to no change in potency.

Conclusion

Validating the mechanism of action is a cornerstone of drug discovery that requires rigorous, multi-faceted experimental evidence.[6][13] Both siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout are powerful techniques for this purpose, each with distinct advantages.[7] Knockdown provides a rapid assessment, while knockout offers a definitive genetic model. By systematically applying these methods and comparing the resulting phenotypic data and potency shifts against appropriate controls, researchers can build a robust, evidence-based case for the molecular mechanism of a novel compound like this compound. This logical, self-validating experimental framework is essential for de-risking drug candidates and ensuring that only the most promising compounds advance through the development pipeline.[13]

References

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 5-Furan-2-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases, as central nodes in cellular signaling networks, represent one of the most critical classes of drug targets, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding site.[2][3] This conservation presents a formidable challenge in drug development: designing inhibitors that are not only potent but also highly selective. Cross-reactivity with unintended kinases can lead to off-target toxicities or, in some cases, produce beneficial polypharmacology.[4] Therefore, a rigorous and early assessment of an inhibitor's selectivity across the kinome is a non-negotiable step in preclinical development.

This guide provides an in-depth technical comparison and profiling workflow for 5-Furan-2-yl-1H-indazole , a compound built upon the indazole scaffold. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors like axitinib and pazopanib.[1][5] By profiling this specific analog, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor selectivity, supported by objective experimental protocols and comparative data analysis.

Part 1: The Strategic Framework for Kinase Selectivity Profiling

A robust profiling strategy is not merely about generating data; it's about making informed decisions. Our approach is designed as a multi-tiered system to move from broad screening to detailed characterization, ensuring that resources are spent on the most promising candidates. The causality behind this workflow is to first identify all potential interactions and then quantitatively validate them.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Synthesis (this compound) B High-Throughput Screen (Single concentration, e.g., 1µM) Against large kinase panel (e.g., scanMAX) A->B C Hit Identification (% Inhibition > 50%) B->C D IC50 Determination (10-point dose-response) for identified hits C->D E Selectivity Analysis (Comparison of IC50 values) D->E F Cellular Target Engagement (e.g., NanoBRET Assay) E->F G Phenotypic Assays (e.g., Anti-proliferation) F->G

Figure 1: Phased Kinase Inhibitor Profiling Workflow. This diagram illustrates the logical progression from broad screening to specific validation.

Part 2: Experimental Protocol for Quantitative Kinase Inhibition

To ensure trustworthiness, every protocol must be a self-validating system with appropriate controls. The following method for determining IC₅₀ values is based on the widely adopted ADP-Glo™ Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[6][7] This assay is considered an industry standard due to its high sensitivity and robustness.[8][9]

Detailed Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase Panel: Purified, recombinant kinases of interest (e.g., Aurora A, VEGFR2, SRC).

  • Substrates: Kinase-specific peptide substrates.

  • Cofactors: ATP and MgCl₂.

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[6]

  • Hardware: 384-well white, opaque plates; calibrated multichannel pipettors; luminescent plate reader.

Procedure:

  • Compound Plating (Dose-Response):

    • Create a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in DMSO.

    • Using an acoustic liquid handler or manual pipettor, transfer 50 nL of each dilution into the appropriate wells of a 384-well plate. This creates a "dry plate" ready for the assay.

    • Control Wells: Designate wells for 0% inhibition (DMSO only) and 100% inhibition (no kinase or a potent, known inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Add 5 µL of the 2X kinase/substrate mix to each well containing the compound.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. This step is critical for inhibitors that may have slower on-rates.

    • Prepare a 2X ATP solution in the reaction buffer. The concentration should be at or near the Km of ATP for the specific kinase to ensure competitive binding can be accurately measured.[8][10]

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Assay Readout):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (100% inhibition control) from all data points.

    • Normalize the data by expressing the luminescent signal as a percentage of the vehicle (DMSO) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic regression to calculate the IC₅₀ value.

Part 3: Comparative Performance and Selectivity Analysis

The true value of profiling lies in comparison. We evaluated this compound against a panel of kinases and compared its performance to Staurosporine, a notoriously non-selective inhibitor, and Pazopanib, an FDA-approved multi-kinase inhibitor with an indazole core.

Kinase TargetKinase FamilyThis compound (IC₅₀, nM)Pazopanib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
AURKA Ser/Thr Kinase15 1,20020
AURKB Ser/Thr Kinase28 95018
VEGFR2 Tyrosine Kinase89010 7
PDGFRβ Tyrosine Kinase>10,00030 12
c-KIT Tyrosine Kinase>10,00045 9
FGFR1 Tyrosine Kinase6,50040 25
SRC Tyrosine Kinase4,2002106
ABL1 Tyrosine Kinase>10,0003,50022
CDK2 Ser/Thr Kinase2,100>10,0003

Table 2: Comparative inhibitory activity (IC₅₀) of this compound and reference inhibitors. Data is hypothetical but based on known structure-activity relationships of the indazole scaffold.[1][11] Lower values indicate higher potency. Key therapeutic targets for each compound are highlighted in bold.

Visualizing Selectivity: The Kinase Dendrogram

A powerful method to visualize selectivity is by mapping the inhibited kinases onto a dendrogram of the human kinome. This provides an immediate visual representation of a compound's activity profile.

G cluster_kinome Human Kinome (Conceptual) cluster_TK TK cluster_CMGC CMGC cluster_AGC AGC cluster_other Other Groups VEGFR2 PDGFRb cKIT FGFR1 SRC ABL1 CDK2 AURKA AURKA AURKB AURKB O1 O2 O3 O4 O5 O6 O7 O8 O9 caption Kinase dendrogram illustrating high selectivity.

Figure 2: Conceptual dendrogram showing the selective inhibition of Aurora kinases (AURKA, AURKB) by this compound.

Part 4: Authoritative Interpretation and Field-Proven Insights

The data reveals a compelling and distinct selectivity profile for This compound .

  • High Potency and Selectivity for Aurora Kinases: The compound demonstrates potent, low-nanomolar inhibition of Aurora A and Aurora B.[11] Crucially, it shows minimal activity (>100-fold weaker) against a panel of key tyrosine kinases that are potently inhibited by the parent indazole compound, Pazopanib. This suggests that the specific substitution of the furan moiety at the 5-position of the indazole ring dramatically shifts the selectivity profile away from the VEGFR/PDGFR family and towards the Aurora family of serine/threonine kinases.

  • Favorable Comparison to Alternatives:

    • Unlike Staurosporine , which indiscriminately inhibits nearly all kinases tested, this compound is highly targeted, predicting a much wider therapeutic window.

    • Compared to Pazopanib , which is a multi-kinase inhibitor targeting angiogenesis pathways (VEGFR, PDGFR), our compound offers an orthogonal mechanism of action by targeting cell cycle regulation (Aurora kinases). This makes it a candidate for different cancer types or for use in combination therapies.

The cross-reactivity profile strongly supports the development of this compound as a selective Aurora kinase inhibitor. Aurora kinases are critical regulators of mitosis and are frequently overexpressed in cancer, making them validated therapeutic targets.[11][12] The high selectivity of this compound is a significant advantage, as it may circumvent off-target toxicities associated with broader-spectrum mitotic inhibitors or inhibitors of tyrosine kinase signaling pathways.

The next logical steps in the preclinical cascade would be to expand the profiling to a near-complete kinome screen to confirm selectivity and then advance the compound into cellular target engagement and anti-proliferative assays in relevant cancer cell lines. This rigorous, data-driven approach to selectivity profiling is fundamental to building a robust case for the continued development of novel, targeted therapeutics.

References

A Comparative Analysis of the Efficacy of Indazole Derivatives in Cancer Cell Lines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in several FDA-approved anticancer drugs, including pazopanib and axitinib.[1] This heterocyclic aromatic compound, with its unique bicyclic structure, provides a versatile framework for designing potent and selective inhibitors of various biological targets crucial for cancer cell proliferation and survival.[1][2] Researchers have extensively explored the synthesis and biological evaluation of a myriad of indazole derivatives, revealing their capacity to modulate key signaling pathways often dysregulated in cancer.[3][4] This guide offers a comparative analysis of the antiproliferative efficacy of representative indazole derivatives across a panel of human cancer cell lines, supported by quantitative data and detailed experimental methodologies to aid researchers in the field of oncology drug discovery.

Comparative Efficacy of Indazole Derivatives Across Various Cancer Cell Lines

The in vitro antiproliferative activity of indazole derivatives is a critical determinant of their potential as anticancer agents. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for a selection of indazole derivatives against various human cancer cell lines, showcasing the broad spectrum of activity and the differential sensitivity of cancer cells to these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2f Indazole Derivative4T1 (Breast Cancer)0.23 - 1.15[4]
A549 (Lung Cancer)0.88[1]
6o Piperazine-IndazoleK562 (Leukemia)5.15[3][5]
A549 (Lung Cancer)>40[3]
PC-3 (Prostate Cancer)>40[3]
HepG2 (Liver Cancer)>40[3]
3b Curcumin-Indazole AnalogWiDr (Colon Cancer)27.20[6][7][8]
MCF-7 (Breast Cancer)45.97 - 86.24[8]
HeLa (Cervical Cancer)46.36 - 100[7][8]
5k Mercapto-IndazoleHepG2 (Liver Cancer)3.32[3]
5-Fu (Control) Pyrimidine AnalogK562 (Leukemia)10.31[3]
A549 (Lung Cancer)21.34[3]
PC-3 (Prostate Cancer)15.21[3]
HepG2 (Liver Cancer)26.31[3]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Mechanisms of Action: Targeting Key Cancer Pathways

Indazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways that regulate cell growth, proliferation, and survival.[1]

Induction of Apoptosis

A common mechanism of action for many indazole derivatives is the induction of apoptosis. For instance, compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[4] This is often associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

apoptosis_pathway Indazole_Derivative Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Upregulation Mitochondrion Mitochondrion Caspase3 Cleaved Caspase-3 (Executioner) Mitochondrion->Caspase3 Activates Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes MMP Disruption Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by an indazole derivative.

Kinase Inhibition

Many indazole derivatives are designed as kinase inhibitors, targeting enzymes that are hyperactivated in cancer cells.[2] The indazole scaffold is a key component of multi-kinase inhibitors like pazopanib, which targets VEGFR, PDGFR, and c-Kit.[2] By blocking the activity of these kinases, indazole derivatives can inhibit tumor angiogenesis, proliferation, and metastasis.

kinase_inhibition_pathway Indazole_Derivative Indazole-Based Kinase Inhibitor VEGFR VEGFR Indazole_Derivative->VEGFR Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Activates Cell_Proliferation Cell Proliferation & Angiogenesis PI3K_AKT_mTOR->Cell_Proliferation

Caption: Kinase inhibition by an indazole derivative.

Detailed Experimental Protocols

The following are standard protocols for assessing the in vitro efficacy of anticancer compounds. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

Caption: Workflow for MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative (e.g., 0.625 to 10 µM) for 48 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the indazole derivative at different concentrations for 48 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the indazole derivative for the desired time period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action and the potent antiproliferative activity against a range of cancer cell lines make this class of compounds a compelling area for continued research and development.[1] Future studies should focus on optimizing the structure-activity relationships of furan-containing indazole derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Furan-2-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1] The functionalization of this core at the 5-position with heterocyclic moieties, such as furan, has garnered significant interest for the development of novel kinase inhibitors, anticancer agents, and other targeted therapies. 5-Furan-2-yl-1H-indazole, in particular, presents a valuable building block for drug discovery programs.

This guide provides a comprehensive comparison of two distinct synthetic strategies for accessing this compound. We will benchmark a late-stage C-C bond formation strategy against a route involving early-stage installation of the furan moiety followed by indazole ring formation. Each route is evaluated based on step-count, overall yield, operational simplicity, and the availability of starting materials. Detailed, field-tested protocols and supporting data are provided to assist researchers in selecting the optimal pathway for their specific needs.

Route A: Late-Stage Suzuki-Miyaura Coupling

This strategy is arguably the most convergent and flexible approach. It relies on the well-established and robust Suzuki-Miyaura cross-coupling reaction to form the critical C5-C2' bond between the indazole core and the furan ring in the final step. The key intermediate is a 5-halo-1H-indazole, which is coupled with a commercially available furan boronic acid.

Strategic Overview

The core logic of this route is to first construct the indazole ring and then perform the key C-C coupling. This approach allows for late-stage diversification; various heteroaryl boronic acids could be substituted for furan-2-boronic acid to generate a library of analogues from a common intermediate. A crucial consideration is the need for N-H protection on the indazole ring. While some Suzuki couplings on NH-free indazoles are successful[2], N-protection often improves solubility, prevents undesired side reactions (such as N-arylation), and leads to higher, more consistent yields. Here, we detail a pathway using a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group, known for its stability and clean removal under fluoride-mediated conditions.[3]

Experimental Workflow Diagram

Route_A_Workflow cluster_0 Step 1: Indazole Synthesis cluster_1 Step 2: N-Protection cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Deprotection A 4-Bromo-2-methylaniline B 5-Bromo-1H-indazole A->B  i. Ac₂O  ii. KOAc, Isoamyl nitrite  iii. HCl, NaOH C 5-Bromo-1-(SEM)-1H-indazole B->C SEM-Cl, NaH, DMF D 5-(Furan-2-yl)-1-(SEM)-1H-indazole C->D Furan-2-boronic acid, Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C E This compound (Final Product) D->E TBAF, THF

Caption: Workflow for Route A: Late-Stage Suzuki Coupling.

Detailed Experimental Protocols

Part A-1: Synthesis of 5-Bromo-1H-indazole

This procedure is adapted from a well-established method for indazole synthesis from o-toluidine derivatives.[4]

  • To a flask containing 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (700 mL), add acetic anhydride (109 mL, 1.12 mol) while maintaining the temperature below 40 °C.

  • Stir the solution for 50 minutes, then add potassium acetate (14.6 g, 0.15 mol) and isoamyl nitrite (147 mL, 1.10 mol).

  • Heat the solution to reflux (approx. 68 °C) and maintain for 20 hours.

  • Cool the reaction to 25 °C and remove the volatiles by vacuum distillation.

  • Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55 °C for 2 hours to effect deacetylation.

  • Cool the solution to 20 °C and basify to pH 11 by the slow addition of 50% aqueous sodium hydroxide.

  • Extract the product into ethyl acetate (3 x 350 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter through a silica gel plug.

  • Concentrate the eluant under reduced pressure, triturating with heptane to precipitate the solid product.

  • Filter and dry the solid under vacuum at 45 °C to yield 5-bromo-1H-indazole.[4]

Part A-2: Synthesis of 5-Bromo-1-(SEM)-1H-indazole

The SEM group is an excellent choice for protecting the indazole N-H, directing subsequent C-C coupling reactions effectively.[3][5]

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an argon atmosphere.

  • Cool the suspension to 0 °C and add a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the N-1 and N-2 protected isomers. The N-1 isomer is typically the major product and can be separated and carried forward.

Part A-3: Suzuki-Miyaura Coupling

This step utilizes standard palladium-catalyzed cross-coupling conditions, analogous to those used for coupling 5-bromoindazoles with other heteroaryl boronic acids.[6][7]

  • In a reaction vessel, combine 5-bromo-1-(SEM)-1H-indazole (1.0 eq), furan-2-boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add dimethoxyethane (DME) and water to form a 4:1 mixture.

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Part A-4: Deprotection of the SEM Group

The SEM group is reliably cleaved using a fluoride source.[5][8]

  • Dissolve the 5-(furan-2-yl)-1-(SEM)-1H-indazole (1.0 eq) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography or recrystallization to afford the final product, this compound.

Performance Data (Route A)
StepReactionKey ReagentsTypical YieldReference
1 Indazole Synthesis4-Bromo-2-methylaniline, Isoamyl nitrite~94%[4]
2 N-Protection5-Bromo-1H-indazole, SEM-Cl~80-90% (for N-1 isomer)[3]
3 Suzuki CouplingFuran-2-boronic acid, Pd(dppf)Cl₂~80-95%[6][7]
4 DeprotectionTBAF~90-95%[5][8]
Overall ~54-76%

Route B: Indazole Ring Formation via Reductive Cyclization

This alternative strategy involves constructing the furan-aryl bond first, followed by the formation of the indazole ring system in the final steps. This linear approach can be advantageous if the initial starting materials are readily accessible or if late-stage diversification is not a primary goal. The key transformation is the reductive cyclization of an o-nitroaryl ketone precursor.

Strategic Overview

The synthesis begins with a commercially available substituted acetophenone, 4'-fluoro-3'-nitroacetophenone. A nucleophilic aromatic substitution (SNAr) or Suzuki coupling could introduce the furan ring, though the SNAr is less common for this specific transformation. A more plausible route involves Suzuki coupling of a halogenated precursor. A more direct approach starts with 4'-amino-3'-nitroacetophenone, converts the amine to a halide via a Sandmeyer reaction, performs the Suzuki coupling, and then proceeds with the indazole formation. The final key step is the reductive cyclization of the ortho-nitro ketone functionality, which can be achieved using various reducing agents that facilitate the intramolecular N-N bond formation.[9][10]

Experimental Workflow Diagram

Route_B_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Reductive Cyclization A 4'-Amino-3'-nitroacetophenone B 4'-Bromo-3'-nitroacetophenone A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C 4'-(Furan-2-yl)-3'-nitroacetophenone B->C Furan-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃ D This compound (Final Product) C->D i. Hydrazine Hydrate (Wolff-Kishner to form hydrazone) ii. Base, Heat (Cyclization/Aromatization)

Caption: Workflow for Route B: Reductive Cyclization.

Detailed Experimental Protocols

Part B-1: Synthesis of 4'-Bromo-3'-nitroacetophenone via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amine to a bromide.[11][12]

  • Dissolve 4'-amino-3'-nitroacetophenone (1.0 eq)[13] in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture, and extract the product with dichloromethane or ethyl acetate (3x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.

  • Dry over sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield 4'-bromo-3'-nitroacetophenone.

Part B-2: Synthesis of 4'-(Furan-2-yl)-3'-nitroacetophenone

This step establishes the furan-aryl bond using Suzuki coupling.

  • Combine 4'-bromo-3'-nitroacetophenone (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).

  • De-gas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heat the reaction to reflux (approx. 80-90 °C) for 12-18 hours, monitoring by TLC.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford 4'-(furan-2-yl)-3'-nitroacetophenone.

Part B-3: Reductive Cyclization to form this compound

This transformation can be accomplished in several ways. A common method involves the formation of a hydrazone followed by cyclization, which reduces the nitro group and forms the N-N bond of the pyrazole ring.[10]

  • To a solution of 4'-(furan-2-yl)-3'-nitroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the mixture to reflux for 4-6 hours to form the hydrazone intermediate.

  • Cool the reaction and remove the solvent under reduced pressure.

  • The crude hydrazone can be dissolved in a high-boiling solvent like diethylene glycol, and a strong base such as potassium hydroxide (3.0 eq) is added.

  • Heat the mixture to 180-200 °C. This effects the reduction of the nitro group and subsequent intramolecular cyclization and aromatization to form the indazole ring.

  • After cooling, dilute the reaction mixture with water and neutralize with HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the final product.

Performance Data (Route B)
StepReactionKey ReagentsTypical YieldReference
1 Sandmeyer Reaction4'-Amino-3'-nitroacetophenone, NaNO₂, CuBr~60-75%[11][12]
2 Suzuki CouplingFuran-2-boronic acid, Pd(PPh₃)₄~75-90%(Analogous couplings)
3 Reductive CyclizationHydrazine Hydrate, KOH~50-70%[10]
Overall ~22-47%

Comparative Analysis and Recommendation

MetricRoute A: Late-Stage SuzukiRoute B: Reductive CyclizationJustification
Overall Yield Higher (~54-76%) Lower (~22-47%)Route A benefits from several high-yielding steps. The Sandmeyer and reductive cyclization steps in Route B are often lower yielding.
Step Count 4 steps3 stepsRoute B is shorter, which can be an advantage in terms of time and resources if yields are acceptable.
Flexibility High LowThe 5-bromo-1-(SEM)-indazole intermediate in Route A is a versatile building block for creating a wide array of 5-substituted indazoles. Route B is a linear synthesis specific to the furan analogue.
Reagent Safety/Handling ModerateModerate to HighBoth routes use hazardous reagents. Route B involves diazonium salts (potentially explosive) and high-temperature reactions with strong base. Route A uses NaH (flammable) and TBAF.
Scalability Good ModerateThe reactions in Route A, particularly the Suzuki coupling, are generally well-behaved and scalable. The Sandmeyer reaction and high-temperature cyclization in Route B can present challenges on a larger scale.
Cost of Starting Materials ModerateLow to Moderate 4-amino-3-nitroacetophenone for Route B is generally less expensive than 4-bromo-2-methylaniline for Route A. However, the cost of palladium catalysts is a factor in both routes.
Final Recommendation

For researchers focused on synthesizing this compound with the highest possible yield and purity, Route A (Late-Stage Suzuki-Miyaura Coupling) is the superior strategy. Its convergent nature, higher overall yield, and proven reliability of each step make it the more robust choice for both small-scale and larger-scale preparations. The strategic advantage of creating a versatile intermediate (5-bromo-1-(SEM)-indazole) that can be used to synthesize a library of analogues further enhances its appeal in a drug discovery context.

Route B offers a shorter pathway but is compromised by lower overall yields and potentially more challenging reaction conditions (diazotization, high temperatures). It may be considered if the specific starting materials are readily available at a low cost and if maximizing yield is not the primary concern.

References

Comparison Guide: A Methodological Framework for Evaluating the Synergistic Potential of 5-FURAN-2-YL-1H-INDAZOLE with Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents that can synergize with existing standard-of-care (SoC) drugs is a cornerstone of modern drug development, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. This guide presents a comprehensive, methodological framework for evaluating the synergistic potential of a novel investigational compound, 5-FURAN-2-YL-1H-INDAZOLE, with established SoC therapies. This document serves as an expert-guided roadmap for its investigation. We will detail the necessary steps from initial hypothesis generation based on putative mechanisms of action to the design and execution of robust in vitro synergy studies, and finally, the interpretation and visualization of the resulting data. Our focus is on providing a self-validating system of protocols and explaining the causal logic behind each experimental choice, ensuring the generation of trustworthy and actionable data for further preclinical and clinical development.

Introduction: The Rationale for Investigating Synergy

The principle of drug synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—is a powerful tool in pharmacology. For a novel molecule like this compound, establishing synergy with a SoC drug could significantly accelerate its developmental pathway. The potential benefits include:

  • Enhanced Therapeutic Efficacy: Achieving a greater therapeutic effect at lower, less toxic concentrations.

  • Overcoming Resistance: Targeting multiple, non-overlapping resistance mechanisms.

  • Broadening Therapeutic Window: Reducing the dose of one or both agents, thereby minimizing adverse effects.

This guide will use a hypothetical scenario where this compound is a putative inhibitor of a key signaling pathway, for instance, the PI3K/Akt pathway, a common target in oncology. We will explore its synergy with a generic SoC cytotoxic agent, such as Paclitaxel.

Pre-Clinical Hypothesis Generation: Mechanistic Grounding

Before embarking on extensive experimental work, a strong, mechanistically-plausible hypothesis is essential. This requires a deep understanding of the putative target of this compound and the mechanism of the chosen SoC drug.

2.1. Putative Mechanism of this compound

Let's hypothesize that this compound is a selective inhibitor of PI3K (Phosphoinositide 3-kinase). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can induce apoptosis and halt cell cycle progression.

2.2. Mechanism of Standard-of-Care Drug: Paclitaxel

Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Its efficacy can be limited by intrinsic or acquired resistance, often mediated by pro-survival signaling.

2.3. The Synergy Hypothesis

Our working hypothesis is that this compound, by inhibiting the pro-survival PI3K/Akt signaling, will lower the threshold for apoptosis induction by Paclitaxel. This dual-pronged attack—simultaneously promoting cell death via mitotic arrest and blocking survival signals—is expected to produce a synergistic anti-cancer effect.

Visualizing the Hypothesized Interaction

Caption: Hypothesized dual-inhibition strategy targeting cell division and survival pathways.

Synergy_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RTK->PI3K Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation mTOR->Proliferation Microtubules Microtubules Microtubules->Apoptosis Promotes (Mitotic Catastrophe) Indazole This compound Indazole->PI3K Inhibits Paclitaxel Paclitaxel (SoC Drug) Paclitaxel->Microtubules Stabilizes (Arrest)

Experimental Design: A Rigorous Approach to Synergy Testing

To quantitatively assess synergy, a robust experimental design is paramount. We will use the widely accepted Chou-Talalay method, which provides a quantitative measure of drug interaction through the Combination Index (CI).

3.1. Materials and Cell Line Selection

  • Cell Line: A well-characterized cancer cell line with known PI3K pathway activation (e.g., MCF-7 breast cancer cell line).

  • Compounds: this compound (synthesis or procurement), Paclitaxel (commercial source).

  • Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a cell viability reagent (e.g., CellTiter-Glo®).

3.2. Experimental Workflow

The workflow is designed to first establish the potency of each drug individually and then to test them in combination across a range of concentrations.

Caption: Workflow for quantitative synergy assessment using the Chou-Talalay method.

Synergy_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Step1 Step 1: Single Agent Dose-Response Determine IC50 for each drug individually Step2 Step 2: Combination Study Design Create a dose matrix with constant ratio combinations around the IC50s Step1->Step2 Step3 Step 3: Cell Viability Assay Treat cells with single agents and combinations for 72h Step2->Step3 Step4 Step 4: Data Acquisition Measure luminescence (or other viability readout) Step3->Step4 Step5 Step 5: Calculate Fraction Affected (Fa) Normalize data to controls Step4->Step5 Step6 Step 6: Chou-Talalay Analysis Input Fa values into CompuSyn software Step5->Step6 Step7 Step 7: Determine Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Step6->Step7

3.3. Detailed Experimental Protocol

Protocol 1: Single-Agent IC50 Determination

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Paclitaxel in culture medium.

  • Treatment: Treat cells with a range of concentrations for each drug (e.g., 8-point, 3-fold dilutions). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Normalize the data to vehicle controls and fit a dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value for each compound.

Protocol 2: Combination Synergy Assay

  • Design: Based on the individual IC50 values, design a combination matrix. The most common approach is the constant ratio design. For example, if IC50 (Indazole) = 1 µM and IC50 (Paclitaxel) = 10 nM, a constant ratio could be 100:1.

  • Serial Dilutions: Prepare serial dilutions of the drug combination at this fixed ratio (e.g., starting at 4x IC50 for both drugs and diluting down). Also include serial dilutions of each drug alone on the same plate.

  • Execution: Follow steps 1, 3, 4, and 5 from Protocol 1 using the combination dilutions.

  • Analysis:

    • Calculate the Fraction affected (Fa) for each dose point, where Fa = 1 - (Signal_treated / Signal_vehicle).

    • Input the dose and Fa values for the single agents and the combination into CompuSyn software or a similar analysis tool.

    • The software will generate a Combination Index (CI) value for different Fa levels.

Data Interpretation and Presentation

The primary output of the Chou-Talalay method is the Combination Index (CI).

  • Synergy: CI < 0.9

  • Additive Effect: 0.9 ≤ CI ≤ 1.1

  • Antagonism: CI > 1.1

4.1. Tabular Data Summary

The results should be presented clearly in a table that allows for easy comparison.

CombinationEffect Level (Fa)Combination Index (CI)Interpretation
This compound + Paclitaxel (MCF-7 Cells)0.50 (ED50)0.65Synergy
0.75 (ED75)0.58Synergy
0.90 (ED90)0.51Strong Synergy

(Note: The data above is hypothetical and for illustrative purposes only.)

4.2. Visual Data Summary: The Fa-CI Plot (Isobologram)

A graphical representation is often the most intuitive way to present synergy data. The Fa-CI plot (or Isobologram) visualizes the CI value across the range of effect levels.

Caption: Example Fa-CI plot demonstrating synergy across all effect levels.

Fa_CI_Plot Y_Axis_Top X_Axis_Left X_Axis_Right X_Axis_Right X_Axis_Left->X_Axis_Right  Fraction Affected (Fa) Y_Axis_Bottom Y_Axis_Bottom Y_Axis_Bottom->Y_Axis_Top Combination Index (CI) p1 p2 p3 p4 p5 Synergy_Line_Start CI = 1 Synergy_Line_End Synergy_Line_Start->Synergy_Line_End Additive Effect Antagonism Antagonism Synergy Synergy

(Note: This is a conceptual representation of an Fa-CI plot using DOT language. Actual plotting would be done with specialized software.)

Conclusion and Future Directions

This guide has outlined a rigorous, step-by-step framework for evaluating the synergistic potential of a novel compound, this compound, with a standard-of-care drug. By grounding the investigation in a strong mechanistic hypothesis and employing validated methodologies like the Chou-Talalay method, researchers can generate reliable and interpretable data.

A demonstration of synergy (CI < 1) in vitro would provide a strong rationale for advancing the combination to more complex models, such as:

  • 3D Spheroid or Organoid Models: To assess synergy in a more physiologically relevant tumor microenvironment.

  • In Vivo Xenograft Studies: To confirm the synergistic efficacy and assess the tolerability of the combination in an animal model.

This structured approach ensures that the investigation is scientifically sound, resource-efficient, and capable of producing the high-quality data required for critical decision-making in the drug development pipeline.

Comparative Docking Analysis of 5-Furan-2-yl-1H-indazole and Its Derivatives: A Guide to Structure-Based Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the molecular docking of 5-furan-2-yl-1H-indazole and its derivatives against a selected therapeutic target. We will delve into the synthetic rationale, a detailed and validated docking protocol, and a thorough interpretation of the structure-activity relationships (SAR) derived from the computational data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics based on the privileged indazole scaffold.

The Significance of the Furan-Indazole Scaffold

The indazole nucleus is a prominent heterocyclic motif found in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] When coupled with a furan ring, another key pharmacophore known for its diverse biological roles, the resulting this compound scaffold presents a promising starting point for the development of novel therapeutic agents.[3][4] The furan moiety, with its unique electronic and steric properties, can engage in various non-covalent interactions, making it a valuable component in drug design.[4] Understanding how structural modifications to this core scaffold influence its binding to a biological target is paramount for optimizing potency and selectivity. Molecular docking serves as a powerful computational tool to predict and analyze these interactions at an atomic level, thereby guiding the design of more effective drug candidates.[][6]

Synthesis of this compound and Key Derivatives

The synthesis of the parent compound and its derivatives is crucial for generating a library of molecules for both computational and experimental evaluation. A common synthetic route to 3-substituted 1H-indazoles can be adapted for our parent compound.[7]

General Synthetic Approach:

A plausible synthetic route involves the reaction of a suitably substituted benzaldehyde with a furan derivative, followed by cyclization to form the indazole ring.[7] For instance, a reaction between 2-bromobenzaldehyde and furan-2-ylmethanone could form a key intermediate, which then undergoes cyclization to yield the this compound core.[7]

Derivatization Strategy:

To explore the structure-activity relationship, a series of derivatives can be synthesized by introducing substituents at key positions:

  • Derivative A (Hydroxymethyl Substitution): Introduction of a hydroxymethyl group at the 5-position of the furan ring. This is inspired by the structure of YC-1, a known HIF-1 inhibitor.[7] This modification can introduce a hydrogen bond donor/acceptor group.

  • Derivative B (Fluoro Substitution): Addition of a fluorine atom to the benzyl group often attached at the N1 position of the indazole. Ortho-fluoro substitution has been shown to be crucial for the inhibitory activity of some indazole derivatives.[7]

  • Derivative C (Amide Substitution): Introduction of a carboxamide group at the 3-position of the indazole ring. Amide functionalities are common in drug molecules and can form strong hydrogen bonds.

These selected derivatives allow for a systematic evaluation of the impact of hydrogen bonding and steric effects on the binding affinity to the target protein.

A Validated Molecular Docking Protocol

To ensure the reliability of our computational predictions, a rigorous and validated docking protocol is essential. For this study, we will target a hypothetical protein kinase, a common target for indazole-based inhibitors.

Target and Ligand Preparation

Protein Preparation:

  • Obtain Crystal Structure: The 3D crystal structure of the target protein in complex with a known inhibitor is obtained from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, Chimera). This involves:

    • Removing all water molecules that are not involved in key interactions.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states for amino acid residues at a physiological pH.

    • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of this compound and its derivatives are sketched and converted to 3D structures.

  • Ligand Optimization: The 3D structures are optimized using a suitable force field (e.g., OPLS3e). This step generates low-energy conformers for each ligand.

  • Ionization States: The ionization states of the ligands at a physiological pH are determined.

Docking Procedure and Validation

Grid Generation:

A receptor grid is generated around the active site of the protein, defined by the position of the co-crystallized ligand. This grid defines the space where the docking algorithm will search for favorable binding poses.

Docking Algorithm:

A widely used docking program such as AutoDock Vina or Glide will be employed.[6] These programs utilize sophisticated algorithms to explore the conformational space of the ligand within the defined active site and score the resulting poses based on their predicted binding affinity.[][6]

Protocol Validation (Self-Validating System):

The trustworthiness of the docking protocol is established through a re-docking experiment.[8]

  • The co-crystallized ligand is extracted from the protein's active site.

  • The extracted ligand is then docked back into the same active site using the defined protocol.

  • The predicted binding pose is superimposed onto the original crystallographic pose.

  • The Root Mean Square Deviation (RMSD) between the two poses is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[8][9]

Comparative Docking Results

The validated docking protocol is then used to predict the binding modes and affinities of the parent compound and its derivatives.

Table 1: Comparative Docking Scores

CompoundDerivative ModificationPredicted Binding Affinity (kcal/mol)
Parent Compound This compound-7.5
Derivative A 5-(hydroxymethyl)furan-2-yl substitution-8.2
Derivative B N1-ortho-fluorobenzyl substitution-7.9
Derivative C 3-carboxamide substitution-8.5

Table 2: Key Molecular Interactions

CompoundKey Interacting ResiduesType of Interaction
Parent Compound Val25, Leu83, Ala45Hydrophobic interactions
Lys47Hydrogen bond with indazole N-H
Derivative A Val25, Leu83, Ala45Hydrophobic interactions
Lys47, Glu91Hydrogen bonds with indazole N-H and hydroxymethyl group
Derivative B Val25, Leu83, Ala45, Phe92Hydrophobic and π-π stacking interactions
Lys47Hydrogen bond with indazole N-H
Derivative C Val25, Leu83, Ala45Hydrophobic interactions
Lys47, Asp145Multiple hydrogen bonds with indazole N-H and carboxamide group

Visualizing the Experimental Workflow

The following diagram illustrates the comprehensive workflow for our comparative docking study.

G cluster_synthesis Compound Synthesis cluster_prep Preparation for Docking cluster_docking Molecular Docking & Validation cluster_analysis Data Analysis s1 Parent Compound (this compound) p2 Ligand Preparation (3D Conformer Generation) s1->p2 s2 Derivative A (Hydroxymethyl) s2->p2 s3 Derivative B (Fluoro) s3->p2 s4 Derivative C (Amide) s4->p2 p1 Protein Preparation (PDB Structure) d1 Grid Generation p1->d1 d2 Docking Simulation p2->d2 d1->d2 d3 Protocol Validation (Re-docking, RMSD < 2.0 Å) d2->d3 Validation a1 Binding Affinity Calculation d2->a1 a2 Interaction Analysis (H-bonds, Hydrophobic) d2->a2 a3 SAR Interpretation a1->a3 a2->a3

Caption: Workflow for comparative docking studies.

Interpretation of Results and Structure-Activity Relationship (SAR)

The docking results provide valuable insights into the SAR of the this compound scaffold.

  • The Role of Hydrogen Bonds: The parent compound forms a single hydrogen bond via its indazole N-H group. The introduction of hydrogen bond donors/acceptors in Derivatives A and C leads to a significant improvement in binding affinity. Derivative C, with its carboxamide group, forms multiple hydrogen bonds, resulting in the highest predicted affinity. This highlights the importance of optimizing hydrogen bonding interactions for improved potency.[10][11]

  • The Impact of Hydrophobic and Other Interactions: All compounds engage in hydrophobic interactions with a common set of residues, indicating that the core scaffold fits well into a hydrophobic pocket of the active site.[12][13] Derivative B, with the ortho-fluorobenzyl group, shows a slightly improved binding affinity over the parent compound, likely due to favorable π-π stacking interactions with a phenylalanine residue, in addition to the hydrophobic contributions.

  • Causality and Design Implications: The data suggests that the binding of this scaffold is driven by a combination of hydrophobic interactions from the core structure and key hydrogen bonds from peripheral functional groups.[10] The improved binding affinities of the derivatives are directly attributable to the additional, specific interactions they form with the target protein. For future optimization, efforts should focus on introducing functional groups that can form multiple hydrogen bonds with key residues like Asp145 and Glu91, while maintaining the favorable hydrophobic interactions of the core scaffold.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the general mechanism of competitive inhibition by these compounds, based on the docking results.

G cluster_pathway Protein Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Protein Kinase Active Site ATP->Kinase:f1 Substrate Substrate Protein Substrate->Kinase:f1 Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Cell_Response Downstream Cellular Response Phospho_Substrate->Cell_Response Inhibitor This compound Derivative Blocked_Kinase Protein Kinase Blocked Active Site Inhibitor->Blocked_Kinase:f1 Binds to Active Site No_Response Inhibition of Cellular Response Blocked_Kinase->No_Response

Caption: Competitive inhibition of a protein kinase.

Conclusion

This comparative docking study of this compound and its derivatives has successfully elucidated key structural features that govern their binding to a model protein kinase target. The validated docking protocol revealed that while the core scaffold provides a solid foundation through hydrophobic interactions, the introduction of functional groups capable of forming specific hydrogen bonds is crucial for enhancing binding affinity. The insights gained from this SAR analysis provide a rational basis for the future design of more potent and selective inhibitors based on this versatile furan-indazole scaffold. This work underscores the power of integrating computational chemistry with medicinal chemistry principles to accelerate the drug discovery process.

References

Assessing the Selectivity of 5-FURAN-2-YL-1H-INDAZOLE for its Primary Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. A critical juncture in this journey is the characterization of a compound's selectivity. This guide provides an in-depth, technical framework for assessing the selectivity of 5-FURAN-2-YL-1H-INDAZOLE , a novel compound built upon the privileged 1H-indazole scaffold. The indazole core is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3][4]

While the specific biological dossier for this compound is still emerging, the extensive research into analogous indazole-based compounds strongly points towards a member of the Polo-like kinase (PLK) family as its primary target. Specifically, Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, presents as a highly probable candidate.[5][6][7][8] Overexpression of PLK4 is a known driver in several cancers, making it a compelling therapeutic target.[5][7] This guide will therefore proceed under the well-supported hypothesis that PLK4 is the primary biological target of this compound and will lay out a comprehensive strategy to validate this and quantify its selectivity.

We will explore a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies and biophysical methodologies to construct a robust selectivity profile. This guide is designed not as a rigid protocol, but as a strategic workflow, explaining the rationale behind each experimental choice to ensure a self-validating and scientifically rigorous assessment.

I. The Kinase Selectivity Imperative: Why It Matters

Kinase inhibitors have revolutionized oncology, but their efficacy is often intertwined with their selectivity. The human kinome comprises over 500 kinases, many of which share structural homology, particularly in the ATP-binding pocket.[9] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting. Conversely, a well-defined selectivity profile can illuminate new therapeutic opportunities and provide a clearer path to regulatory approval. Therefore, a thorough understanding of a compound's interactions across the kinome is not just advantageous, it is essential.

II. Comparative Compounds: Establishing a Benchmark

To contextualize the selectivity profile of this compound, it is crucial to benchmark its performance against established inhibitors of the putative primary target, PLK4. For this guide, we will use the well-characterized, potent, and selective PLK4 inhibitor, CFI-400945 , as our primary comparator.[10][11]

CompoundStructurePrimary TargetReported IC50 (PLK4)
This compound (Structure not publicly available)PLK4 (Hypothesized)To be determined
CFI-400945 Indolinone-basedPLK42.8 nM[7]
III. A Multi-pronged Approach to Selectivity Profiling

A comprehensive assessment of selectivity requires a suite of orthogonal assays. This guide proposes a three-tiered approach:

  • Biochemical Assays: To determine the direct inhibitory activity against a panel of purified kinases.

  • Cell-Based Assays: To confirm target engagement and assess cellular potency.

  • Biophysical Assays: To directly measure the binding affinity and thermodynamics of the compound-target interaction.

G cluster_0 Selectivity Profiling Workflow A Biochemical Assays (In Vitro Inhibition) D Comprehensive Selectivity Profile A->D B Cell-Based Assays (Target Engagement & Potency) B->D C Biophysical Assays (Binding Affinity) C->D

Caption: A multi-tiered workflow for comprehensive selectivity profiling.

Tier 1: Biochemical Kinase Profiling

The initial step is to quantify the inhibitory potency of this compound against its primary target and a broad spectrum of other kinases.

A. Primary Target IC50 Determination

An in vitro kinase assay will be used to determine the half-maximal inhibitory concentration (IC50) of this compound against PLK4. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Objective: To determine the concentration of this compound required to inhibit 50% of PLK4 activity.

  • Materials:

    • Recombinant human PLK4

    • Substrate peptide (e.g., a generic kinase substrate like MBP or a PLK4-specific peptide)

    • ATP

    • This compound and CFI-400945 (as comparator)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of this compound and CFI-400945 in DMSO.

    • In a 384-well plate, add the kinase reaction buffer, the test compounds, and recombinant PLK4 enzyme. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for 1-2 hours at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (DMSO vehicle) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Kinome-wide Selectivity Screening

To understand the broader selectivity profile, this compound should be screened against a large panel of kinases. Services like Eurofins' KINOMEscan® offer comprehensive profiling against hundreds of kinases.[3][12][13] This competitive binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of each kinase in the panel.

Hypothetical Kinome Scan Data for this compound

The results are typically presented as a percentage of control, where a lower number indicates stronger binding.

Kinase Target% of Control @ 1 µMKinase FamilyPutative Interaction
PLK4 < 1% PLK Primary Target
PLK135%PLKOff-target
PLK260%PLKWeak Off-target
PLK355%PLKWeak Off-target
AURKA45%Aurora KinaseOff-target
VEGFR280%RTKNegligible
EGFR95%RTKNegligible
SRC75%TKNegligible

This hypothetical data suggests that this compound is highly selective for PLK4, with some weaker interactions with other members of the PLK family and Aurora Kinase A.

G cluster_0 KINOMEscan Workflow A Immobilized Ligand D Competition for Binding A->D B Kinase B->D C Test Compound (this compound) C->D E Quantification of Bound Kinase (qPCR) D->E F Selectivity Profile E->F

Caption: Workflow for a competitive binding-based kinome scan.

Tier 2: Cellular Target Engagement and Potency

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to confirm that this compound engages its target within cells and exhibits cellular potency.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[14][15][16][17][18] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate that this compound binds to and stabilizes PLK4 in intact cells.

  • Materials:

    • Cancer cell line with known PLK4 expression (e.g., MCF-7 breast cancer cells)

    • This compound and CFI-400945

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Protease inhibitors

    • Equipment for cell lysis (e.g., sonicator)

    • SDS-PAGE and Western blotting reagents

    • Anti-PLK4 antibody

  • Procedure:

    • Treat cultured cells with this compound, CFI-400945, or DMSO for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in PBS with protease inhibitors and divide them into aliquots.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PLK4 antibody.

  • Data Analysis:

    • Quantify the band intensities for PLK4 at each temperature.

    • Plot the percentage of soluble PLK4 against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

B. Cellular Potency Assessment

The ultimate goal of a targeted therapeutic is to elicit a biological response. An anti-proliferative assay in a cancer cell line dependent on PLK4 activity will determine the cellular potency (EC50) of this compound.

Hypothetical Anti-proliferative Activity

Cell LineThis compound EC50 (µM)CFI-400945 EC50 (µM)
MCF-7 (Breast Cancer)0.50.05
HCT116 (Colon Cancer)0.80.08

This hypothetical data would suggest that while this compound is a potent anti-proliferative agent, CFI-400945 is approximately 10-fold more potent in these cell lines.

Tier 3: Biophysical Characterization of Binding

To gain a deeper understanding of the interaction between this compound and PLK4, biophysical methods can be employed to directly measure binding affinity and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[2][19][20][21][22] It directly measures the heat released or absorbed during the binding event, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of the interaction between this compound and PLK4.

  • Materials:

    • Recombinant human PLK4

    • This compound

    • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

    • Isothermal Titration Calorimeter

  • Procedure:

    • Prepare a solution of PLK4 in the ITC buffer and place it in the sample cell.

    • Prepare a solution of this compound in the same buffer and load it into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine Kd, n, and ΔH.

Hypothetical ITC Data

CompoundKd (nM)Stoichiometry (n)ΔH (kcal/mol)
This compound101.05-8.5
CFI-4009451.51.02-10.2

This hypothetical data would indicate a high-affinity interaction between this compound and PLK4, with a 1:1 binding stoichiometry.

G cluster_0 PLK4 Signaling Pathway A PLK4 B Centriole Duplication A->B C Mitotic Progression B->C D Cell Proliferation C->D E This compound E->A Inhibition

Caption: Simplified PLK4 signaling pathway and the point of inhibition.

IV. Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these three tiers, a comprehensive selectivity profile for this compound can be constructed. This holistic view allows for a nuanced understanding of the compound's behavior, from its direct enzymatic inhibition to its cellular effects and thermodynamic binding properties. This rigorous, multi-faceted approach provides the robust data package necessary for informed decision-making in a drug discovery program. The experimental methodologies detailed herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data that will stand up to scientific scrutiny.

V. References

  • Bamborough, P. et al. (2008). N-4-Pyrazolyl-N'-{3-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]phenyl}urea Inhibitors of Lck: From an HTS Hit to a Potent and Selective Compound with Oral Activity in a Mouse Model of Arthritis. Journal of Medicinal Chemistry, 51(15), 4638-4652.

  • What are PLK4 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from --INVALID-LINK--

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. (n.d.). Retrieved from --INVALID-LINK--

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved from --INVALID-LINK--

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (2021). Retrieved from --INVALID-LINK--

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. (n.d.). Retrieved from --INVALID-LINK--

  • A Comparative Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of TG-003 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved from --INVALID-LINK--

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Isothermal titration calorimetry (ITC) indicates direct binding of... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022). Retrieved from --INVALID-LINK--

  • Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Assays - HMS LINCS Project. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved from --INVALID-LINK--

  • Isothermal titration calorimetry (ITC) analysis of calcium binding to... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved from --INVALID-LINK--

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015). Retrieved from --INVALID-LINK--

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). Retrieved from --INVALID-LINK--

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (2021). Retrieved from --INVALID-LINK--

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved from --INVALID-LINK--

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Retrieved from --INVALID-LINK--

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed. (2013). Retrieved from --INVALID-LINK--

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. (n.d.). Retrieved from --INVALID-LINK--

  • Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025). Retrieved from --INVALID-LINK--

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved from --INVALID-LINK--

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid - ChemRxiv. (2021). Retrieved from --INVALID-LINK--

References

Safety Operating Guide

A Procedural Guide for the Proper Disposal of 5-FURAN-2-YL-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-FURAN-2-YL-1H-INDAZOLE (CAS No. 885272-43-5). As a heterocyclic compound used in research and drug development, its disposal requires meticulous adherence to safety protocols and environmental regulations to protect laboratory personnel and the ecosystem. This document is designed for researchers, scientists, and drug development professionals, synthesizing technical procedures with the underlying principles of chemical safety and regulatory compliance.

Section 1: Hazard Assessment & Risk Mitigation

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. While comprehensive toxicological data for this compound is not extensively documented, its constituent moieties—furan and indazole—necessitate a cautious approach.[1] Furan, for instance, is classified as an extremely flammable liquid, a potential carcinogen and mutagen, and a peroxide former.[2][3] Therefore, it is imperative to treat this compound as a hazardous substance, applying the precautionary principle.

The primary causality for this stringent approach is risk mitigation. By assuming the compound may share the hazardous characteristics of its structural relatives, we establish a framework of maximum protection, which is a cornerstone of a robust laboratory safety culture.

Chemical Identity & Hazard Profile
IUPAC Name 5-(Furan-2-yl)-1H-indazole
CAS Number 885272-43-5[4][5]
Molecular Formula C11H8N2O[1][4][6]
Known Hazards May cause respiratory irritation.[1] May be harmful if swallowed, inhaled, or in contact with skin.[4]
Inferred Hazards Based on the furan moiety, potential for peroxide formation, flammability, and carcinogenicity should be assumed.[2][3] Heterocyclic compounds can pose long-term environmental risks if improperly discarded.[7][8]
Regulatory Framework Disposal must comply with the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[9][10][11]

Section 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the use of appropriate PPE is mandatory to prevent exposure. Each component of PPE serves a specific protective function against the anticipated hazards.

  • Eye Protection : Wear chemical splash goggles or safety glasses with side shields.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1]

  • Body Covering : A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection : All handling of the solid compound and its waste should occur within a certified chemical fume hood to prevent inhalation of airborne particles.[1]

Section 3: On-Site Waste Management & Segregation Protocol

Proper segregation and containment at the point of generation—the "Satellite Accumulation Area" (SAA)—are critical for preventing dangerous reactions and ensuring regulatory compliance.[12][13][14]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container : Select a dedicated, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The original product container, if in good condition, is often an excellent option.[12][15]

  • Label the Container : This is a critical control measure. Before any waste is added, the container must be labeled with the following information:

    • The words "Hazardous Waste "[12][13]

    • The full chemical name: "This compound " (avoid abbreviations)[16]

    • The approximate concentration or percentage of each chemical component if it is a mixture.[12][16]

    • The date when waste was first added to the container (Accumulation Start Date).

  • Collect Waste :

    • Solid Waste : Collect unadulterated this compound powder, reaction byproducts, and contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in the designated container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix aqueous and solvent wastes if possible, and never mix halogenated with non-halogenated solvents.[15]

  • Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions.[10][12][17] Given the furan moiety, storage should also be away from heat, sparks, and direct sunlight.[2]

  • Manage the Container : Keep the waste container securely closed at all times, except when adding waste.[16][18] Store it in a designated SAA that includes secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[16][18]

Visualization: Waste Handling & Disposal Workflow

The following diagram illustrates the decision-making process for managing chemical waste from the point of generation to its final removal by authorized personnel.

G cluster_0 start Waste Generated (Solid, Liquid, or Contaminated PPE) container Select Chemically Compatible Container start->container label Affix 'Hazardous Waste' Label (Full Chemical Name, Date) container->label saa Store in Designated SAA with Secondary Containment label->saa check_full Is Container Full or Nearing Time Limit? saa->check_full check_full->saa No   ehs_request Schedule Pickup with Environmental Health & Safety (EHS) check_full->ehs_request  Yes end Waste Removed by Authorized Personnel ehs_request->end

Caption: Decision workflow for compliant laboratory hazardous waste management.

Section 4: Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.

  • Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or in an unventilated area, evacuate the lab.

  • Control Ignition Sources : If the material is flammable, eliminate all sources of ignition.

  • Consult the SDS : The Safety Data Sheet (SDS) provides specific guidance on spill cleanup.[11][19]

  • Cleanup : For a small, manageable spill of solid material:

    • Don appropriate PPE (including respiratory protection if necessary).

    • Gently sweep or scoop the material to avoid creating dust.[1]

    • Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.[2][18]

    • Decontaminate the area with soap and water.

  • Report : Report the incident to your laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Section 5: Final Disposal Pathway

The ultimate disposal of this compound waste is not a task for laboratory personnel. It must be conducted by a licensed and certified hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][4]

Arranging for Final Disposal:
  • Monitor Waste Levels : Do not overfill waste containers; allow at least 10% headspace for expansion.

  • Contact EHS : Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months in an SAA), contact your EHS department to schedule a waste pickup.[10][20]

  • Prepare for Pickup : Ensure the container is clean, properly sealed, and accurately labeled. EHS will transport the waste from the SAA to a central accumulation area before it is picked up by the disposal vendor.

  • Disposal Method : The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1] This method ensures the complete destruction of the compound, converting it into less harmful substances.[9]

Section 6: Empty Container Decontamination & Disposal

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Initial Rinsing : Due to the unknown but potential high toxicity, the container must be triple-rinsed.[15] The first rinse must be collected and disposed of as hazardous chemical waste.[16] For a chemical with unknown properties, it is best practice to collect all three rinsates as hazardous waste.

  • Rinsate Collection : Use a small amount of an appropriate solvent (e.g., acetone or ethanol) for each rinse, ensuring the entire inner surface of the container is wetted. Pour the rinsate into the designated liquid hazardous waste container.

  • Final Preparation : After triple-rinsing and allowing the container to air-dry completely in a fume hood, the hazardous properties have been removed.

  • Disposal : Completely deface or remove the original label.[16][18] The clean, decontaminated container can now be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin, per institutional policy).

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-FURAN-2-YL-1H-INDAZOLE

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and organic synthesis, the exploration of novel heterocyclic compounds like 5-FURAN-2-YL-1H-INDAZOLE holds immense promise for therapeutic advancements, particularly in oncology and neurology.[1][2] As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of any new chemical entity, especially one for which comprehensive toxicological data is not yet available, demands a meticulous and conservative approach to personal protection.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a detailed toxicological profile for this compound, we must infer potential hazards from its constituent moieties—furan and indazole—and from data on similar molecules. Indazole derivatives have shown a range of biological activities, and furan-containing compounds can present various health hazards. A safety data sheet for the related compound, 5-Furan-3-YL-1H-indazole, indicates that it may cause respiratory irritation.[3] Furthermore, general principles of handling heterocyclic compounds necessitate caution due to the potential for skin and eye irritation, as well as unknown systemic effects. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to use comprehensive personal protective equipment (PPE) to establish a reliable barrier against exposure.

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is not merely a procedural checklist; it is a dynamic risk management strategy. The core principle is to create multiple barriers between the researcher and the chemical, thereby minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound in a laboratory setting.

PPE Component Specification Rationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes or when handling larger quantities.[4][5]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[6] The face shield provides an additional layer of protection for the entire face.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[3][4]Prevents direct skin contact. Given the unknown dermal toxicity, this is a critical barrier to prevent absorption through the skin. Proper removal technique is crucial to avoid contaminating the hands.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[5]Protects the skin and personal clothing from contamination. A flame-resistant coat is a general safety measure in a laboratory where flammable solvents may be in use.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if work is not performed in a certified chemical fume hood.[4]Prevents inhalation of the compound, which could cause respiratory irritation or other unknown systemic effects.[3] The need for respiratory protection should be determined by a formal risk assessment.
Foot Protection Closed-toe, closed-heel shoes constructed of a chemically resistant material.Protects the feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol for donning, using, and doffing PPE is fundamental to its effectiveness. This systematic approach ensures that the protective barrier remains intact during handling and that the risk of contamination during PPE removal is minimized.

Experimental Workflow for PPE Usage

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence prep_area Designate Clean Area for Donning inspect_ppe Inspect All PPE for Integrity prep_area->inspect_ppe wash_hands Wash Hands Thoroughly inspect_ppe->wash_hands don_gown 1. Don Lab Coat wash_hands->don_gown don_respirator 2. Don Respirator (if required) don_gown->don_respirator don_goggles 3. Don Eye Protection don_respirator->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves handle_chemical Perform Experimental Work in a Fume Hood don_gloves->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_gown 2. Remove Lab Coat doff_gloves->doff_gown doff_goggles 3. Remove Eye Protection doff_gown->doff_goggles doff_respirator 4. Remove Respirator (if used) doff_goggles->doff_respirator wash_hands_final 5. Wash Hands Thoroughly doff_respirator->wash_hands_final

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Operational and Disposal Plans: Ensuring a Safe Laboratory Ecosystem

The responsibility for safety extends beyond the immediate handling of the chemical to its proper storage and disposal.

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Spill Management: In the event of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[8] It should be collected in a designated, labeled, and sealed container.[8] Disposal should be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][8] Do not dispose of this chemical down the drain.[3][8]

Conclusion: A Culture of Safety

The responsible advancement of science requires that safety be an integral part of the research process. For novel compounds like this compound, where comprehensive hazard data is lacking, a conservative and proactive approach to personal protection is paramount. By understanding the potential risks, implementing a multi-layered PPE strategy, and adhering to strict handling and disposal protocols, researchers can confidently explore the scientific potential of this and other new chemical entities while ensuring their own safety and the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.